3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(4-3-5-9)7(2)11-10-6;/h3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFWIBGXVDWVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185449-91-5 | |
| Record name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Methodologies
Abstract
This technical guide provides a comprehensive overview of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride (CAS No: 1185449-91-5), a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details the fundamental physicochemical properties of the compound, with a particular focus on the basicity of its primary amine functional group. It explores the structural rationale for its basicity, its formulation as a hydrochloride salt, and the implications for its solubility and handling. Furthermore, this guide outlines a plausible synthetic route and discusses standard analytical techniques for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application as a building block or research chemical.
Section 1: Chemical Identity and Significance
Nomenclature and Chemical Identifiers
-
Systematic Name: this compound
-
Synonyms: 3-(3,5-dimethyl-4-isoxazolyl)propylamine hydrochloride[1]
Chemical Structure
Figure 1: Chemical structure of this compound.
The molecule consists of a 3,5-dimethylisoxazole ring substituted at the 4-position with a propyl amine chain. The terminal primary amine is protonated and forms an ionic bond with a chloride ion, characteristic of a hydrochloride salt.
Significance and Potential Applications
The isoxazole moiety is a five-membered heterocyclic ring that is a prominent scaffold in medicinal chemistry.[4][5][6][7] Isoxazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The integration of an isoxazole ring can improve the physicochemical properties of a molecule.[6] This specific compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The primary amine provides a reactive handle for further chemical modifications, such as amide bond formation or reductive amination, to explore structure-activity relationships (SAR).
Section 2: Physicochemical and Basic Properties
Acidity and Basicity (pKa)
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the terminal primary amine.[8][9][10] In its hydrochloride salt form, this amine is protonated, forming an ammonium ion.
Several factors influence the basicity of the amine:
-
Inductive Effect: The alkyl chain attached to the nitrogen is an electron-donating group, which increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing its basicity compared to ammonia.[10][11]
-
Steric Hindrance: As a primary amine, there is minimal steric hindrance around the nitrogen, allowing for easy access by protons.[8]
-
Isoxazole Ring: The 3,5-dimethylisoxazole ring is electronically complex. While heterocycles can be electron-withdrawing, the alkyl linkage isolates the amine from direct resonance effects.
The hydrochloride salt form indicates that the free base form of the amine is sufficiently basic to react with hydrochloric acid in a 1:1 molar ratio.[12] This reaction is a standard method for improving the solubility and stability of basic compounds for pharmaceutical and research applications.
Solubility Profile
As a hydrochloride salt, this compound is expected to have good solubility in water and other polar protic solvents. The free base form, in contrast, would be more soluble in organic solvents. The small amines are generally soluble in water as they can form hydrogen bonds.[8]
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. For this compound, a computationally predicted LogP value is approximately 1.60.[2] This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates.
Physical Appearance and Stability
This compound is typically supplied as a solid. For long-term storage, it is recommended to keep it at room temperature or refrigerated.[1]
Tabulated Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1185449-91-5 | [2][3] |
| Molecular Formula | C₈H₁₅ClN₂O | [2][3] |
| Molecular Weight | 190.67 g/mol | [1][2][3] |
| Physical Form | Solid | |
| LogP (Predicted) | 1.60 | [2] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
Section 3: Synthesis and Manufacturing
Proposed Synthetic Route
A likely synthetic pathway involves the [3+2] cycloaddition reaction between a nitrile oxide and a suitably functionalized alkyne or enolate. A common method for producing 3,5-disubstituted isoxazoles involves the reaction of a β-diketone with hydroxylamine.
A plausible route to the target molecule could involve:
-
Synthesis of 3,5-dimethyl-4-nitroisoxazole: This can be achieved by the nitration of 3,5-dimethylisoxazole.
-
Reduction of the nitro group: The nitro group can be reduced to an amine.
-
Functionalization of the amine: The resulting amine can then be further functionalized to introduce the propyl amine side chain.
Alternatively, a more direct approach could involve the reaction of a suitable precursor, such as a 4-haloisoxazole, with a protected aminopropyl nucleophile via a cross-coupling reaction, followed by deprotection.
Purification and Scale-up Considerations
Purification of the final compound would likely involve standard techniques such as column chromatography or recrystallization. For the hydrochloride salt, precipitation from a suitable organic solvent by the addition of HCl is a common method. Scale-up of isoxazole synthesis requires careful control of reaction conditions to ensure regioselectivity and minimize side product formation.[13]
Workflow Diagram for Synthesis
Caption: A plausible synthetic workflow for this compound.
Section 4: Analytical Characterization
Standard analytical methods would be employed to confirm the identity, purity, and integrity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the two methyl groups on the isoxazole ring, the propyl chain protons, and the amine protons.
-
¹³C NMR would confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight of the free base and provide fragmentation patterns consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H bonds in the amine, C-H bonds, and C=N and C-O bonds within the isoxazole ring.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) would likely provide good separation.
-
Gas Chromatography (GC): GC could be used for the analysis of the more volatile free base form of the compound.
Step-by-step Protocol for HPLC Purity Assessment
-
Preparation of Standard Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-254 nm.
-
-
Injection: Inject 5-10 µL of the standard solution.
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Section 5: Safety and Handling
Material Safety Data Sheet (MSDS) Highlights
Based on available supplier information, the compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Handling and Storage Recommendations
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend ambient storage, while others suggest refrigeration.[1]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Section 6: Conclusion and Future Directions
This compound is a chemical building block with physicochemical properties that make it attractive for applications in medicinal chemistry. Its primary amine offers a versatile point for chemical modification, while the isoxazole core is a well-established pharmacophore.[4][5][6][7] The basicity of the amine allows for the formation of a hydrochloride salt, which typically enhances solubility and stability. Future research involving this compound will likely focus on its incorporation into larger molecules to explore novel therapeutic agents.
Section 7: References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
-
The recent progress of isoxazole in medicinal chemistry. PubMed.
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Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Ingenta Connect.
-
Basicity of amines.pptx. SlideShare.
-
[3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Amerigo Scientific.
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This compound | 1185449-91-5. Sigma-Aldrich.
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1185449-91-5 | this compound. ChemScene.
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Basicity of Amines/HCl Consumption/ JEE Main 2025/Problem solved/ ChemOrgChem. YouTube.
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24.3: Basicity of Amines. Chemistry LibreTexts.
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Basicity of Amines. Save My Exams.
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Basicity of Amines. Chemistry Steps.
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
-
CAS 1185449-91-5 | this compound. Aceschem.
-
Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
-
CAS 771572-98-6 | [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Aceschem.
-
The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
-
This compound | 1185449-91-5. Sigma-Aldrich.
-
3-(3,5-dimethylisoxazol-4-yl)propan-1-amine. Sinfoo Biotech.
-
This compound | 1185449-91-5. Sigma-Aldrich.
-
An unexpected transformation during the synthesis of 3,5-disubstituted isoxazoles. ResearchGate.
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR.
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- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride (CAS 1185449-91-5)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. The guide details its physicochemical properties, outlines a plausible and referenced multi-step synthesis, and establishes a robust framework for its analytical characterization. Furthermore, it explores the compound's therapeutic potential, grounded in the established role of the 3,5-dimethylisoxazole scaffold as an acetyl-lysine mimetic for targeting bromodomains. Detailed, field-proven protocols for synthesis, characterization, and preliminary biological screening are provided to empower researchers in their drug discovery and development endeavors.
Core Compound Identity and Physicochemical Properties
This compound is a research chemical primarily utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in the field of epigenetics.[1][2][3] Its structure features a 3,5-dimethylisoxazole ring substituted at the 4-position with a propyl-amine chain, supplied as a hydrochloride salt to improve stability and solubility.
The core 3,5-dimethylisoxazole moiety is a key pharmacophore, recognized as an effective bioisostere for acetylated lysine.[4] This mimicry allows it to competitively bind to bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the epigenetic regulation of gene transcription.[4] Derivatives of this scaffold have shown potent inhibitory activity against the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4, making them promising candidates for anti-cancer and anti-inflammatory therapies.[4][5][6]
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
| CAS Number | 1185449-91-5 | [1][2][3] |
| Molecular Formula | C₈H₁₅ClN₂O | [1][3] |
| Molecular Weight | 190.67 g/mol | [1][3] |
| Synonyms | 3-(3,5-dimethyl-4-isoxazolyl)propylamine hydrochloride | [1][2] |
| Purity | Typically ≥97% | [1][3] |
| Physical Form | Solid | [7] |
| Storage Temperature | Ambient to Refrigerator (2-8 °C) | [1][7] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [3] |
| logP (Predicted) | 1.60 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis and Purification Workflow
While a specific, peer-reviewed synthesis for this compound is not publicly documented, a robust and logical pathway can be constructed from established organic chemistry principles and published methods for analogous structures. The proposed workflow involves a three-step process starting from commercially available 3,5-dimethylisoxazole.
Step-by-Step Synthesis Protocol
Rationale: This protocol is designed for maximum yield and purity, employing common laboratory reagents and techniques. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like isoxazoles at the C4 position.[8][9][10] Subsequent reactions build the propyl-amine side chain.
Step 1: Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)acrylonitrile
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 3.0 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring. Allow the mixture to warm to room temperature and stir for 1 hour to form the Vilsmeier reagent.[11][12]
-
Formylation: Dissolve 3,5-dimethylisoxazole (1.0 equiv.) in a minimal amount of dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Knoevenagel Condensation: After the addition is complete, add cyanoacetic acid (1.1 equiv.) and a catalytic amount of piperidine. Heat the reaction mixture to reflux (approx. 40-50 °C) for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it slowly into a beaker of crushed ice and saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the acrylonitrile intermediate.
Step 2: Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanenitrile
-
Catalytic Hydrogenation: Dissolve the acrylonitrile intermediate from Step 1 in ethanol or methanol in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Reaction: Pressurize the vessel with hydrogen gas (H₂, typically 50 psi) and stir vigorously at room temperature until TLC or GC-MS indicates complete consumption of the starting material. This selectively reduces the alkene double bond.
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting propanenitrile is often of sufficient purity for the next step, but can be further purified by chromatography if necessary.
Step 3: Synthesis of this compound
-
Nitrile Reduction: Method A (LiAlH₄): Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool to 0 °C. Add a solution of the propanenitrile from Step 2 in anhydrous THF dropwise. After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.[1][13]
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water, then 15% aqueous NaOH, then more water. Stir until a granular precipitate forms.
-
Extraction: Filter the solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the free amine.
-
Salt Formation: Dissolve the crude amine in diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.
-
Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Analytical Characterization
A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized compound.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isoxazole methyl groups as two singlets, and distinct multiplets for the propyl chain protons.
-
Expected Chemical Shifts (δ, ppm):
-
~2.2-2.4 (s, 3H, isoxazole-CH₃)
-
~2.4-2.6 (s, 3H, isoxazole-CH₃)
-
~1.8-2.0 (m, 2H, -CH₂-CH₂-CH₂NH₃⁺)
-
~2.5-2.7 (t, 2H, Ar-CH₂-)
-
~2.9-3.1 (t, 2H, -CH₂-NH₃⁺)
-
~8.0-8.5 (br s, 3H, -NH₃⁺)
-
-
Causality: The singlets for the methyl groups arise from their magnetic equivalence and lack of adjacent protons.[14][15] The propyl chain protons will appear as multiplets (quintet or sextet for the central methylene) and triplets due to spin-spin coupling with neighboring methylenes. The ammonium protons are often broad and may exchange with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~10-15 (isoxazole-CH₃)
-
~20-25 (Ar-CH₂-)
-
~28-32 (-CH₂-CH₂-CH₂NH₃⁺)
-
~38-42 (-CH₂-NH₃⁺)
-
~115-120 (C4 of isoxazole)
-
~158-162 (C5 of isoxazole)
-
~165-170 (C3 of isoxazole)
-
-
Causality: The chemical shifts are dictated by the electronic environment of each carbon. Quaternary carbons of the isoxazole ring will appear significantly downfield due to the influence of the heteroatoms.[6][16]
-
-
FTIR Spectroscopy: Infrared spectroscopy will identify key functional groups.
-
Mass Spectrometry (ESI+): The mass spectrum will confirm the molecular weight of the free base.
-
Expected m/z: 155.12 [M+H]⁺ for C₈H₁₅N₂O⁺
-
Fragmentation: Aliphatic amines commonly undergo α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[19][20][21][22] A major fragment would be expected from the loss of an ethyl group from the side chain, leading to a resonance-stabilized iminium cation.
-
Biological Application: Screening as a BET Bromodomain Inhibitor
Given the role of the 3,5-dimethylisoxazole scaffold as an acetyl-lysine mimetic, a primary application for this compound is as a potential inhibitor of BET bromodomains. A logical screening cascade can be employed to determine its activity.
Protocol: BRD4(BD1) AlphaLISA® Inhibitor Screening Assay
Rationale: This protocol describes a homogeneous (no-wash) proximity-based assay, which is highly sensitive and suitable for high-throughput screening. It measures the disruption of the interaction between the BRD4 bromodomain and an acetylated histone peptide by the test compound.[4][23][24]
Materials:
-
BRD4(BD1) Inhibitor Screening Assay Kit (e.g., BPS Bioscience #79791 or similar)[4]
-
Recombinant GST-tagged BRD4(BD1) protein
-
Biotinylated Histone H4-tetra-acetyl peptide substrate
-
AlphaLISA® Glutathione Acceptor beads
-
AlphaScreen® Streptavidin-conjugated Donor beads
-
384-well OptiPlate™
-
AlphaScreen-capable microplate reader
-
Test Compound (dissolved in DMSO, serial dilutions prepared)
Procedure:
-
Prepare Reagents: Thaw all kit components on ice. Prepare 1x BRD Assay Buffer by diluting the 3x stock. Dilute the BRD4(BD1) protein to the working concentration specified in the kit protocol using 1x BRD Assay Buffer.
-
Assay Plate Setup: Add assay components to a 384-well plate in the following order:
-
5 µL of diluted test compound or inhibitor control (e.g., JQ1) in buffer (final DMSO concentration should be <0.5%).
-
5 µL of the biotinylated histone peptide substrate.
-
10 µL of diluted GST-tagged BRD4(BD1) protein.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. This allows the protein-peptide binding to reach equilibrium.
-
Add Acceptor Beads: Dilute the Glutathione Acceptor beads in 1x Detection Buffer as per the kit instructions. Add 10 µL of the diluted acceptor beads to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light. The GST-tag on the protein will bind to the glutathione-coated beads.
-
Add Donor Beads: Dilute the Streptavidin Donor beads in 1x Detection Buffer. Add 10 µL of the diluted donor beads to each well.
-
Final Incubation: Incubate for 60-120 minutes at room temperature, protected from light. The streptavidin on the donor beads will bind to the biotin on the histone peptide.
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to positive (no inhibitor) and negative (no protein) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Handling
This compound is classified as a hazardous substance.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25]
-
Handle in a well-ventilated area or a chemical fume hood.[25]
-
Avoid breathing dust. Wash hands thoroughly after handling.[26]
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[26]
-
Conclusion
This compound is a valuable chemical entity with a clear rationale for its use in modern drug discovery, particularly in the development of epigenetic modulators. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously confirmed using standard analytical techniques. The provided protocols offer a robust starting point for researchers to synthesize, characterize, and evaluate the biological activity of this compound, facilitating its potential journey from a chemical intermediate to a lead compound in therapeutic development programs.
References
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Chemguide. Reducing nitriles to primary amines. [Link]
-
Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
BPS Bioscience. BRD4 (BD2) Inhibitor Screening Assay Kit. [Link]
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Jayanthi, A., et al. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences. [Link]
-
BPS Bioscience. BRD4-BD1 Assay Service. [Link]
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Palmer, M.H., et al. The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. ScienceDirect. [Link]
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Hewings, D.S., et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC - NIH. [Link]
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Zhang, H., et al. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. PubMed. [Link]
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Zhang, G., et al. Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer. ChEMBL - EMBL-EBI. [Link]
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PubChem - NIH. Isoxazole | C3H3NO | CID 9254. [Link]
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Chad's Prep. Mass Spectrometry: Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. [Link]
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Reaction Biology. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. [Link]
-
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]
-
Crawford, T.D., et al. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]
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3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No: 1185449-91-5). We will deconstruct its constituent parts, including the 3,5-dimethylisoxazole core, the flexible propan-1-amine side chain, and the functional significance of its hydrochloride salt form. This document explores the molecule's physicochemical properties, potential synthetic pathways, and its strategic importance as a versatile building block in medicinal chemistry and drug discovery. The insights provided are intended for researchers, scientists, and professionals in the field of drug development who are leveraging heterocyclic scaffolds for the synthesis of novel chemical entities.
The Isoxazole Scaffold: A Privileged Motif in Medicinal Chemistry
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif has garnered significant attention in medicinal chemistry, largely due to its versatile chemical properties and its presence in numerous biologically active compounds.[1][2][3] The unique electronic distribution within the isoxazole ring allows it to participate in a wide range of non-covalent interactions, such as hydrogen bonding, π–π stacking, and dipole-dipole interactions, which are critical for molecular recognition and binding to biological targets.[4]
Furthermore, the isoxazole moiety is considered a bioisostere for other aromatic systems, enabling medicinal chemists to modulate a compound's pharmacological and pharmacokinetic properties, such as potency, selectivity, and metabolic stability, without drastically altering its core binding geometry.[4] Its utility is demonstrated by its incorporation into several FDA-approved drugs, highlighting its role in developing therapies for a wide array of diseases.[3] The stability of the isoxazole ring, combined with its capacity for functionalization, makes it an attractive starting point for the construction of compound libraries aimed at discovering new therapeutic agents.[1][2]
Detailed Analysis of Molecular Structure
The structure of this compound can be systematically broken down into three key components: the core heterocycle, the alkylamine linker, and the hydrochloride salt.
Core Heterocycle: 3,5-Dimethylisoxazole
The foundation of the molecule is the isoxazole ring. The numbering of this ring begins at the oxygen atom and proceeds towards the nitrogen. In this specific compound, two methyl groups are substituted at the C3 and C5 positions.
-
Electronic Influence: The methyl groups are weak electron-donating groups, which can subtly influence the electron density and reactivity of the isoxazole ring.
-
Steric Profile: These substitutions provide a defined three-dimensional shape and can influence the orientation of the C4-linked side chain, potentially impacting how the molecule fits into a target's binding pocket.
The Linker and Amine Functionality: 4-yl-propan-1-amine
A three-carbon propyl chain connects the isoxazole core at the C4 position to a terminal primary amine group.
-
Flexibility: This alkyl chain possesses three rotatable bonds, granting the molecule significant conformational flexibility.[5] This allows the terminal amine to orient itself in various spatial positions relative to the rigid isoxazole ring, a crucial attribute for optimizing interactions with a biological target.
-
Primary Amine (NH2): The amine group is a key functional handle. As a primary amine, it is basic and, at physiological pH, will be protonated. It serves as an excellent hydrogen bond donor and can also act as a nucleophile, making it a pivotal point for synthetic elaboration to explore structure-activity relationships (SAR).
The Hydrochloride Salt Form
The compound is supplied as a hydrochloride salt, meaning the basic nitrogen atom of the amine has been protonated to form an ammonium cation (NH3+), with a chloride anion (Cl-) providing the counter-ion.
-
Improved Physicochemical Properties: The conversion of the free base into a salt form is a common and critical strategy in drug development. This transformation drastically increases the molecule's polarity and, consequently, its solubility in aqueous media. Enhanced solubility is often a prerequisite for formulation and bioavailability.
-
Stability and Handling: Salt forms typically exhibit higher melting points and greater crystalline stability compared to their free base counterparts, which simplifies handling, purification, and storage.
Caption: Key structural components of the title compound.
Physicochemical and Computational Data
For drug development professionals, understanding the key physicochemical properties is essential for predicting a compound's behavior, such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₅ClN₂O[5][6] | Defines the elemental composition and exact mass. |
| Molecular Weight | 190.67 g/mol [5][6] | An important parameter for Lipinski's Rule of Five; this value falls well within the desired range (<500 Da). |
| CAS Number | 1185449-91-5[5][6] | Unique identifier for the hydrochloride salt. |
| Topological Polar Surface Area (TPSA) | 52.05 Ų[5] | Predicts drug transport properties. A value <140 Ų is generally associated with good cell membrane permeability. |
| LogP (Octanol-Water Partition Coeff.) | 1.60[5] | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1[5] | The protonated amine group can donate hydrogen bonds, crucial for target binding. |
| Hydrogen Bond Acceptors | 3[5] | The isoxazole N and O atoms and the chloride ion can accept hydrogen bonds. |
| Rotatable Bonds | 3[5] | Indicates molecular flexibility, which can be advantageous for fitting into a binding site but may also carry an entropic penalty. |
Representative Synthetic Approach and Characterization
While multiple synthetic routes to substituted isoxazoles exist, a common and effective strategy involves the reaction of a β-dicarbonyl compound with hydroxylamine.[7] The following outlines a generalized, field-proven workflow for obtaining the title compound.
Caption: Generalized workflow for the synthesis of the title compound.
Experimental Protocol (Representative)
-
Synthesis of the Isoxazole Core: A suitably substituted 1,3-dicarbonyl precursor is reacted with hydroxylamine hydrochloride in a protic solvent like ethanol. The reaction is typically heated to drive the cyclocondensation, yielding the 3,5-dimethylisoxazole ring system.
-
Introduction of the Side Chain: The isoxazole core is functionalized at the C4 position. This can be achieved through various methods, such as a Vilsmeier-Haack reaction to install a formyl group, followed by a Wittig or Horner-Wadsworth-Emmons reaction and subsequent reduction. A more direct approach might involve alkylation with a suitable three-carbon electrophile containing a masked amine functionality (e.g., a nitrile or azide).
-
Formation of the Primary Amine: The masked amine functionality is converted to the primary amine. For instance, a terminal nitrile group can be reduced using catalysts like Raney Nickel or Lithium Aluminum Hydride (LAH) to yield the propan-1-amine.
-
Purification: The resulting free base, 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine, is purified using standard techniques such as column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in an organic solvent is added dropwise. The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates out and can be collected by filtration, washed, and dried to yield the final product.
Strategic Role as a Scaffold in Drug Discovery
This compound is not typically an end-product but rather a valuable starting material or scaffold. Its structure provides a perfect combination of a rigid aromatic core and a reactive functional handle, making it an ideal building block for creating libraries of diverse compounds for high-throughput screening.
The terminal primary amine is the key to this utility. It can undergo a wide variety of well-established chemical reactions:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This synthetic versatility allows for the systematic exploration of the chemical space around the isoxazole core, enabling the optimization of potency, selectivity, and ADME properties.
Caption: Use as a scaffold for generating a diverse chemical library.
Conclusion
This compound is a strategically designed chemical entity whose value lies in the sum of its parts. The stable, aromatic 3,5-dimethylisoxazole core provides a rigid anchor, while the flexible three-carbon linker allows the crucial primary amine functionality to probe the binding site of a biological target effectively. The hydrochloride salt form ensures favorable physicochemical properties for practical application. For drug discovery professionals, this molecule represents a versatile and powerful building block, offering a reliable starting point for the synthesis of compound libraries and the systematic optimization of lead candidates.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the compound 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride. While direct experimental evidence for this specific molecule is not publicly available, a robust hypothesis can be formulated based on the well-established pharmacology of its core chemical scaffold, the 3,5-dimethylisoxazole moiety. This guide will delve into the role of this scaffold as an acetyl-lysine mimic, its likely interaction with bromodomain-containing proteins, particularly BRD4, and the potential implications for anticancer activity. Furthermore, we will outline the necessary experimental protocols to validate this hypothesized mechanism, providing a roadmap for future research and development.
Introduction: The Emerging Role of Isoxazole Derivatives in Epigenetic Modulation
The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of clinically approved drugs. In recent years, the 3,5-dimethylisoxazole moiety, in particular, has garnered significant attention as a key pharmacophore in the design of epigenetic modulators.[1][2] These compounds are at the forefront of research into novel cancer therapies, targeting the very mechanisms that regulate gene expression.[2][3] This guide focuses on a specific derivative, this compound, and posits a mechanism of action rooted in the established principles of its chemical class.
The Core Hypothesis: A BRD4 Bromodomain Inhibitor
The central hypothesis is that this compound functions as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a likely primary target being BRD4.[4][5] BET proteins are crucial "readers" of the epigenetic code, recognizing and binding to acetylated lysine (KAc) residues on histone tails.[6][7] This interaction is a key step in the transcriptional activation of oncogenes such as c-Myc.[4][8]
The 3,5-Dimethylisoxazole Scaffold as an Acetyl-Lysine Mimic
The 3,5-dimethylisoxazole core of the molecule is a bioisostere of acetyl-lysine.[5][9] Its chemical and electronic properties allow it to fit into the KAc binding pocket of bromodomains. The nitrogen and oxygen atoms of the isoxazole ring can form critical hydrogen bonds with conserved residues in the binding pocket, such as an asparagine and a tyrosine, mimicking the interactions of the acetylated lysine.[10][11]
Caption: Interaction of Acetylated Lysine with the BRD4 Binding Pocket.
Caption: Hypothesized Mimicry by the 3,5-Dimethylisoxazole Moiety.
The Role of the 4-yl-propan-1-amine Hydrochloride Substituent
While the isoxazole core anchors the molecule in the KAc binding pocket, the substituent at the 4-position plays a crucial role in determining potency and selectivity. In many highly potent, published BRD4 inhibitors, this position is occupied by a larger, often aromatic, group that interacts with a hydrophobic region of the bromodomain known as the WPF shelf.[9][10]
The propan-1-amine hydrochloride side chain of the title compound is a smaller, more flexible, and charged group. Its role is likely to engage with the solvent-exposed region at the entrance of the binding pocket. The protonated amine could form ionic interactions or hydrogen bonds with residues on the protein surface or with the solvent. While this interaction may be less potent than that of larger hydrophobic groups, it could potentially confer a different selectivity profile across the various members of the bromodomain family.
The Downstream Effect: Inhibition of Oncogenic Transcription
By competitively inhibiting the binding of BRD4 to acetylated histones, this compound is hypothesized to disrupt the transcriptional machinery responsible for the expression of key oncogenes.[4][8] The most well-documented downstream effect of BRD4 inhibition is the suppression of c-Myc transcription.[4][10] This leads to a reduction in c-Myc protein levels, which in turn can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this oncogene.[7][12]
Caption: Hypothesized Signaling Pathway of BRD4 Inhibition.
A Roadmap for Experimental Validation
The proposed mechanism of action for this compound requires rigorous experimental validation. The following section outlines a series of key experiments to test this hypothesis.
In Vitro Biochemical Assays
Objective: To determine the direct binding affinity of the compound for BRD4 and other BET family members.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation: Recombinantly express and purify the first bromodomain (BD1) and second bromodomain (BD2) of BRD4, BRD2, BRD3, and BRDT. Prepare a concentrated solution of the compound in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
ITC Experiment: Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.
-
Data Acquisition: Perform a series of injections of the compound into the protein solution while measuring the heat changes.
-
Data Analysis: Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
| Parameter | Description |
| Kd (Dissociation Constant) | A measure of binding affinity. A lower Kd indicates a stronger interaction. |
| n (Stoichiometry) | The molar ratio of ligand to protein in the complex. |
| ΔH (Enthalpy of Binding) | The heat change upon binding. |
Cellular Target Engagement Assays
Objective: To confirm that the compound can enter cells and engage with its target protein.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cancer cells (e.g., MV4-11, a leukemia cell line known to be sensitive to BRD4 inhibitors) with the compound at various concentrations.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blotting: Analyze the supernatant for the presence of soluble BRD4 using a specific antibody.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Downstream Pathway Modulation Assays
Objective: To assess the effect of the compound on the downstream signaling pathway of BRD4.
Protocol: Western Blotting for c-Myc
-
Cell Treatment: Treat cancer cells with the compound at a range of concentrations and time points.
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for c-Myc, followed by a secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity relative to a loading control (e.g., GAPDH or β-actin). A dose- and time-dependent decrease in c-Myc protein levels would support the hypothesized mechanism.
Cellular Phenotypic Assays
Objective: To evaluate the effect of the compound on cancer cell viability and proliferation.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability as a function of compound concentration and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | Hypothesized IC50 Range |
| MV4-11 (AML) | 0.1 - 10 µM |
| HCT116 (Colorectal Cancer) | 1 - 20 µM |
| PC-3 (Prostate Cancer) | > 10 µM (as a control) |
Conclusion and Future Directions
The available evidence from the broader class of 3,5-dimethylisoxazole derivatives strongly suggests that this compound is a promising candidate for investigation as a BRD4 inhibitor. Its unique side chain may offer a novel selectivity profile that warrants further exploration. The experimental roadmap provided in this guide offers a clear path to validating this hypothesis and elucidating the full pharmacological potential of this compound. Future studies should also include broader selectivity profiling against a panel of bromodomains and in vivo efficacy studies in relevant animal models of cancer. The potential for bioactivation of the isoxazole ring, as has been noted for some derivatives, should also be considered in future toxicological assessments.[6][13]
References
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- Hewings, D. S., et al. (2013). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227.
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- Lucas, X., et al. (2013). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. MedChemComm, 4(10), 1361-1366.
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- Wu, Y., et al. (2020). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 187, 111956.
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An In-Depth Technical Guide to the Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the title compound serves as a key intermediate for introducing this moiety with a flexible propyl-amine linker.[1][2] This document details a multi-step synthesis commencing from readily available starting materials, elucidates the causality behind procedural choices, and provides detailed, field-proven experimental protocols. The narrative is structured to ensure scientific integrity, offering a self-validating framework for researchers, chemists, and professionals in the pharmaceutical sciences.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[5] The target molecule, this compound (CAS: 1185449-91-5), provides a bifunctional platform: the stable, lipophilic 3,5-dimethylisoxazole core and a reactive primary amine on a propyl chain, suitable for further derivatization in drug discovery programs. This guide outlines a rational and reproducible synthetic route to this important intermediate.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy is designed around the construction and subsequent functionalization of the 3,5-dimethylisoxazole core. The retrosynthetic analysis reveals a convergent and logical pathway, beginning with the formation of the heterocyclic ring, followed by the systematic installation and elaboration of the C4-side chain.
Caption: Retrosynthetic pathway for the target compound.
This approach is advantageous as it builds complexity on a stable, pre-formed heterocyclic core, allowing for purification and characterization at each key stage.
The Synthetic Pathway: Experimental Protocols
The overall synthesis is presented as a five-step sequence. Each protocol is designed as a self-validating system, with in-process checks and characterization guidance to ensure the integrity of the synthetic chain.
Step 1: Synthesis of 3,5-Dimethylisoxazole
The foundational step involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, a classic and highly efficient method for isoxazole ring formation.[1][6]
-
Reaction Principle: The reaction proceeds via the initial formation of a monoxime intermediate from one of the ketone carbonyls of acetylacetone, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
Experimental Protocol:
-
To a stirred solution of hydroxylamine hydrochloride (70.0 g, 1.0 mol) in water (200 mL), add acetylacetone (100.1 g, 1.0 mol).
-
Slowly add a solution of sodium hydroxide (40.0 g, 1.0 mol) in water (100 mL) to the mixture, maintaining the temperature below 30°C using an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation to afford 3,5-dimethylisoxazole as a clear liquid.
| Parameter | Value |
| Starting Material | Acetylacetone, Hydroxylamine HCl |
| Key Reagent | Sodium Hydroxide |
| Solvent | Water, Diethyl Ether |
| Typical Yield | 75-85% |
| Product | 1: 3,5-Dimethylisoxazole |
| QC Check | ¹H NMR, GC-MS |
Step 2: C4-Formylation via Vilsmeier-Haack Reaction
This step introduces the crucial aldehyde functionality at the C4 position of the isoxazole ring. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[7][8]
-
Reaction Principle: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich isoxazole ring then attacks this reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup.[9]
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 150 mL) to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 55 mL, 0.6 mol) dropwise, ensuring the temperature does not exceed 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3,5-dimethylisoxazole (1 ) (48.5 g, 0.5 mol) in DMF (50 mL) dropwise to the reagent, maintaining the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature and then heat to 60°C for 3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto 500 g of crushed ice.
-
Neutralize the solution by the slow addition of a 30% aqueous sodium hydroxide solution until pH 7-8 is reached.
-
The product often precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 3,5-dimethylisoxazole-4-carbaldehyde.[2]
| Parameter | Value |
| Starting Material | 1: 3,5-Dimethylisoxazole |
| Key Reagents | POCl₃, DMF |
| Typical Yield | 70-80% |
| Product | 2: 3,5-Dimethylisoxazole-4-carbaldehyde |
| QC Check | ¹H NMR, IR (strong C=O stretch ~1680 cm⁻¹) |
Step 3: Chain Elongation via Knoevenagel Condensation
The Knoevenagel condensation extends the aldehyde by two carbons, installing the acrylonitrile moiety required for the final reduction step.[10][11]
-
Reaction Principle: A basic catalyst deprotonates the active methylene compound (malononitrile), generating a nucleophilic carbanion. This carbanion attacks the carbonyl carbon of the aldehyde (2 ). The resulting adduct then undergoes dehydration to yield the α,β-unsaturated nitrile product.
Experimental Protocol:
-
Dissolve 3,5-dimethylisoxazole-4-carbaldehyde (2 ) (25.0 g, 0.2 mol) and malononitrile (13.2 g, 0.2 mol) in ethanol (200 mL).
-
Add a catalytic amount of piperidine (1 mL).
-
Heat the mixture to reflux for 2 hours. A precipitate should form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Filter the crystalline product, wash with cold ethanol, and dry under vacuum to obtain 3-(3,5-dimethylisoxazol-4-yl)acrylonitrile.
| Parameter | Value |
| Starting Material | 2: 3,5-Dimethylisoxazole-4-carbaldehyde |
| Key Reagents | Malononitrile, Piperidine (catalyst) |
| Solvent | Ethanol |
| Typical Yield | 85-95% |
| Product | 3: 3-(3,5-Dimethylisoxazol-4-yl)acrylonitrile |
| QC Check | ¹H NMR, IR (C≡N stretch ~2220 cm⁻¹) |
Step 4: Reduction to the Saturated Primary Amine
This crucial step achieves the simultaneous reduction of both the alkene double bond and the nitrile triple bond to furnish the desired saturated primary amine.[12]
-
Reaction Principle: Catalytic hydrogenation using a transition metal catalyst like Raney Nickel facilitates the addition of hydrogen across both the C=C and C≡N bonds. The reaction typically proceeds through an imine intermediate which is further reduced to the amine.[13]
Experimental Protocol:
-
Charge a high-pressure autoclave with 3-(3,5-dimethylisoxazol-4-yl)acrylonitrile (3 ) (17.3 g, 0.1 mol) and ethanol (150 mL).
-
Add Raney Nickel (approx. 2 g, 50% slurry in water, washed with ethanol).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 100 psi.
-
Heat the mixture to 50°C and stir vigorously. Monitor hydrogen uptake.
-
After hydrogen uptake ceases (typically 6-8 hours), cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Carefully filter the catalyst through a pad of Celite. Wash the pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine.
| Parameter | Value |
| Starting Material | 3: 3-(3,5-Dimethylisoxazol-4-yl)acrylonitrile |
| Key Reagent | H₂ gas, Raney Nickel (catalyst) |
| Solvent | Ethanol |
| Typical Yield | >90% |
| Product | 4: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine |
| QC Check | ¹H NMR (disappearance of vinyl and nitrile signals), Mass Spec |
Step 5: Formation of the Hydrochloride Salt
The final step is the conversion of the free base amine to its more stable and handleable hydrochloride salt.
-
Reaction Principle: This is a simple acid-base neutralization reaction. The lone pair of electrons on the primary amine's nitrogen atom accepts a proton from hydrochloric acid.
Experimental Protocol:
-
Dissolve the crude amine (4 ) in anhydrous diethyl ether (150 mL).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise, until precipitation is complete.
-
Stir the resulting slurry for 30 minutes in the ice bath.
-
Filter the white solid, wash with cold diethyl ether, and dry in a vacuum oven at 40°C.
| Parameter | Value |
| Starting Material | 4: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine |
| Key Reagent | Hydrochloric Acid (anhydrous) |
| Solvent | Diethyl Ether |
| Typical Yield | Quantitative (>95%) |
| Product | 5: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine HCl |
| QC Check | Melting Point, ¹H NMR, Elemental Analysis |
Overall Synthesis Visualization
The complete forward synthesis is illustrated below, highlighting the transformation through each key intermediate.
Caption: Forward synthesis workflow diagram.
Conclusion
This guide presents a logical, efficient, and well-documented synthetic pathway for this compound. By leveraging classic and reliable named reactions such as the Vilsmeier-Haack formylation and Knoevenagel condensation, this route provides high yields and facilitates straightforward purification of intermediates. The protocols are detailed to ensure reproducibility and serve as a valuable resource for researchers and professionals engaged in the synthesis of novel chemical entities for drug discovery and development.
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Homework.Study.com. Propose a mechanism for the formation of 3,5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione. Available from: [Link]
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Technical Guide: A Framework for Determining the Aqueous Solubility of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride for Drug Development
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and overall clinical success. Poor solubility can terminate the development of otherwise promising drug candidates. This guide presents a comprehensive framework for the systematic evaluation of the aqueous solubility of the novel compound, 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride (CAS No. 1185449-91-5). While specific experimental data for this compound is not publicly available, this document serves as an in-depth methodological whitepaper. It provides researchers, scientists, and drug development professionals with the requisite protocols and scientific rationale for determining both kinetic and thermodynamic solubility, grounded in authoritative industry standards and regulatory expectations.
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogenous system, is a cornerstone of drug discovery and development. For orally administered drugs, an API must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[1] Therefore, insufficient solubility can be a primary cause of low and erratic oral bioavailability, leading to suboptimal therapeutic efficacy and increased patient-to-patient variability.[1]
This guide focuses on this compound, a small molecule featuring an isoxazole core. While its specific therapeutic application is outside the scope of this document, its chemical structure—containing a basic amine group—suggests that its solubility will be highly dependent on pH. As a hydrochloride salt, it is engineered for improved solubility and dissolution characteristics compared to its freebase form.[2] The accurate and reproducible measurement of its solubility is paramount for guiding formulation strategies, selecting appropriate vehicles for in vivo studies, and ensuring the reliability of in vitro biological assays.[3][4]
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing relevant experiments and correctly interpreting the resulting data.[3][5]
-
Kinetic Solubility: This measures the concentration of a compound that dissolves in an aqueous buffer after a short incubation time when added from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO).[4][6] It reflects the rapid precipitation potential of a compound and is often used in high-throughput screening (HTS) during early discovery to quickly flag potential issues.[2][3]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[5][7] These studies involve longer incubation times (e.g., 24-72 hours) with an excess of solid API to ensure equilibrium is reached and are considered the "gold standard" for regulatory submissions and formulation development.[1][8]
The relationship between these two parameters and their place in the drug discovery workflow is illustrated below.
Figure 1: Conceptual workflow illustrating the distinct roles of kinetic and thermodynamic solubility assays in the drug development pipeline.
Regulatory Framework: ICH M9 Guidelines
The International Council for Harmonisation (ICH) provides guidelines that are critical for drug approval. The ICH M9 guideline on the Biopharmaceutics Classification System (BCS) defines the criteria for solubility classification.[9] An API is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[10][11][12][13] Adherence to these principles is essential, as the solubility class of an API can determine the pathway for establishing bioequivalence, potentially allowing for a waiver of in vivo studies (biowaiver).[12][13]
Therefore, the experimental design for this compound must be capable of generating data that is compliant with these regulatory standards. This involves testing across, at minimum, three pH conditions (e.g., 1.2, 4.5, and 6.8) at 37°C.[12][13]
Experimental Protocols
The following sections detail the step-by-step methodologies for determining the solubility of this compound.
Protocol: High-Throughput Kinetic Solubility Assay
Objective: To rapidly estimate the solubility of the target compound in a simulated physiological buffer. This protocol utilizes a direct UV assay format.[14]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Solubility filter plates (e.g., Millipore MultiScreen)
-
Plate reader with UV absorbance capabilities
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[6]
-
Plate Setup: Add 5 µL of the DMSO stock solution to the wells of a microtiter plate.[14]
-
Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well to achieve a final nominal concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours using an orbital shaker.[3]
-
Filtration: After incubation, filter the solution using a solubility filter plate to separate any precipitated (undissolved) compound from the dissolved fraction.[6][14]
-
Quantification: Measure the UV absorbance of the filtrate in a UV-transparent plate using a spectrophotometer.[14] The concentration is determined by comparing the absorbance to a standard curve prepared by diluting the DMSO stock solution in a DMSO/PBS mixture.[3]
Figure 2: Step-by-step workflow for the Kinetic Solubility Assay.
Protocol: Definitive Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in various aqueous buffers, consistent with ICH M9 guidelines. The shake-flask method is the universally recognized gold standard.[8]
Materials:
-
This compound (solid powder)
-
Aqueous buffers: pH 1.2 (e.g., simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (e.g., simulated intestinal fluid without enzymes)
-
Glass vials (e.g., 1.5 mL)[7]
-
Thermomixer or temperature-controlled orbital shaker
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The key is to ensure undissolved solid remains at the end of the experiment.[7][8]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.[7] Prepare replicates for each pH condition.[13]
-
Equilibration: Seal the vials and place them in a thermomixer set to 37 ± 1°C and agitate (e.g., 700-1000 rpm) for at least 24 hours to ensure equilibrium is reached.[1][7] For poorly soluble compounds, this time may need to be extended to 48 or 72 hours.[8][15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles.[16]
-
pH Verification: Measure the pH of the remaining suspension to confirm it has not significantly changed during the experiment.[8]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[8][16] The concentration is determined against a multi-point calibration curve prepared from a known stock solution.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Hypothetical Solubility Data for this compound
| Assay Type | Solvent/Buffer (37°C) | Mean Solubility (µg/mL) | Std. Deviation | Solubility (mM) |
| Kinetic | PBS (pH 7.4) | 450 | 25 | 2.36 |
| Thermodynamic | Buffer pH 1.2 | >2000 | N/A | >10.49 |
| Thermodynamic | Buffer pH 4.5 | 1850 | 95 | 9.70 |
| Thermodynamic | Buffer pH 6.8 | 650 | 45 | 3.41 |
Molecular Weight of Hydrochloride Salt: 190.67 g/mol [17]
Interpretation: The hypothetical data above illustrates a pH-dependent solubility profile, which is expected for a compound with a basic amine. The solubility is highest at the acidic pH of 1.2, where the amine is fully protonated, and decreases as the pH approaches the pKa of the amine, leading to a higher proportion of the less soluble freebase form. The kinetic solubility value is lower than the thermodynamic values, a common observation as precipitation kinetics can be rapid when crashing out from a DMSO solution.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive solubility assessment of this compound. By systematically applying both high-throughput kinetic assays and definitive thermodynamic shake-flask protocols, researchers can generate the critical data needed to make informed decisions throughout the drug development lifecycle. Adherence to these methodologies ensures not only internal consistency and reliability but also alignment with the global regulatory standards set forth by the ICH. The resulting solubility profile is an indispensable tool for guiding formulation development, interpreting bioassay results, and ultimately advancing new chemical entities toward clinical evaluation.
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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PubMed. In-vitro solubility assays in drug discovery.
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Domainex. Thermodynamic Solubility Assay.
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PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
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Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
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Sigma-Aldrich. This compound | 1185449-91-5.
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Spectroscopic Characterization of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative data from relevant isoxazole derivatives.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a 3,5-dimethylisoxazole core linked to a propanamine side chain at the C4 position. The hydrochloride salt form ensures its solubility in polar solvents, a critical aspect for many analytical and biological applications. The structural elucidation of this molecule relies on a synergistic application of various spectroscopic techniques, each providing unique insights into its molecular architecture.
Below is a diagram illustrating the chemical structure and the numbering convention used for the spectroscopic assignments in this guide.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers working with this compound and related isoxazole derivatives. The outlined experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data for this and similar molecules.
References
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ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]
-
ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available at: [Link]
-
Amerigo Scientific. (n.d.). [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]
-
PubChem. (n.d.). (3S)-1-{[(3,5-Dimethylisoxazol-4-YL)amino]carbonyl}. Available at: [Link]
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PubMed. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Available at: [Link]
-
NIST WebBook. (n.d.). Dimethylamine hydrochloride. Available at: [Link]
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PubChem. (n.d.). 3,4-Dimethylisoxazol-5-amine. Available at: [Link]
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The Royal Society of Chemistry. (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Available at: [Link]
-
SpectraBase. (n.d.). (3,4-Dichlorophenyl)(4,4-dimethyl-4,5-dihydrooxazol-2-yl)amine - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
The 3,5-Dimethylisoxazole Moiety: A Privileged Scaffold for Epigenetic Intervention — A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring system, particularly the 3,5-dimethylisoxazole core, has emerged as a significant structural motif in contemporary medicinal chemistry. While direct biological activity data for 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride is not extensively documented in public literature, the foundational 3,5-dimethylisoxazole scaffold is a well-established bioisostere for acetyl-lysine. This critical recognition has propelled its use in the design of potent and selective inhibitors of bromodomains, a class of epigenetic reader proteins. This technical guide provides an in-depth exploration of the biological significance of the 3,5-dimethylisoxazole moiety, focusing on its role in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. We will delve into the mechanistic rationale, key experimental protocols for activity assessment, and the potential application of compounds like this compound as foundational elements in the discovery of novel epigenetic modulators.
The 3,5-Dimethylisoxazole Core: An Acetyl-Lysine Mimic
In the realm of epigenetics, the reversible acetylation of lysine residues on histone tails is a pivotal post-translational modification that regulates gene expression. This "histone code" is interpreted by "reader" domains, among which bromodomains are crucial. Bromodomains recognize and bind to acetylated lysine (KAc) residues, thereby recruiting transcriptional machinery to specific genomic loci.
The 3,5-dimethylisoxazole group has been identified as an effective mimic of the acetyl-lysine side chain.[1][2] Its key features for this bioisosteric relationship include:
-
Hydrogen Bonding: The nitrogen atom within the isoxazole ring can act as a hydrogen bond acceptor, analogous to the carbonyl oxygen of the acetyl group in KAc. This interaction is critical for anchoring the molecule within the bromodomain's KAc binding pocket, often forming a crucial hydrogen bond with a conserved asparagine residue (e.g., ASN140 in BRD4).[3]
-
Shape and Electrostatics: The overall shape and electrostatic profile of the 3,5-dimethylisoxazole moiety resemble that of acetylated lysine, allowing it to fit snugly into the binding pocket.
This mimicry forms the basis for the rational design of a significant class of bromodomain inhibitors.
Targeting the BET Family of Bromodomains
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene transcription. Their dysregulation is strongly implicated in various diseases, most notably cancer. BRD4, in particular, is a major focus of drug discovery efforts due to its role in the expression of oncogenes such as c-MYC.
Derivatives of 3,5-dimethylisoxazole have been extensively optimized to create potent and selective inhibitors of the BET family.[4][5] These inhibitors competitively block the binding of BRD4 to acetylated histones, leading to the downregulation of key oncogenic transcriptional programs. This has shown significant anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML) and colorectal cancer.[3][4]
Mechanism of Action: BRD4 Inhibition
The inhibition of BRD4 by 3,5-dimethylisoxazole-based compounds initiates a cascade of cellular events:
-
Displacement from Chromatin: The inhibitor displaces BRD4 from acetylated histones at enhancers and promoters of target genes.
-
Transcriptional Repression: This leads to a reduction in the transcription of BRD4-dependent genes, including critical oncogenes like c-MYC.
-
Cell Cycle Arrest and Apoptosis: The downregulation of oncogenic drivers results in cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.[3]
Caption: Workflow of BRD4 inhibition.
This compound: A Building Block for Discovery
While specific biological data for this compound is sparse, its structure is of significant interest. It contains the essential 3,5-dimethylisoxazole core for bromodomain binding and a propyl-amine side chain. This side chain provides a versatile chemical handle for further synthetic elaboration.
Researchers can utilize this compound as a starting fragment for the development of more complex and potent bromodomain inhibitors. The primary amine can be functionalized to introduce moieties that interact with other regions of the bromodomain binding pocket, such as the WPF shelf, to enhance affinity and selectivity.[5]
Experimental Protocols for Biological Activity Assessment
To evaluate the potential of 3,5-dimethylisoxazole derivatives as bromodomain inhibitors, a series of in vitro and cell-based assays are typically employed.
In Vitro Bromodomain Binding Assays
Objective: To quantify the binding affinity of the compound to the target bromodomain.
Recommended Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound (e.g., this compound derivatives) in assay buffer.
-
Prepare solutions of GST-tagged BRD4(1) and a biotinylated histone H4 acetylated peptide.
-
Prepare a suspension of Glutathione Donor beads and Streptavidin Acceptor beads.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to a 384-well plate.
-
Add the GST-tagged BRD4(1) protein to all wells.
-
Add the biotinylated histone peptide to all wells.
-
Incubate at room temperature to allow for binding.
-
-
Bead Addition and Incubation:
-
Add the prepared bead suspension to all wells.
-
Incubate in the dark at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound peptide.
-
| Parameter | Typical Concentration |
| GST-BRD4(1) | 50 nM |
| Biotinylated H4 Pep | 50 nM |
| Test Compound | Varies (e.g., 1 nM - 100 µM) |
digraph "AlphaScreen Assay Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Start"]; Prep_Reagents [label="Prepare Reagents:\n- Test Compound Dilutions\n- GST-BRD4(1)\n- Biotinylated Peptide\n- AlphaScreen Beads"]; Plate_Setup [label="Plate Setup (384-well):\n- Add Compound\n- Add GST-BRD4(1)\n- Add Peptide"]; Incubate1 [label="Incubate for Binding"]; Add_Beads [label="Add Donor and\nAcceptor Beads"]; Incubate2 [label="Incubate in Dark"]; Read_Plate [label="Read Plate"]; Analyze_Data [label="Analyze Data:\nCalculate IC50"]; End [label="End"];
Start -> Prep_Reagents -> Plate_Setup -> Incubate1 -> Add_Beads -> Incubate2 -> Read_Plate -> Analyze_Data -> End; }
Caption: AlphaScreen assay workflow.
Cellular Anti-proliferative Assays
Objective: To determine the effect of the compound on the viability of cancer cell lines.
Recommended Assay: MTS/MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MV4;11 for AML) in appropriate media.[4]
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a dilution series of the test compound.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTS/MTT Addition:
-
Add MTS or MTT reagent to each well and incubate.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
-
Target Engagement and Mechanism of Action in Cells
Objective: To confirm that the compound inhibits BRD4 and its downstream signaling in a cellular context.
Recommended Assay: Western Blot for c-MYC
Principle: This technique measures the protein levels of c-MYC, a key downstream target of BRD4.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat the selected cell line with the test compound at various concentrations for a defined time.
-
-
Protein Extraction:
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for c-MYC.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a corresponding secondary antibody.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities to determine the change in c-MYC protein levels upon compound treatment. A reduction in c-MYC levels indicates successful target engagement.
-
Conclusion
The 3,5-dimethylisoxazole scaffold is a cornerstone in the development of epigenetic modulators, particularly inhibitors of the BET family of bromodomains. Its ability to act as a bioisostere for acetyl-lysine provides a robust starting point for the design of potent and selective therapeutic agents. While this compound itself may be a fragment or an early-stage building block, it embodies the core pharmacophore that has proven successful in this target class. The experimental workflows detailed in this guide provide a comprehensive framework for researchers to evaluate the biological activity of novel 3,5-dimethylisoxazole derivatives and to advance the field of epigenetic drug discovery.
References
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Hewings, D. S., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(21), 9393–9402. [Link]
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Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]
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Zhang, G., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(6), 1198–1205. [Link]
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Demont, E. H., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Scientific Reports, 8(1), 16390. [Link]
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- 3. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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The 3,5-Dimethylisoxazole Moiety as a Bioisostere for Acetyl-Lysine: A Technical Guide for Drug Discovery
Abstract
In the landscape of epigenetic drug discovery, the mimicry of post-translational modifications (PTMs) is a cornerstone of rational inhibitor design. Lysine acetylation, a pivotal PTM, is recognized by a family of "reader" proteins known as bromodomains, which have emerged as critical therapeutic targets in oncology, inflammation, and other diseases. This technical guide provides an in-depth exploration of the 3,5-dimethylisoxazole moiety, a novel and highly effective bioisostere of acetyl-lysine (KAc). We will delve into the discovery, structural validation, and application of this chemical scaffold in the development of potent and selective bromodomain inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool in their therapeutic programs.
The Epigenetic Role of Lysine Acetylation and Bromodomain "Readers"
The expression of genetic information is not solely dictated by the DNA sequence itself but is dynamically regulated by a complex network of epigenetic mechanisms.[1][2] One of the most crucial of these is the post-translational modification of histone proteins, with lysine acetylation being a key component in the regulation of gene expression.[1][2][3] This reversible process is orchestrated by the opposing actions of two enzyme families: histone acetyltransferases (HATs), which "write" the mark by adding an acetyl group, and histone deacetylases (HDACs), which "erase" it.[2][3][4]
The biological consequence of this acetylation is interpreted by "reader" proteins, which contain specialized modules that recognize and bind to acetylated lysine residues.[5][6] The most prominent family of such readers are the bromodomains.[6] The human proteome contains 61 bromodomains within 46 different proteins, which are grouped into eight families based on sequence and structural similarity.[6][7] These bromodomain-containing proteins (BCPs) are often components of larger chromatin-modifying complexes and act as scaffolds to recruit transcriptional machinery, thereby regulating gene expression.[8][9]
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, has been a particular focus of therapeutic development.[6][10] Misregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them highly attractive drug targets.[11][12][13] The development of small molecules that can competitively inhibit the interaction between bromodomains and acetylated lysines has therefore become a major goal in modern drug discovery.[2][9]
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- 13. Y06014 is a selective BET inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocols for Evaluating 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride in BET Bromodomain Inhibition Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride as a potential inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide will delve into the scientific rationale for investigating this compound, detail robust protocols for its characterization, and offer insights into the interpretation of results.
Introduction: The Therapeutic Promise of BET Bromodomain Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is fundamental in regulating gene transcription. In various cancers, BET proteins are implicated in the overexpression of oncogenes such as c-Myc and Bcl-2.[1] Consequently, inhibiting the interaction between BET bromodomains and acetylated lysines has emerged as a promising therapeutic strategy for cancer and inflammatory diseases.[2][3]
Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, leading to the downregulation of target gene expression.[2][4] The 3,5-dimethylisoxazole motif has been widely recognized as an effective and popular mimic of acetyl-lysine, incorporated into numerous BET inhibitors.[5][6][7][8] this compound contains this key pharmacophore, making it a compound of significant interest for investigation as a novel BET inhibitor.
This guide will provide detailed protocols for three widely used assays to characterize the inhibitory potential of this compound: a primary screen using an AlphaScreen assay, a secondary validation via a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, and a direct biophysical characterization of binding using Isothermal Titration Calorimetry (ITC).
Mechanistic Rationale: The Role of the Isoxazole Moiety
The core principle behind the potential efficacy of this compound lies in the ability of the 3,5-dimethylisoxazole group to act as an isostere for acetylated lysine.[7] This structural mimicry allows the compound to fit into the hydrophobic pocket of the BET bromodomain, where it can form key interactions with conserved residues, thereby competitively inhibiting the binding of the natural acetylated histone ligands.[2]
Part 1: Primary Screening using AlphaScreen Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust, bead-based assay ideal for high-throughput screening of potential inhibitors.[9] The assay measures the interaction between a tagged BET bromodomain protein (e.g., GST-BRD4) and a biotinylated, acetylated histone peptide. Inhibition of this interaction by a compound like this compound results in a decreased signal.
Experimental Workflow: AlphaScreen Assay
Caption: Workflow for the AlphaScreen-based BET inhibition assay.
Protocol: BRD4(BD1) AlphaScreen Inhibition Assay
Materials:
-
Biotinylated Histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
AlphaLISA Glutathione Acceptor beads (PerkinElmer)[15]
-
AlphaScreen Streptavidin-conjugated Donor beads (PerkinElmer)[15]
-
384-well low-volume white plates (e.g., OptiPlate-384)[13]
-
AlphaScreen Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
AlphaScreen-capable microplate reader
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, followed by a further dilution in AlphaScreen Assay Buffer. The final DMSO concentration in the assay should not exceed 0.5%.[14][15]
-
Reagent Preparation:
-
Thaw BRD4(BD1) on ice. Dilute to the desired concentration (e.g., 10 nM final) in Assay Buffer. Note: Proteins like BRD4 are sensitive to freeze-thaw cycles; it is recommended to prepare single-use aliquots.[14][15]
-
Dilute the biotinylated histone peptide to the desired concentration (e.g., 30 nM final) in Assay Buffer.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the diluted GST-BRD4(BD1) and biotinylated peptide mixture.
-
Include positive controls (no inhibitor) and negative controls (no BRD4 or peptide).
-
-
Incubation 1: Seal the plate and incubate for 30 minutes at room temperature.
-
Donor Bead Addition: In subdued light, add 5 µL of Glutathione Donor beads (diluted in Assay Buffer).
-
Incubation 2: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[13]
-
Acceptor Bead Addition: Add 5 µL of Streptavidin Acceptor beads (diluted in Assay Buffer).
-
Incubation 3: Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Read the plate on an AlphaScreen reader. A decrease in the luminescent signal indicates inhibition of the BRD4-peptide interaction.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Secondary Validation using TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another proximity-based assay that is less susceptible to compound interference than AlphaScreen, making it an excellent secondary assay.[16] It measures the energy transfer between a donor fluorophore (e.g., Europium-labeled antibody against a tagged bromodomain) and an acceptor fluorophore (e.g., APC-labeled streptavidin binding to a biotinylated peptide).
Experimental Workflow: TR-FRET Assay
Caption: Workflow for the TR-FRET-based BET inhibition assay.
Protocol: BRD4(BD1) TR-FRET Inhibition Assay
Materials:
-
This compound (Test Compound)
-
Recombinant His-tagged BRD4 (BD1)
-
Biotinylated Histone H4 acetylated peptide
-
Terbium (Tb) or Europium (Eu)-labeled anti-His antibody (Donor)[13][17]
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)[13][17]
-
384-well low-volume white or black plates[13]
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
TR-FRET capable microplate reader
-
Compound Preparation: Prepare serial dilutions of the test compound as described for the AlphaScreen assay.
-
Reagent Preparation:
-
Dilute His-BRD4(BD1) and the biotinylated peptide to their optimal concentrations in TR-FRET Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the His-BRD4(BD1) and biotinylated peptide mixture.
-
-
Incubation 1: Seal the plate and incubate for 30-60 minutes at room temperature.
-
Detection Reagent Addition: Prepare a mixture of the Eu-labeled anti-His antibody and Streptavidin-APC in Assay Buffer. Add 10 µL of this mixture to each well.
-
Incubation 2: Seal the plate, protect from light, and incubate for 60-120 minutes at room temperature.[13]
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission (665 nm / 620 nm). A decrease in this ratio signifies inhibition. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
Part 3: Biophysical Characterization by Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[20][21] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[20][21][22] This makes it the gold standard for confirming direct binding and understanding the driving forces of the interaction.
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Protocol: ITC Measurement of BRD4 Binding
Materials:
-
This compound (Test Compound)
-
Highly purified recombinant BRD4 (e.g., BD1 domain)
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), filtered and degassed
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)[21]
-
Sample Preparation:
-
Thoroughly dialyze the purified BRD4 protein against the ITC buffer to ensure buffer matching.
-
Dissolve the test compound directly into the final dialysis buffer. Precise concentration determination for both protein and ligand is critical.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the BRD4 solution (e.g., 20-50 µM) into the sample cell.
-
Load the test compound solution (e.g., 200-500 µM, typically 10-fold higher than protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, which is discarded from the data analysis.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Acquisition: The instrument software records the heat change after each injection.
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat released/absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).[21]
-
Data Summary and Interpretation
The results from these assays will provide a comprehensive profile of this compound's activity as a BET inhibitor.
| Assay | Parameter Measured | Typical Values for Potent Inhibitors | Interpretation of Results |
| AlphaScreen | IC50 | < 1 µM | A low IC50 indicates potent inhibition of the protein-peptide interaction. |
| TR-FRET | IC50 | < 1 µM | Confirms the inhibitory activity from a secondary, less interference-prone assay. |
| ITC | KD | < 500 nM | A low KD confirms high-affinity, direct binding to the bromodomain. |
| Stoichiometry (n) | ~ 1 | A value close to 1 indicates a 1:1 binding ratio between the compound and the protein. |
A potent and selective BET inhibitor will typically exhibit low nanomolar to low micromolar IC50 values in the AlphaScreen and TR-FRET assays, which should be corroborated by a similar range KD value from ITC.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a BET bromodomain inhibitor. Positive results from these assays would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against other bromodomain families to determine its selectivity.
-
Domain Specificity: Evaluating its inhibitory activity against both the first (BD1) and second (BD2) bromodomains of BET proteins, as domain-selective inhibition may offer an improved therapeutic window.[24][25]
-
Cellular Assays: Assessing the compound's ability to modulate the expression of BET target genes (e.g., c-Myc) and inhibit the proliferation of cancer cell lines.
-
In Vivo Studies: Evaluating the compound's pharmacokinetic properties and efficacy in animal models of cancer or inflammation.
The presence of the 3,5-dimethylisoxazole scaffold provides a strong scientific basis for this investigation, and the systematic application of these assays will effectively elucidate the compound's potential as a novel therapeutic agent.
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University of Oxford. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Department of Chemistry. Available from: [Link]
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ResearchGate. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Available from: [Link]
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Lushington, G. H., et al. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 2021. Available from: [Link]
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Liu, Z., et al. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery. Cancer Letters, 2017. Available from: [Link]
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Alqahtani, A., et al. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 2019. Available from: [Link]
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Wikipedia. BET inhibitor. Available from: [Link]
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Belkina, A. C., & Denis, G. V. The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular and Cellular Biology, 2012. Available from: [Link]
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BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit. Available from: [Link]
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Pdi, C. Isothermal titration calorimetry for studying protein-ligand interactions. Protein Science, 2014. Available from: [Link]
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Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Available from: [Link]
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BPS Bioscience. BRD4 (BD1+BD2) TR-FRET Assay Kit. Available from: [Link]
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Alqahtani, A., et al. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 2019. Available from: [Link]
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Moretti, L., et al. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. Proceedings of the National Academy of Sciences, 2022. Available from: [Link]
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American Chemical Society. Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. Journal of Medicinal Chemistry, 2025. Available from: [Link]
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Philpott, M., et al. A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology, 2014. Available from: [Link]
-
White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link]
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AMSBIO. Data Sheet BRD4 (BD1) TR-FRET Assay Kit. Available from: [Link]
-
AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. Available from: [Link]
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]
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Belkina, A. C., & Denis, G. V. The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular and Cellular Biology, 2012. Available from: [Link]
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McDaniel, K. F., et al. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 2017. Available from: [Link]
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ChemRxiv. Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. Available from: [Link]
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American Chemical Society. Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease. Journal of Medicinal Chemistry, 2025. Available from: [Link]
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Yale University. Isothermal Titration Calorimetry of Protein-Protein Interactions. Available from: [Link]
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National Institutes of Health. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors. Available from: [Link]
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Zhang, G., et al. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Acta Pharmaceutica Sinica B, 2020. Available from: [Link]
-
BPS Bioscience. BRD9 Inhibitor Screening Assay Kit. Available from: [Link]
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Chaires, J. B. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 2016. Available from: [Link]
-
ResearchGate. Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives. Available from: [Link]
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BPS Bioscience. Data Sheet BRD2 (BD1+BD2) TR-FRET Assay Kit. Available from: [Link]
-
Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]
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- 12. 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 24. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the utilization of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride in cell culture experiments. While specific biological activity for this compound is not extensively documented in peer-reviewed literature, its structural motif, the 3,5-dimethylisoxazole core, is a well-established pharmacophore found in potent inhibitors of the BET (Bromodomain and Extra Terminal) family of proteins.[1][2][3] This guide, therefore, is predicated on the hypothesis that this compound may function as a modulator of epigenetic pathways through bromodomain inhibition. The following protocols are designed to be a starting point for researchers to empirically determine its efficacy and mechanism of action in their specific cellular models.
Introduction: The Scientific Rationale
The 3,5-dimethylisoxazole moiety has been identified as a novel bioisostere for acetylated lysine, enabling it to bind to the acetyl-lysine binding pockets of bromodomains.[2] Bromodomains are crucial "readers" of the histone code, recognizing acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription.[2][3] The BET family of bromodomain-containing proteins (including BRD2, BRD3, BRD4, and BRDT) are particularly important targets in oncology and inflammation research. Inhibition of these proteins has demonstrated significant anti-proliferative effects in various cancer models, including acute myeloid leukemia.[1][3]
Given this context, this compound is a compound of interest for screening and characterization as a potential BET bromodomain inhibitor. The protocols outlined below provide a systematic approach to investigating its biological activity, from basic handling and solubilization to dose-response and mechanistic studies.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 1185449-91-5 | [4] |
| Molecular Formula | C₈H₁₅ClN₂O | [5] |
| Molecular Weight | 190.67 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Purity | ≥97% (typical) | [5] |
| Storage | Store at room temperature or refrigerated.[4][5] |
Safety and Handling:
This compound is classified with the following hazard statements:
Always handle this compound in a chemical fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. [6][7] In case of contact with eyes or skin, rinse immediately with plenty of water.[6][7] If inhaled, move to fresh air.[7] If swallowed, rinse mouth and seek medical attention.[6][7] Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.[4][6][7]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
The solubility of this compound in aqueous solutions like PBS or cell culture media has not been empirically determined in available literature. Therefore, the use of an organic solvent is recommended for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice for its solvating power and compatibility with most cell culture assays at low final concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptically weigh out a precise amount of the compound (e.g., 1.907 mg) in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to create a 10 mM stock solution with 1.907 mg of the compound (MW = 190.67 g/mol ), add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note on Solvent Effects: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Determining the Optimal Working Concentration (Dose-Response Assay)
A dose-response experiment is critical to determine the concentration range at which the compound exhibits biological activity and to identify its IC50 (half-maximal inhibitory concentration) if it has cytotoxic or anti-proliferative effects. A common method for this is the MTT or similar cell viability assay.
Caption: Workflow for analyzing protein expression changes by Western blot.
Procedure:
-
Cell Treatment: Treat your cells with the compound at a concentration around its determined IC50 for a suitable duration (e.g., 24 hours). Include a vehicle control.
-
Protein Extraction: Harvest the cells and lyse them to extract total protein. Quantify the protein concentration using a standard assay like the BCA assay.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a known downstream target of BET bromodomains, such as c-MYC. Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the expression of your target protein to the loading control. Compare the expression levels between the treated and vehicle control samples. A decrease in c-MYC expression would support the hypothesis that the compound acts as a BET inhibitor.
Concluding Remarks
This compound represents a promising chemical entity for investigation in the field of epigenetics, particularly as a potential BET bromodomain inhibitor. The protocols provided herein offer a structured and scientifically grounded approach for researchers to initiate their studies. It is imperative to remember that these are foundational protocols and may require optimization based on the specific cell lines and experimental systems being used. Careful experimental design, including appropriate controls, is paramount for generating reliable and interpretable data.
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Synthonix Corporation. Safety Data Sheet for this compound. [Link]
-
Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. [Link]
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PubMed. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. [Link]
-
Sinfoo Biotech. 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine. [Link]
-
National Center for Biotechnology Information. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. [Link]
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National Center for Biotechnology Information. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]
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Application Note: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride as a Chemical Probe for BRD4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride as a chemical probe for the epigenetic reader protein BRD4. Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a critical role in the regulation of gene transcription.[1][2] Dysregulation of BRD4 activity is implicated in a variety of diseases, most notably cancer, making it a prime therapeutic target.[3][4][5] This document details the mechanism of action of BRD4, the rationale for using chemical probes in its study, and provides detailed protocols for the characterization and application of this compound.
Introduction to BRD4 and the Role of Chemical Probes
BRD4 functions as an epigenetic reader by recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[1][6] This interaction tethers BRD4 to chromatin, where it recruits the positive transcription elongation factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes.[1][2][7] BRD4 is particularly important for the expression of key oncogenes such as c-MYC, making it a highly attractive target for cancer therapy.[3][7]
Chemical probes are small molecules designed to selectively modulate the function of a specific protein target, serving as invaluable tools for target validation and for dissecting complex biological processes.[8][9][10] A high-quality chemical probe should exhibit potent and selective binding to its intended target and demonstrate target engagement in a cellular context.[9][10] this compound is a chemical probe built upon the 3,5-dimethylisoxazole scaffold, which has been identified as a potent acetyl-lysine mimetic that binds to the bromodomain acetyl-lysine binding pocket.[11]
Physicochemical Properties of the Probe
The hydrochloride salt of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine is a water-soluble compound, facilitating its use in a variety of experimental settings.
| Property | Value | Source |
| CAS Number | 1185449-91-5 | [6] |
| Molecular Formula | C₈H₁₅ClN₂O | [6] |
| Molecular Weight | 190.67 g/mol | [6] |
| Purity | ≥97% | [12] |
| Storage | Store at room temperature | [6] |
Mechanism of Action and BRD4 Signaling
This compound acts as a competitive inhibitor of BRD4. The 3,5-dimethylisoxazole moiety mimics the acetylated lysine residue of histones, binding to the hydrophobic pocket within the bromodomains of BRD4. This competitive binding displaces BRD4 from chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of BRD4-dependent gene expression, including the oncogene c-MYC.
Below is a diagram illustrating the BRD4 signaling pathway and the inhibitory action of the chemical probe.
Caption: Experimental workflow for probe validation.
Downstream Functional Assays
To confirm the functional consequences of BRD4 inhibition by the probe, downstream cellular assays should be performed. A key readout for BRD4 activity is the expression level of its target gene, c-MYC.
Western Blot for c-MYC Expression
Protocol:
-
Treat a relevant cancer cell line (e.g., a hematological malignancy cell line known to be sensitive to BRD4 inhibition) with increasing concentrations of the probe for 24-48 hours.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against c-MYC and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
Expected Outcome: A dose-dependent decrease in the expression of c-MYC protein, confirming the on-target functional effect of the probe.
Selectivity Profiling
A crucial aspect of a chemical probe's characterization is its selectivity. The probe should be profiled against a panel of other bromodomain-containing proteins to ensure it selectively inhibits the BET family, and ideally BRD4, over other subfamilies. This can be achieved using a variety of platforms, such as broad-panel enzymatic or binding assays.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of BRD4. Its water solubility and well-characterized core scaffold make it an accessible tool for researchers. The protocols outlined in this guide provide a robust framework for its in vitro and cellular characterization, enabling its confident use in target validation and drug discovery efforts. It is imperative that appropriate controls are included in all experiments and that the probe's activity is validated in the specific cellular context of interest.
References
-
EFMC Best Practices in Medicinal Chemistry WG. Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. [Link]
- Gacias, M., et al. (2014). A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology, 1168, 149-161.
- Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer.
- Vasta, J. D., et al. (2018). A general chemical approach for creating cell-permeable probes for measuring target engagement. Cell Chemical Biology, 25(1), 89-99.e5.
-
BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
- Robers, M. B., et al. (2015). A general and scalable method for measuring the binding of small molecules to protein targets in living cells.
- Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085.
- Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic.
- Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology, 10(8), 1797-1804.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Lee, D. U., et al. (2017). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Letters, 14(5), 5634-5640.
- Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed, 30084203.
-
BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
-
Reaction Biology. (n.d.). BRD4-2 Bromodomain Assay Service (AlphaScreen). [Link]
- Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5‐Dimethylisoxazole Derivatives as BRD4 Inhibitors. Semantic Scholar.
- Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family. Cell, 149(1), 214-231.
- Al-awar, R., et al. (2016). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Proceedings of the National Academy of Sciences, 113(49), 13912-13917.
- Gehling, V. S., et al. (2013). Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor. Journal of Medicinal Chemistry, 56(21), 8410-8423.
- Devaiah, B. N., et al. (2012). BRD4 is a histone acetyltransferase that mediates chromatin unfolding and facilitates transcription. Molecular Cell, 46(5), 598-609.
-
CETSA. (n.d.). CETSA. [Link]
- Sbardella, G., et al. (2024). Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. Molecules, 29(17), 3981.
- Shi, J., et al. (2014). Role of BRD4 in promoting colorectal cancer progression and its underlying mechanisms. Journal of Experimental & Clinical Cancer Research, 33(1), 1-10.
- Lucas, X., et al. (2013). Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 56(19), 7745-7758.
- Wang, L., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174-2181.
- White, A. G., et al. (2022). A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes. Journal of Medicinal Chemistry, 65(3), 2342-2360.
- Schulze, J., et al. (2015). Cell-Based Protein Stabilization Assays for the Detection of Interactions between Small-Molecule Inhibitors and BRD4. Journal of Biomolecular Screening, 20(2), 180-189.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770.
- Ember, S. W., et al. (2014). Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. Journal of Biological Chemistry, 289(13), 9340-9352.
- Savitski, M. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(26), 9078-9085.
-
CellarisBio. (n.d.). Publications. [Link]
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Application Notes & Protocols: A Framework for Investigating the Anti-Cancer Potential of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Introduction
The isoxazole ring is a prominent heterocyclic scaffold recognized in medicinal chemistry for its versatile biological activities. In oncology, isoxazole derivatives have emerged as a promising class of small molecule inhibitors, demonstrating the ability to target a wide array of critical cellular pathways implicated in cancer progression.[1][2] These compounds have been shown to function through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of heat shock protein 90 (HSP90), disruption of tubulin polymerization, and modulation of key signaling proteins like BET bromodomains.[3][4][5][6]
This document concerns 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride , a specific isoxazole-containing compound. While the broader family of isoxazoles is well-studied, the specific anti-neoplastic properties of this particular agent are not yet extensively documented in publicly available literature. Therefore, this guide is designed for researchers, scientists, and drug development professionals as a comprehensive framework for the initial characterization of its potential as an anti-cancer agent.
We will outline a logical, multi-step experimental workflow, beginning with broad cytotoxicity screening to establish dose-effectiveness, followed by detailed protocols to investigate the primary mechanisms of cell death and proliferation arrest. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.
| Compound Property | Information |
| Full Chemical Name | This compound |
| Synonym(s) | 3-(3,5-dimethyl-4-isoxazolyl)propylamine hydrochloride[7] |
| CAS Number | 1185449-91-5[7][8][9] |
| Molecular Formula | C₈H₁₅ClN₂O[8] |
| Molecular Weight | 190.67 g/mol [7][8] |
Part 1: Foundational Analysis - In Vitro Cytotoxicity Screening
Scientific Rationale
The initial and most critical step in evaluating any potential anti-cancer compound is to determine its cytotoxic and cytostatic effects.[10] This involves assessing the compound's ability to kill cancer cells (cytotoxicity) or inhibit their proliferation (cytostatic effect) in a dose-dependent manner. The primary output of this analysis is the Half-Maximal Inhibitory Concentration (IC50) , which represents the concentration of the compound required to inhibit a biological process (such as cell growth) by 50%.[11] A low IC50 value signifies high potency. This screening is typically performed across a panel of diverse cancer cell lines (e.g., from breast, lung, colon, leukemia) to identify which cancer types may be most sensitive to the compound's effects.[12]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells and perform a cell count.
-
Dilute the cells in a complete culture medium to a final concentration of 1 x 10⁵ cells/mL (this may require optimization depending on the cell line's growth rate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled microplate, leaving wells for 'no-cell' background controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO or PBS.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). It is crucial to include a vehicle control (DMSO or PBS at the same concentration as the highest compound dose).
-
Remove the culture medium from the cells and add 100 µL of medium containing the desired final concentrations of the compound (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) and incubate for a predetermined time, typically 48 or 72 hours.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the ATP-based viability reagent (e.g., CellTiter-Glo®) to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] |
| K562 | Chronic Myelogenous Leukemia | [Experimental Value] |
| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |
Part 2: Elucidating the Mechanism - Apoptosis Induction Assay
Scientific Rationale
A primary goal of many cancer therapies is to induce apoptosis, a form of controlled, programmed cell death, in malignant cells.[13] One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. To distinguish between early apoptotic, late apoptotic, and necrotic cells, a viability dye such as Propidium Iodide (PI) is used concurrently. PI is membrane-impermeable and thus only enters cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[15] Flow cytometry is then used to quantify these distinct cell populations.[15][16]
Caption: Workflow for the Annexin V & PI apoptosis assay.
Protocol: Apoptosis Detection by Annexin V-FITC and PI Staining
-
Cell Culture and Treatment:
-
Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration and 2x IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
For suspension cells, seed at an appropriate density and treat directly.
-
-
Cell Harvesting:
-
After incubation, collect the culture medium, which contains floating apoptotic cells.
-
For adherent cells, wash with PBS and detach using trypsin. Combine these cells with the supernatant collected earlier.
-
Centrifuge the combined cell suspension at 500 x g for 5 minutes.
-
-
Staining Procedure:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[17]
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation: Flow Cytometry Quadrants
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower-Left (Q4) | Negative | Negative | Live, healthy cells |
| Lower-Right (Q3) | Positive | Negative | Early Apoptotic cells |
| Upper-Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic cells |
| Upper-Left (Q1) | Negative | Positive | Necrotic cells (due to injury) |
Part 3: Probing Deeper - Cell Cycle Analysis
Scientific Rationale
The cell cycle is a tightly regulated process that ensures the faithful replication of DNA and cell division. Cancer is often characterized by a loss of this control. Many effective anti-cancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which prevents cancer cells from proliferating and can subsequently trigger apoptosis.[18] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) , the distribution of cells across the different phases of the cell cycle can be quantified using flow cytometry.[19] Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence intensity) of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have an intermediate amount.[18] RNase treatment is essential as PI can also bind to double-stranded RNA.
Caption: The four main phases of the eukaryotic cell cycle.
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Cell Culture and Treatment:
-
Seed and treat cells with the test compound as described in the apoptosis protocol (Part 2, Step 1). A time-course experiment (e.g., 12, 24, 48 hours) can be highly informative.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (both adherent and floating) as previously described.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] This step permeabilizes the cells and preserves their DNA.
-
Incubate the fixed cells for at least 2 hours at -20°C (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing:
-
Propidium Iodide (50 µg/mL)
-
RNase A (100 µg/mL)
-
Triton X-100 (0.1% v/v, optional for better permeabilization) in PBS.[19]
-
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for the DNA fluorescence channel.[18]
-
Use a low flow rate for better resolution.
-
Collect data for at least 20,000 events. The resulting histogram (cell count vs. DNA content) can be analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the G0/G1, S, and G2/M populations.
-
Data Presentation: Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (24h) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound (IC50, 24h) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Vehicle Control (48h) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound (IC50, 48h) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Part 4: Future Directions - Investigating Potential Signaling Pathways
Expert Insight
Based on extensive research into the broader class of isoxazole derivatives, several signaling pathways are frequently implicated in their anti-cancer activity.[1][3] Should this compound show significant activity in the preceding assays, follow-up mechanistic studies could be directed toward these high-probability targets.
Caption: Potential molecular targets for isoxazole derivatives.
-
BET Bromodomain Inhibition: Some 3,5-dimethylisoxazole derivatives act as potent inhibitors of the BET family of proteins (e.g., BRD4), which are epigenetic readers that regulate the transcription of key oncogenes like MYC.[6][21]
-
HSP90 Inhibition: The isoxazole scaffold is present in synthetic inhibitors of HSP90, a molecular chaperone responsible for the stability and function of numerous oncoproteins.[4][5]
-
Tubulin Polymerization Disruption: Certain isoxazole compounds have been shown to interfere with microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[4]
Investigation into these pathways would typically involve Western blotting to probe for changes in protein expression (e.g., cleaved PARP for apoptosis, p21 or Cyclin B1 for cell cycle arrest, MYC for BET inhibition) or more specific enzymatic and binding assays.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Mondal, P., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
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Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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University of South Florida Health. Apoptosis Protocols. [Link]
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University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
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BMG LABTECH. Cytotoxicity Assays – what your cells don't like. [Link]
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Lee, S. E., & Lee, M. S. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29, 1B.5.1–1B.5.11. [Link]
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Schenone, S., et al. (2014). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 8(5), 2292–2296. [Link]
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Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
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BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
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Bamborough, J., et al. (2012). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry, 55(16), 7173–7186. [Link]
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Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. [Link]
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Fish, P. V., et al. (2012). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 55(21), 9831–9837. [Link]
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Xue, X., et al. (2018). Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 151, 649–661. [Link]
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Application Notes & Protocols: Characterizing 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride for Epigenetic Research
Abstract
This document provides a comprehensive guide for researchers investigating the potential epigenetic activity of the small molecule 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride. While this specific compound is not extensively characterized in peer-reviewed literature, its core chemical scaffold, the 3,5-dimethylisoxazole moiety, is a well-established bioisostere for acetylated lysine.[1][2] This structural feature is prevalent in a class of potent inhibitors targeting bromodomains, which are critical "reader" proteins in the epigenetic machinery that recognize acetylated histone tails to regulate gene expression.[1][3]
Therefore, we present a hypothesis-driven framework to characterize this compound, focusing on its potential as a bromodomain inhibitor. This guide provides detailed protocols for researchers to:
-
Properly handle and prepare the compound for biological assays.
-
Assess its binding affinity to bromodomains using in vitro biochemical assays.
-
Validate its on-target activity and downstream effects in a cellular context.
-
Evaluate its impact on cell viability and global epigenetic marks.
The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure robust and interpretable data for drug development and discovery professionals.
Compound Properties and Handling
Proper handling and solubilization are critical for obtaining reproducible results. The physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1185449-91-5 | [4] |
| Molecular Formula | C₈H₁₅ClN₂O | [4] |
| Molecular Weight | 190.67 g/mol | [4][5] |
| Synonym(s) | 3-(3,5-dimethyl-4-isoxazolyl)propylamine hydrochloride | |
| Physical Form | Solid | |
| Purity | ≥95-97% (Varies by supplier) | [4][5] |
| Storage | Store at room temperature or refrigerated as per supplier | [4] |
Protocol 1.1: Preparation of Stock Solutions
Rationale: A high-concentration, accurately prepared stock solution in a suitable solvent is essential for serial dilutions and minimizing solvent effects in assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for most cell-based and biochemical assays due to its high solubilizing power and compatibility with most experimental systems.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance and positive displacement pipette
Procedure:
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Solubilization: Using the molecular weight (190.67 g/mol ), calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Calculation for 10 mM Stock:
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (5 mg / (10 mmol/L * 190.67 mg/mmol)) * 1,000,000 = 2622 µL
-
-
-
Mixing: Add the calculated volume of DMSO to the vial. Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in desiccated conditions. A working aliquot can be kept at 4°C for short-term use (1-2 weeks).
Proposed Mechanism of Action: Bromodomain Inhibition
The central hypothesis for this compound's epigenetic activity lies in the ability of the 3,5-dimethylisoxazole ring to mimic acetylated lysine (KAc). Bromodomains, particularly those of the BET (Bromodomain and Extra-Terminal) family like BRD4, have a conserved binding pocket that recognizes the acetyl group of lysine on histone tails. This interaction tethers the bromodomain-containing protein to chromatin, recruiting transcriptional machinery to drive gene expression.
The 3,5-dimethylisoxazole moiety can fit into this pocket, where its oxygen and nitrogen atoms form critical hydrogen bonds with a conserved asparagine residue and a structured water molecule, effectively competing with the natural KAc-histone interaction.[1]
Caption: A logical workflow for characterizing the compound's epigenetic activity.
Protocol 3.1: In Vitro Bromodomain Binding Assay (TR-FRET)
Rationale: This biochemical assay directly measures the ability of the test compound to displace a fluorescent tracer from the bromodomain binding pocket. It is a sensitive, high-throughput method to determine binding affinity (IC₅₀) and confirm the primary hypothesis.
Materials:
-
Recombinant human bromodomain protein (e.g., BRD4(1))
-
Biotinylated histone peptide ligand (e.g., H4K5/8/12/16Ac)
-
Terbium-conjugated Streptavidin (Donor)
-
Fluorescein-labeled tracer or fluorescently-labeled small molecule ligand (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well, low-volume, non-binding surface plates
-
Test Compound (serially diluted from DMSO stock)
-
Positive Control Inhibitor (e.g., JQ1)
Procedure:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds (or DMSO as a vehicle control) to the 384-well plate.
-
Reagent Preparation: Prepare a master mix of the bromodomain protein and biotinylated peptide in assay buffer. Allow to incubate for 15 minutes.
-
Reagent Addition: Add the protein-peptide mix to the wells. Subsequently, add the Terbium-Streptavidin and fluorescent tracer mix. The final volume should be ~20 µL. Final concentrations must be optimized but are typically in the low nanomolar range.
-
Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
| Expected Outcome | Interpretation |
| Dose-dependent decrease in TR-FRET signal | Compound displaces the tracer, indicating direct binding to the bromodomain. |
| No change in TR-FRET signal | Compound does not bind to the target bromodomain under these conditions. |
Protocol 3.2: Cellular Target Engagement (c-MYC Repression)
Rationale: A hallmark of BET inhibitor activity is the transcriptional repression of key oncogenes, most notably MYC. [6]This assay validates that the compound can enter cells and engage its target to produce a known downstream biological effect. Acute myeloid leukemia (AML) cell lines like MV4;11 are highly sensitive to BET inhibition.
Materials:
-
MV4;11 cells (or other sensitive cell line)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
6-well cell culture plates
-
Test Compound
-
Positive Control (JQ1)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-c-MYC, anti-Vinculin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed MV4;11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate.
-
Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM), a positive control (e.g., 500 nM JQ1), and a DMSO vehicle control.
-
Incubation: Incubate for a short duration sufficient to see transcriptional changes (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging: Acquire chemiluminescent signal using a digital imager. Quantify band intensity and normalize c-MYC levels to the loading control.
Expected Outcome: A dose-dependent reduction in c-MYC protein levels relative to the vehicle control indicates successful target engagement in a cellular environment.
Protocol 3.3: Cellular Antiproliferation Assay
Rationale: To determine if target engagement translates into a functional anti-cancer effect, a cell viability assay is performed. This measures the compound's potency (GI₅₀) in inhibiting cell growth or proliferation.
Materials:
-
MV4;11 cells (or other cancer cell lines)
-
96-well, white-walled, clear-bottom cell culture plates
-
Test Compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)
-
Luminometer-capable plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate for 72 hours.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot against the log of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation and Next Steps
A successful outcome from this workflow would show that this compound:
-
Binds directly to a bromodomain (in vitro assay).
-
Reduces levels of a BET-regulated protein like c-MYC in cells.
-
Inhibits the proliferation of a BET-sensitive cancer cell line.
Such a result would provide strong evidence that the compound is a novel bromodomain inhibitor. Subsequent steps would involve broader selectivity profiling against the entire bromodomain family, characterization of off-target effects, pharmacokinetic studies, and further optimization of the chemical scaffold. A negative result in the binding assay (Protocol 3.1) would suggest the initial hypothesis is incorrect, and the compound's activity may lie elsewhere, requiring broader screening approaches.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound and its solutions.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
References
- Good, J. A., & Toogood, P. L. (2015). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 565, 327–346.
- Abcam. (n.d.). Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456).
- Cayman Chemical. (n.d.). LSD1 Inhibitor Screening Assay Kit.
- EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric).
- EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric).
- Greschik, H., et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned.
- EpiQuik. (n.d.). EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit.
- Abcam. (n.d.). Histone Demethylase (H3K4) Activity Quantification Assay Kit (ab113455).
- Reaction Biology. (n.d.). Histone Demethylase Assays.
- Cheng, Y., He, C., & Wang, M. (2019). Targeting Epigenetic Regulatory Enzymes for Cancer Therapeutics: Novel Small-Molecule Epidrug Development. Frontiers in pharmacology, 10, 1349.
- ChemScene. (n.d.). This compound.
- Wang, Y. W., et al. (2021). Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy. Frontiers in cell and developmental biology, 9, 744129.
- Kumar, A., et al. (2023). Targeting epigenetic regulation for cancer therapy using small molecule inhibitors. Cancer Letters, 577, 216447.
- Sigma-Aldrich. (n.d.). This compound | 1185449-91-5.
- Amerigo Scientific. (n.d.). [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride.
- Sigma-Aldrich. (n.d.). This compound | 1185449-91-5.
- Sigma-Aldrich. (n.d.). This compound | 1185449-91-5.
- Wang, Y. W., et al. (2021). Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy. Frontiers in cell and developmental biology, 9, 744129.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of medicinal chemistry, 54(19), 6761–6770.
- Cheng, Y. S., & Li, Y. (2017). Epigenetic inhibitors. Methods in molecular biology (Clifton, N.J.), 1510, 213–225.
- da Silva, G. N., et al. (2021). Design and Synthesis of Hybrid Compounds as Epigenetic Modifiers. Molecules (Basel, Switzerland), 26(24), 7604.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of medicinal chemistry, 56(9), 3217–3227.
- MacLeod, A. R., et al. (2009). Three epigenetic drugs up-regulate homeobox gene Rhox5 in cancer cells through overlapping and distinct molecular mechanisms. Molecular pharmacology, 76(5), 1043–1052.
- Fiskus, W., et al. (2012). Combined epigenetic therapy with the histone methyltransferase EZH2 inhibitor 3-deazaneplanocin A and the histone deacetylase inhibitor panobinostat against human AML cells. Blood, 119(12), 2728–2738.
- Yu, S., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. European journal of medicinal chemistry, 263, 115924.
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Application and Protocol Guide for High-Throughput Screening of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
For: Researchers, scientists, and drug development professionals in the field of epigenetics and oncology.
Introduction: The Rationale for Screening 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride as a Novel Epigenetic Modulator
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The unique electronic and structural properties of the isoxazole ring allow for diverse molecular interactions, making it a privileged structure in drug discovery. Our focus in this guide is on this compound, a compound whose therapeutic potential is yet to be fully elucidated.
Recent breakthroughs in epigenetics have identified the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, as critical regulators of oncogene transcription. The discovery that the 3,5-dimethylisoxazole moiety can act as an effective mimic of acetylated lysine—the natural ligand for bromodomains—provides a compelling hypothesis for the biological target of this compound. This structural motif is predicted to occupy the acetylated lysine binding pocket within the bromodomain, potentially disrupting the interaction between BRD4 and acetylated histones. This guide provides a comprehensive framework for a high-throughput screening (HTS) campaign designed to investigate this hypothesis and identify novel BET inhibitors.
Hypothesized Mechanism of Action
We postulate that this compound functions as a competitive inhibitor of the BRD4 bromodomain. The 3,5-dimethylisoxazole core is expected to anchor the molecule within the acetylated lysine (KAc) binding pocket, while the propan-1-amine side chain may form additional interactions with surrounding amino acid residues, enhancing binding affinity and selectivity.
Part 1: Primary High-Throughput Screening using a Biochemical Assay
For the initial large-scale screening of a compound library including this compound, a robust, miniaturized, and cost-effective biochemical assay is paramount. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this purpose, offering a homogeneous format with high sensitivity and minimal wash steps, making it highly suitable for automation.[1]
Principle of the BRD4 TR-FRET Assay
The TR-FRET assay for BRD4 inhibition measures the disruption of the interaction between the BRD4 bromodomain and a biotinylated, acetylated histone H4 peptide. The assay utilizes a long-lifetime terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged BRD4 protein (the donor fluorophore) and a streptavidin-conjugated dye-labeled acceptor that binds to the biotinylated histone peptide. When BRD4 and the histone peptide are in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor, such as our test compound, will bind to BRD4, preventing its interaction with the histone peptide, thus leading to a decrease in the FRET signal.
Workflow for Primary HTS using TR-FRET
Caption: Workflow for the NanoBRET™ based secondary cellular screen.
Detailed Protocol: BRD4 NanoBRET™ Target Engagement Assay
1. Materials and Reagents:
| Reagent | Supplier | Purpose |
| HEK293 cells | ATCC | Host cell line |
| NanoLuc®-BRD4 Fusion Vector | Promega | Expression of the fusion protein |
| NanoBRET™ Tracer K-5 | Promega | Cell-permeable fluorescent ligand |
| Nano-Glo® Live Cell Substrate | Promega | Luciferase substrate |
| 384-well white tissue culture-treated plates | Greiner Bio-One | Assay plates |
| Opti-MEM™ I Reduced Serum Medium | Gibco | Transfection medium |
| Lipofectamine® 3000 | Invitrogen | Transfection reagent |
| 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine HCl | - | Confirmed Primary Hit |
| (+)-JQ1 | Tocris | Positive Control |
| DMSO | Sigma-Aldrich | Solvent |
2. Assay Procedure:
-
Cell Preparation and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with the NanoLuc®-BRD4 fusion vector using Lipofectamine® 3000 according to the manufacturer's protocol.
-
24 hours post-transfection, harvest the cells and resuspend in Opti-MEM™.
-
Seed the transfected cells into 384-well white plates at a density of 2 x 104 cells per well in 20 µL.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the primary hit compounds and controls in Opti-MEM™.
-
Add 5 µL of the diluted compounds to the cells.
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Live Cell Substrate mix in Opti-MEM™ according to the manufacturer's instructions.
-
Add 5 µL of the tracer/substrate mix to all wells.
-
-
Incubation and Plate Reading:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2 hours.
-
Read the plates on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>600 nm).
-
3. Data Analysis:
-
Calculate the NanoBRET™ ratio for each well: (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Expected Outcomes and Interpretation
A successful HTS campaign will yield a set of confirmed hits that demonstrate dose-dependent inhibition in both the biochemical TR-FRET assay and the cell-based NanoBRET™ assay. The correlation of IC50 values between these two orthogonal assays will provide strong evidence that this compound and its analogs are cell-permeable compounds that directly engage with BRD4 in a cellular context.
| Parameter | Primary Screen (TR-FRET) | Secondary Screen (NanoBRET™) | Interpretation of Positive Result |
| Measures | Disruption of BRD4-histone peptide interaction in vitro | Competitive binding to BRD4 in live cells | Compound directly interacts with the BRD4 bromodomain. |
| Primary Metric | IC50 | IC50 | Potency of the compound in inhibiting BRD4 activity or engaging the target. |
| Key Advantage | High-throughput, low cost per well | Physiologically relevant, confirms cell permeability | Provides a robust and validated starting point for lead optimization. |
| Z' Factor | > 0.5 | Not applicable (dose-response) | Ensures the reliability and statistical significance of the primary screening data. |
Conclusion and Future Directions
This application and protocol guide outlines a comprehensive and robust strategy for the high-throughput screening of this compound as a potential BRD4 inhibitor. The proposed workflow, from a primary biochemical screen to a secondary cell-based target engagement assay, is designed to efficiently identify and validate potent and cell-active compounds. Confirmed hits from this campaign can then be advanced to further characterization, including selectivity profiling against other BET family members and downstream functional assays to assess their impact on oncogene expression and cancer cell proliferation. The structural insights gained from active compounds will be invaluable for future structure-activity relationship (SAR) studies and the optimization of this promising chemical scaffold into novel epigenetic therapeutics.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
-
BRD4 (BD1+BD2) TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]
-
High-throughput screening. Wikipedia. Available at: [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available at: [Link]
-
A bead-based proximity assay for BRD4 ligand discovery. PMC - NIH. Available at: [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). LinkedIn. Available at: [https://www.linkedin.com/pulse/developing-robust-vitro-cell-based-assays-high-throughput-vis D2C-june-2024-aviva-levina-phd-pmp-qj8sc/]([Link] D2C-june-2024-aviva-levina-phd-pmp-qj8sc/)
-
Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]
-
BRD4 (BD1) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PubMed. Available at: [Link]
-
Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]
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High-throughput screening in Drug Discovery Explained. Technology Networks. Available at: [Link]
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High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
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HTS Data Analysis. chem IT Services. Available at: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
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High throughput screening of small molecule library: procedure, challenges and future. Juniper Publishers. Available at: [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available at: [Link]
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High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]
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Application Note: Leveraging 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride for Fragment-Based Drug Design
Introduction: The Fragment Advantage in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds, complementing traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD utilizes libraries of low-molecular-weight compounds (typically <300 Da) to probe a protein target's binding sites.[2][3] These "fragments" form low-affinity interactions, which are then detected by sensitive biophysical techniques.[4] The core principle is that these simple, efficient binders can be chemically elaborated into highly potent and selective drug candidates.[5] This approach offers superior exploration of chemical space and often yields leads with better physicochemical properties.[3]
Within the vast chemical space of fragments, heterocyclic scaffolds are of paramount importance. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a particularly privileged structure in medicinal chemistry.[6][7] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an attractive component in a wide array of approved drugs.[7][8] This note provides a detailed guide to the application of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride , a versatile fragment, in a typical FBDD campaign, from initial screening to structural characterization.
Fragment Profile: this compound
This fragment is a strategic choice for inclusion in a screening library due to its combination of desirable features. The hydrochloride salt form ensures high aqueous solubility, which is critical for biophysical screening assays.
Chemical Structure:
Physicochemical Properties Summary
| Property | Value | Source | Rationale for FBDD |
| CAS Number | 1185449-91-5 | [9] | Unique identifier for sourcing and data tracking. |
| Molecular Formula | C₈H₁₅ClN₂O | [9] | |
| Molecular Weight | 190.67 g/mol | [9][10] | Adheres to the "Rule of Three" (MW < 300 Da), providing a simple scaffold for optimization.[4] |
| H-Bond Donors | 1 (Amine group) | [9] | Provides a key interaction point for anchoring to the protein target. |
| H-Bond Acceptors | 3 (N and O in ring, N in amine) | [9] | Offers multiple potential hydrogen bonding interactions. |
| Rotatable Bonds | 3 | [9] | Provides conformational flexibility to adapt to a binding pocket without being overly promiscuous. |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [9] | Contributes to good solubility and potential for membrane permeability in later-stage compounds. |
| cLogP | 1.60 | [9] | Balanced lipophilicity helps ensure solubility while allowing for favorable binding interactions. |
Key Structural Features & Rationale for Use:
-
3,5-Dimethylisoxazole Core: This rigid aromatic system serves as an excellent scaffold. The methyl groups provide defined steric features and can probe hydrophobic pockets, while the isoxazole itself offers a dipole moment and hydrogen bond accepting capabilities from its nitrogen and oxygen atoms.[11]
-
Propyl Linker: The flexible three-carbon chain provides a "vector" for growth. Once the isoxazole core is anchored in a binding pocket, this linker allows medicinal chemists to explore adjacent sub-pockets by adding new functional groups.
-
Primary Amine (Hydrochloride): The terminal protonated amine is a strong hydrogen bond donor, often critical for forming high-energy interactions with backbone carbonyls or acidic residues (e.g., Asp, Glu) in a protein active site. Its positive charge can also form favorable salt-bridge interactions.
Experimental Protocols: A Validated Screening Cascade
Identifying a fragment hit requires a cascade of experiments, starting with a high-throughput primary screen and followed by rigorous validation and characterization steps.
Sources
- 1. massbio.org [massbio.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 5. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Section 1: Introduction & Compound Profile
This document provides a comprehensive guide for the safe and effective handling, storage, and use of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride. This compound is a substituted isoxazole derivative, a class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery.[1][2] The hydrochloride salt form generally enhances stability and solubility in aqueous media, making it easier to handle than the free base. However, its amine and isoxazole functionalities necessitate specific handling and storage protocols to ensure compound integrity and operator safety.
These guidelines are intended for researchers, chemists, and laboratory professionals engaged in drug development and other scientific research. Adherence to these protocols is critical for ensuring experimental reproducibility and maintaining a safe laboratory environment.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | N/A |
| Synonym(s) | 3-(3,5-dimethyl-4-isoxazolyl)propylamine hydrochloride | [3] |
| CAS Number | 1185449-91-5 | [3] |
| Molecular Formula | C₈H₁₅ClN₂O | [3] |
| Molecular Weight | 190.67 g/mol | |
| Physical Form | Solid |
| Purity | Typically ≥95-97% |[3] |
Section 2: Hazard Identification and Safety Profile
Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. This compound is classified as hazardous. The information below is synthesized from supplier safety data sheets.
Table 2: GHS Hazard and Precautionary Summary
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| Key Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands and skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water and soap.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4][6] |
Scientific Interpretation of Hazards:
-
H302 (Harmful if swallowed): This indicates moderate acute oral toxicity. Accidental ingestion could lead to adverse health effects. The primary route of exposure to mitigate is hand-to-mouth contamination.
-
H315 & H319 (Skin and Eye Irritation): As a hydrochloride salt of an amine, the compound is acidic and can act as a direct irritant upon contact with skin and mucous membranes.[7] Prolonged contact can cause redness, rash, and discomfort. Eye contact is particularly dangerous and can result in serious damage.
-
H335 (Respiratory Irritation): Fine powders of this compound can be easily aerosolized. Inhalation may irritate the respiratory tract, leading to coughing and shortness of breath.[7] All weighing and transfer operations should be designed to minimize dust generation.
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory when handling this compound. The following protocol outlines the minimum required PPE.
Step-by-Step PPE Protocol:
-
Primary Barrier (Gloves and Lab Coat):
-
Wear a clean, buttoned laboratory coat.
-
Don chemically resistant gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves for tears or punctures before use.[8]
-
-
Eye and Face Protection:
-
Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum.
-
When handling larger quantities (>1 g) or when there is a significant risk of splashing or dust generation, upgrade to chemical splash goggles. A face shield should be worn in addition to goggles during bulk transfers.[6]
-
-
Respiratory Protection (As Needed):
-
Engineering controls (Section 4.1) are the primary defense against respiratory exposure.
-
If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[5]
-
Caption: PPE Donning and Doffing Workflow.
Section 4: Handling Protocols
General Handling & Weighing
Rationale: The primary risks during solid handling are inhalation of aerosolized powder and surface contamination. These steps are designed to mitigate these risks using standard engineering controls and careful technique.
-
Work Area Preparation: Designate a specific area for handling the compound. Ensure an eyewash station and safety shower are immediately accessible.[5]
-
Engineering Controls: All manipulations that may generate dust, including weighing and transfers, must be performed inside a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[8]
-
Weighing:
-
Use an anti-static weigh boat or glassine paper to prevent the fine powder from scattering due to static electricity.
-
Carefully use a spatula to transfer the solid. Avoid scooping actions that could create a dust cloud.
-
Close the primary container immediately after dispensing.
-
-
Cleaning: After handling, decontaminate the spatula and work surface with 70% ethanol or another appropriate laboratory detergent, followed by a water rinse. Dispose of contaminated weigh boats and wipes as solid chemical waste.
Solution Preparation
Rationale: As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents. The stability of the isoxazole ring can be sensitive to pH, particularly under basic conditions, making proper solvent and buffer selection critical.[9]
-
Solvent Selection:
-
Aqueous Buffers: For biological assays, use buffers at or below neutral pH (e.g., PBS pH 7.4, citrate buffer pH 4-6). Studies on similar isoxazole structures show instability and ring-opening under basic (pH > 8) conditions, which is accelerated at higher temperatures.[9]
-
Organic Solvents: For stock solutions, Dimethyl Sulfoxide (DMSO) or Ethanol are common choices. Ensure solvents are anhydrous if water content is critical for the downstream application.
-
-
Dissolution Protocol (for a 10 mM DMSO Stock):
-
Calculate the required mass of the compound and volume of DMSO. Example: For 1 mL of a 10 mM stock, mass = 0.01 L × 0.01 mol/L × 190.67 g/mol = 0.001907 g or 1.91 mg.
-
Weigh the compound into a sterile amber glass vial.
-
Add the calculated volume of DMSO.
-
Cap the vial securely and vortex gently at room temperature until the solid is fully dissolved. Sonication in a room temperature water bath can be used to aid dissolution if necessary.
-
Scientist's Note: Prepare fresh aqueous solutions daily from a concentrated organic stock. Avoid storing the compound in basic aqueous buffers for extended periods.
-
Spill Management Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Secure Area: Restrict access to the spill area. Ensure ventilation is active.
-
Assess and Don PPE: For any spill, wear the minimum PPE outlined in Section 3.
-
Containment & Cleanup:
-
Small Dry Spill (<1 g): Gently cover the spill with a damp paper towel to avoid raising dust. Alternatively, use a spill absorbent material like vermiculite. Carefully scoop the material into a labeled hazardous waste container.[8]
-
Large Dry Spill (>1 g): Do not attempt to clean up without appropriate respiratory protection. Follow institutional EHS procedures.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials in the hazardous waste container.
Section 5: Storage Protocols
Rationale: The long-term stability of complex organic molecules is best maintained by minimizing exposure to heat, light, moisture, and oxygen. While some suppliers indicate room temperature storage is acceptable, best practices for preserving compound integrity for sensitive research applications favor more controlled conditions.[3]
Caption: Decision Tree for Optimal Storage Conditions.
Table 3: Recommended Storage Conditions
| Form | Duration | Temperature | Conditions | Rationale |
|---|---|---|---|---|
| Solid | Short-Term (< 1 month) | Room Temperature (15-25°C) | Keep container tightly sealed in a dry, dark place. | Acceptable for brief periods as per some supplier data.[3] Minimizes thermal cycling for frequent use. |
| Solid | Long-Term (> 1 month) | 2-8°C (Refrigerator) | Keep container tightly sealed with a desiccant. Protect from light. | Preferred for long-term preservation of chemical integrity by reducing the rate of potential degradation. |
| Solution (in DMSO/Ethanol) | Short-Term (< 2 weeks) | 2-8°C | Aliquot into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Protect from light. | Refrigeration is adequate for short-term solution storage. |
| Solution (in DMSO/Ethanol) | Long-Term (> 2 weeks) | -20°C or -80°C | Aliquot into small volumes to avoid freeze-thaw cycles. Use vials with tight-fitting caps. Protect from light. | Minimizes solvent evaporation and slows degradation pathways, ensuring concentration and compound integrity are maintained. |
| Solution (in Aqueous Buffer) | Not Recommended for Storage | N/A | Prepare fresh for each experiment. | The isoxazole ring may be susceptible to hydrolysis, especially if the pH is not strictly controlled.[9] |
Incompatibilities
To prevent degradation or hazardous reactions, store away from:
-
Strong oxidizing agents
-
Strong bases (may neutralize the hydrochloride salt and lead to degradation of the isoxazole ring)
Section 6: Waste Disposal
All waste containing this compound, including unused solid, solutions, and contaminated labware, must be treated as hazardous chemical waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[10] DO NOT dispose of this chemical down the drain or in regular trash.[8]
Section 7: References
-
Dalvie, D. K., et al. (2001). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. Available at: [Link]
-
Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride Product Page. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]
-
ResearchGate. Structure and stability of isoxazoline compounds. Available at: [Link]
-
Tomaszewska, M., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
-
Gelest. Safety Data Sheet for a related chemical. Available at: [Link]
-
Reddit. r/chemistry - Ways of crashing out amines. Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride experimental design for in vivo studies
An In-Depth Guide to the Preclinical In Vivo Evaluation of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Bromodomain Inhibitor
The field of epigenetics has emerged as a fertile ground for novel therapeutic strategies, particularly in oncology. Among the key epigenetic regulators, the Bromodomain and Extra-Terminal Domain (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) have garnered significant attention. These "reader" proteins recognize and bind to acetylated lysine residues on histones, playing a pivotal role in transcriptional activation of key oncogenes like c-Myc. The 3,5-dimethylisoxazole scaffold has been identified as a potent acetyl-lysine mimetic, forming the core of several small molecules designed to inhibit BET bromodomains.[1][2]
This document provides a comprehensive experimental framework for the in vivo characterization of This compound (hereafter referred to as "the compound"), a novel agent featuring this key pharmacophore. While specific biological data for this exact molecule is nascent, its structural similarity to known BET inhibitors suggests a strong potential for anti-proliferative activity. Cellular studies with related compounds have demonstrated potent effects in acute myeloid leukemia (AML) cells.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It outlines a phased, logical progression from initial tolerability and pharmacokinetic assessments to a robust pharmacodynamic and efficacy evaluation in a relevant oncology model. The protocols herein are grounded in established best practices for preclinical research, emphasizing scientific rigor and the highest ethical standards for animal welfare.[4][5]
Pillar 1: Ethical Framework and Regulatory Compliance
All in vivo research must be predicated on a strong ethical foundation. The principles of the 3Rs—Replacement, Reduction, and Refinement —are paramount and mandated by regulatory bodies worldwide.[6][7]
-
Replacement: The use of a live animal model is justified here because the complex interplay of drug absorption, distribution, metabolism, excretion (ADME), and tumor microenvironment cannot be fully replicated by in vitro methods alone.[8][9]
-
Reduction: The experimental designs proposed are structured to maximize data acquisition from the minimum number of animals required for statistical significance. A dose-ranging pilot study is employed to inform dose selection for the main efficacy study, preventing the use of suboptimal or toxic dose levels in larger cohorts.
-
Refinement: All procedures are designed to minimize pain and distress. This includes using appropriate administration techniques, defining clear humane endpoints, and ensuring proper training for all personnel involved in animal handling and procedures.[10][11]
Before commencement, all experimental protocols must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[11]
Pillar 2: A Phased Approach to In Vivo Characterization
A successful in vivo program progresses logically from safety and exposure studies to efficacy evaluation. This ensures that the main therapeutic study is well-informed, maximizing the potential for clear, interpretable results.[5][12]
Caption: Phased workflow for in vivo compound evaluation.
Phase 1A: Maximum Tolerated Dose (MTD) Determination
Rationale: The MTD study is a critical first step to identify a dose range that is tolerable for the animals, preventing overt toxicity from confounding efficacy results. It establishes a safe upper limit for dosing in subsequent experiments.
Protocol:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Group Allocation: Assign 3 mice per group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The exact starting dose may be informed by any available in vitro cytotoxicity data.
-
Administer the compound daily for 5-7 days via the intended clinical route (e.g., intraperitoneal injection or oral gavage).
-
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.
-
Define humane endpoints. A common endpoint is >20% body weight loss.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or induce a body weight loss exceeding 20% and is not associated with other significant clinical signs of toxicity.
Phase 1B: Pharmacokinetic (PK) Profiling
Rationale: This study determines the compound's exposure profile (Cmax, Tmax, AUC) and half-life (t1/2) in plasma. Understanding the PK/PD relationship is crucial for designing an effective dosing schedule (e.g., once vs. twice daily) to ensure that the compound concentration at the tumor site remains above the therapeutically effective level.[9][12]
Protocol:
-
Animal Model: Use healthy, non-tumor-bearing mice (n=3 per time point).
-
Dosing: Administer a single, well-tolerated dose of the compound (determined from the MTD study) via the intended route.
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal samples) at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).
-
Analysis:
-
Process blood to plasma and store at -80°C.
-
Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Modeling: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Description | Example Value |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 1.0 hr |
| AUC0-last | Area under the concentration-time curve | 7500 hr*ng/mL |
| t1/2 | Elimination half-life | 4.5 hr |
| Caption: Table of key pharmacokinetic parameters. |
Pillar 3: Efficacy and Mechanism of Action Study
Rationale: Based on literature for similar 3,5-dimethylisoxazole compounds, a potent anti-proliferative effect is hypothesized.[2] An AML cell line-derived xenograft (CDX) model is an appropriate choice to test this hypothesis. The MV4;11 cell line is a well-established model for AML and is known to be sensitive to BET inhibitors.[2]
Caption: Hypothesized mechanism of action via BET inhibition.
Protocol: AML Xenograft Efficacy Study
-
Compound and Vehicle Preparation:
-
The compound is a hydrochloride salt, which typically has good aqueous solubility.
-
Vehicle: Prepare a sterile, isotonic vehicle such as 0.9% saline or Phosphate Buffered Saline (PBS).
-
Compound Formulation: Calculate the required amount of compound for the entire study. On each dosing day, dissolve the compound in the vehicle to the desired final concentrations (e.g., 10, 30, and 100 mg/kg). Ensure complete dissolution. Prepare fresh daily. Substances for parenteral delivery should be sterile and isotonic.[13]
-
-
Animal Model and Tumor Implantation:
-
Model: Female NOD/SCID or NSG mice, 6-8 weeks old.
-
Cell Culture: Culture MV4;11 cells under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Implantation: Subcutaneously inject 5 x 106 MV4;11 cells, resuspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel, into the right flank of each mouse.
-
-
Study Execution:
-
Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., Saline, IP, QD)
-
Group 2: Compound, Low Dose (e.g., 10 mg/kg, IP, QD)
-
Group 3: Compound, Mid Dose (e.g., 30 mg/kg, IP, QD)
-
Group 4: Compound, High Dose (e.g., 100 mg/kg or MTD, IP, QD)
-
(Optional) Group 5: Positive Control (a known BET inhibitor)
-
-
Dosing and Monitoring: Administer the assigned treatments daily for 21 days. Measure tumor volumes and body weights 2-3 times per week.
-
-
Endpoint Analysis:
-
Primary Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm3) or after the 21-day treatment period. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated for each treated group.[14]
-
Secondary Endpoints:
-
Toxicity: Monitor body weight changes and clinical observations throughout the study.
-
Survival: An optional endpoint where the study continues until a humane endpoint (e.g., tumor volume >2000 mm3 or signs of distress) is reached for each animal.
-
Pharmacodynamics: At the end of the study, collect tumors and other relevant tissues. Analyze tumors for target engagement and downstream effects (e.g., by Western Blot or IHC for c-Myc protein levels) to confirm the mechanism of action.[4][5]
-
-
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle | N/A | IP | QD x 21d |
| 2 | Test Compound | 10 | IP | QD x 21d |
| 3 | Test Compound | 30 | IP | QD x 21d |
| 4 | Test Compound | 100 (MTD) | IP | QD x 21d |
| Caption: Example dosing table for an efficacy study. |
Conclusion and Future Directions
This application note provides a robust, ethically grounded framework for the initial in vivo assessment of this compound. Successful execution of these foundational tolerability, pharmacokinetic, and efficacy studies will provide the critical data needed to validate its potential as a therapeutic agent.[9] Positive results, such as significant tumor growth inhibition at well-tolerated doses coupled with clear on-target pharmacodynamic effects, would strongly support further preclinical development, including formal toxicology studies and investigation in more complex orthotopic or patient-derived xenograft (PDX) models.
References
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European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]
-
IACUC, University of Iowa. (2024, January). Routes and Volumes of Administration in Mice. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Retrieved from [Link]
-
Jain, A., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]
-
Hasan, M. M., et al. (2021). Ethical considerations regarding animal experimentation. PMC, NIH. Retrieved from [Link]
-
Medicines Discovery Catapult. (2020, August 6). Use of preclinical models to deliver proof of concept efficacy. Retrieved from [Link]
-
MSD Manual Consumer Version. (n.d.). Drug Administration. Retrieved from [Link]
-
University of Arizona Research, Innovation & Impact. (2020, December 2). Routes Of Drug Administration. Retrieved from [Link]
-
Jain, A., et al. (2023, August 22). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Route of administration. Retrieved from [Link]
-
Unissa, R., et al. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI. Retrieved from [Link]
-
The IACUC. (n.d.). Ethics of Animal Use in Research. Retrieved from [Link]
-
Lahav CRO. (n.d.). Ethical conduct in animal experimentation and why is this important. Retrieved from [Link]
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
-
Bennett, C. (2021, February 25). The Ethics of Animal Models in Preclinical Testing. News-Medical.Net. Retrieved from [Link]
-
Bioaccess. (n.d.). Choosing Endpoints for Medical Device Trials: A Step-by-Step Guide. Retrieved from [Link]
-
Merit CRO. (n.d.). What Is a Clinical Trial Endpoint, and Why Is Endpoint Selection Crucial?. Retrieved from [Link]
-
memoinOncology. (2025, January 27). Clinical trial endpoint selection. Retrieved from [Link]
-
Rethinking Clinical Trials. (n.d.). Choosing and Specifying Endpoints and Outcomes - Introduction. Retrieved from [Link]
-
CRA School. (2020, July 22). The Endpoint Selection: a Complex Process in the Clinical Trials Design. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Retrieved from [Link]
-
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC, NIH. Retrieved from [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. PubMed. Retrieved from [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Retrieved from [Link]
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Xu, Y., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. PubMed. Retrieved from [Link]
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Gabrielsen, M., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC, NIH. Retrieved from [Link]
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Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][4][6][13]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed. Retrieved from [Link]
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Analytical methods for quantifying 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride in biological samples
Application Note & Protocol
Topic: Analytical Methods for Quantifying 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound in biological matrices such as plasma, serum, and urine. Given the compound's structural features—a substituted isoxazole ring and a primary amine—this guide focuses on a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[1][2] This approach is the gold standard for bioanalysis due to its ability to deliver precise and accurate quantification, even in complex biological samples.[1][3] Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, alongside a discussion of method validation according to regulatory standards.[3][4][5]
Introduction and Rationale
The accurate quantification of novel chemical entities like this compound in biological fluids is fundamental to drug discovery and development. Such measurements are critical for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which inform dosing regimens and safety profiles.[5] The compound's isoxazole core is found in numerous biologically active molecules, suggesting its potential pharmacological relevance.[6][7][8] The primary amine functional group makes it a basic compound, a key consideration for developing extraction and chromatography methods.
The primary challenge in bioanalysis is the complexity of the biological matrix, which contains numerous endogenous components like proteins, salts, and phospholipids that can interfere with the analysis.[9][10] Therefore, a robust analytical method must combine an efficient sample preparation technique with a highly selective and sensitive detection system. LC-MS/MS is exceptionally well-suited for this purpose, offering superior specificity over traditional HPLC-UV methods by monitoring unique mass transitions for the analyte.[2]
Recommended Bioanalytical Methodology: LC-MS/MS
We recommend a reversed-phase LC-MS/MS method for the quantification of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine. This technique offers the required sensitivity and selectivity to achieve low limits of quantification (LLOQ) necessary for characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Principle of the Method
The method involves three key stages:
-
Sample Preparation: Isolation of the analyte from the biological matrix and removal of interfering substances. Solid-Phase Extraction (SPE) is recommended for its high efficiency in producing clean extracts.[11][12]
-
Chromatographic Separation: A reversed-phase UPLC/HPLC column is used to separate the analyte from any remaining matrix components based on polarity.
-
Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides highly selective and sensitive quantification by monitoring a specific precursor-to-product ion transition.[1][13]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for sample preparation, analysis, and data processing.
Materials and Reagents
-
Analyte: this compound reference standard
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound like carbinoxamine or another amine-containing molecule with similar chromatographic behavior can be used.[13]
-
Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate, or ammonium acetate (for mobile phase).
-
Biological Matrix: Blank human (or other species) plasma (K2-EDTA).
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX) or polymeric reversed-phase (e.g., Strata-X) cartridges are suitable for amine extraction.[12][14][15]
Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS system. These should be optimized for the specific instrumentation available.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| HPLC/UPLC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent |
| Column | C18 or C8 Reversed-Phase, e.g., Waters BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, then re-equilibrate |
| Column Temperature | 40 - 45 °C |
| Injection Volume | 2 - 10 µL |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000/5000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 - 550 °C |
| Ion Spray Voltage | 4500 - 5500 V |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and IS. For the analyte, the precursor ion will be [M+H]+. |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 50 - 150 ms |
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex biological samples, leading to reduced matrix effects and improved assay robustness.[11][12]
Step-by-Step SPE Protocol:
-
Condition: Pass 1 mL of methanol through the SPE cartridge/plate.[16]
-
Equilibrate: Pass 1 mL of water through the sorbent. Do not allow the sorbent bed to dry.[16]
-
Load: Load the pre-treated biological sample onto the SPE plate.
-
Wash 1: Wash the sorbent with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Wash the sorbent with 1 mL of methanol to remove lipids and other non-polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
Standard Curve and Quality Control (QC) Samples
Prepare calibration standards by spiking blank biological matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL. Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.[17]
Method Validation
For use in regulated studies, the bioanalytical method must be validated according to guidelines from regulatory bodies like the FDA.[3][4][18] The validation process establishes the method's reliability and reproducibility.[3]
Table 3: Typical Acceptance Criteria for Method Validation (based on FDA Guidance)
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Mean concentration should be within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15% |
| Recovery | Should be consistent, precise, and reproducible |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (e.g., freeze-thaw, bench-top) |
Alternative Methodologies
While LC-MS/MS is the preferred method, other techniques could be considered depending on the application's requirements.
-
HPLC with UV Detection: Feasible if the analyte has a strong chromophore and high concentrations are expected.[19] However, it lacks the selectivity of MS and is more susceptible to matrix interferences, making it less suitable for complex biological samples.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method would likely require derivatization of the primary amine to improve its volatility and chromatographic properties. It can offer high sensitivity but involves more complex sample preparation.[20]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective framework for the quantification of this compound in biological samples. The combination of an optimized Solid-Phase Extraction protocol and tandem mass spectrometry ensures high-quality data suitable for regulatory submissions in the drug development process. Adherence to established validation guidelines is critical to guarantee the reliability of the analytical results.[3][4]
References
- Ansari, S., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Egyptian Journal of Chemistry.
- ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
- Al-Tannak, N. F., et al. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
- Hage, D. S. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
- Ruta, J., & Schappler, J. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
- Ansari, S., et al. (2022). Current development of bioanalytical sample preparation techniques in pharmaceuticals. ResearchGate.
- Pocurull, E., et al. (n.d.). Solid phase extraction of amines. ResearchGate.
- Williams, H. R., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Analytical Chemistry.
- Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health.
- Kumar, A., et al. (2015). LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate.
- BenchChem. (n.d.). A Researcher's Guide to Solid-Phase Extraction (SPE) for Florfenicol Amine Cleanup.
- Katritzky, A. R., & Boulton, A. J. (n.d.). The Physico-Chemical Properties of Isoxazole and its Derivatives. ResearchGate.
- Jose, N., et al. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- Li, F., & Liu, R. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies.
- Sigma-Aldrich. (n.d.). SPE Method Development for Pharmaceutical Bioanalysis.
- Ma, B., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments.
- Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research.
- CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis.
- Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.
- Szeliga, J., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
- Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 3-(Naphthalen-1-yl)propan-1-amine.
- Vasskog, T., et al. (2006). Analytical Methods for the Quantification of Pharmaceuticals. Journal of Chromatography A.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 3-(2-Chlorophenyl)isoxazol-5-amine.
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Troubleshooting & Optimization
Improving solubility of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride for assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for improving the solubility of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride and other amine hydrochloride compounds for assays. Poor solubility can lead to inaccurate and unreliable assay results, including underestimated compound activity and poor reproducibility[1][2]. This resource is designed to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the likely cause?
A1: this compound is an amine salt. The solubility of amine hydrochloride salts is often pH-dependent, with solubility typically decreasing as the pH of the solution approaches neutral or becomes basic[3]. At neutral pH, the amine salt can convert to its less soluble free base form, leading to precipitation.
Q2: What is the best general-purpose solvent for creating a high-concentration stock solution of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules[1]. However, it is crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts[4]. The isoxazole moiety of the compound suggests it will be more soluble in polar solvents like water, methanol, and ethanol[5].
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can increase the rate of dissolution and the amount of solute that can be dissolved[5]. However, be cautious, as excessive heat can degrade the compound. It is advisable to test the thermal stability of your compound before using heat for dissolution.
Q4: My compound dissolves initially but then precipitates over time. Why is this happening?
A4: This phenomenon, known as "falling out of solution," can occur for several reasons. It may be due to a slow conversion of the hydrochloride salt to its less soluble free base at the pH of your media. Another possibility is that the initial dissolution in a solvent like DMSO created a supersaturated solution, which is inherently unstable and prone to precipitation upon standing or with slight agitation.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Initial Assessment of Solubility
Before attempting to improve solubility, it's essential to determine a baseline. A simple qualitative or quantitative assessment can be performed.
Experimental Protocol: Preliminary Solubility Test
-
Preparation: Weigh out a small, known amount of this compound (e.g., 1-5 mg).
-
Solvent Addition: Add a measured volume of your chosen solvent (e.g., water, PBS, DMSO) in small increments to the solid.
-
Observation: After each addition, vortex or sonicate the mixture for a set period (e.g., 1-2 minutes) and visually inspect for undissolved particles.
-
Quantification (Optional): If the compound dissolves, you can calculate an approximate solubility. For more precise measurements, analytical techniques like HPLC can be used to determine the concentration of the saturated solution[6].
-
Record Keeping: Record your observations in a table similar to the one below.
| Solvent | Temperature (°C) | Observations (e.g., fully dissolved, partially dissolved, insoluble) | Approximate Solubility (mg/mL) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 M HCl | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 |
Solubility Enhancement Strategies
If the initial solubility is insufficient for your assay requirements, the following strategies can be employed. The choice of method will depend on the specific requirements of your experiment.
Strategy 1: pH Adjustment
Principle: Amine hydrochloride salts are generally more soluble in acidic conditions because the amine group is protonated, leading to a more polar, water-soluble species. By lowering the pH of the solvent, you can increase the solubility of the compound.
When to Use: This method is suitable for aqueous-based assays where a lower pH will not interfere with the biological system or assay components.
Experimental Protocol: pH-Modified Stock Solution Preparation
-
Initial Dispensing: Weigh the required amount of this compound into a sterile container.
-
Acidified Solvent Preparation: Prepare your primary solvent (e.g., deionized water) and adjust the pH to an acidic value (e.g., pH 2-4) using a dilute solution of hydrochloric acid (HCl).
-
Dissolution: Add the acidified solvent to the compound and mix thoroughly using a vortex or sonicator until fully dissolved.
-
Buffering in Final Assay: When this acidic stock is added to your final assay medium, the buffer in the medium should be sufficient to bring the pH back to the desired physiological range. Always check the final pH of your assay solution.
Strategy 2: Use of Co-solvents
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system[7].
When to Use: This is a common and effective method for preparing stock solutions that will be further diluted into aqueous assay buffers.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Propylene glycol
-
Glycerin[7]
Experimental Protocol: Co-solvent Stock Solution Preparation
-
Solvent Selection: Choose a co-solvent that is compatible with your assay. DMSO is a frequent first choice.
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% of the chosen co-solvent. Ensure complete dissolution, using sonication if necessary.
-
Serial Dilution: Perform serial dilutions of the high-concentration stock solution in the same co-solvent to create a range of concentrations for your assay.
-
Final Dilution in Assay Buffer: Add a small volume of the co-solvent stock to your pre-warmed assay buffer. It is crucial to add the stock solution to the buffer with vigorous mixing to avoid localized high concentrations that can cause precipitation[4].
-
Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your assay is low and consistent across all experimental conditions, including controls.
Strategy 3: Conversion to Free Amine
Principle: While the hydrochloride salt is generally more water-soluble, the corresponding free amine is typically more soluble in non-polar organic solvents[8]. Converting the salt to the free amine can be advantageous if a non-aqueous solvent system is required.
When to Use: This method is useful for specific applications such as organic synthesis or when trying to dissolve the compound in solvents like dichloromethane or ethyl acetate.
Experimental Protocol: Conversion to Free Amine
-
Dissolution: Dissolve the amine hydrochloride salt in water.
-
Basification: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH), to the aqueous solution of the amine salt until the pH is basic (pH > 8)[8].
-
Extraction: Extract the aqueous solution multiple times with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The less polar free amine will partition into the organic layer.
-
Drying and Evaporation: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the free amine[8].
Caution: The free amine may be less stable than the hydrochloride salt and should ideally be used immediately after preparation[8].
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with this compound.
Caption: Decision tree for troubleshooting the solubility of amine hydrochloride salts.
References
-
Solubility of Things. Isoxazole. [Link]
-
FasterCapital. (2025). Stock Solution: From Stock to Dilution: The Art of Preparation. [Link]
-
University of Alberta. Isolation (Recovery) of amines. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]
-
Reddit. (2024). Amine workup. [Link]
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YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]
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Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Bentham Science. [Link]
-
BUCHI. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
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Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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Enlighten Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]
-
PubMed Central. Compound Management for Quantitative High-Throughput Screening. [Link]
-
ResearchGate. How can I neutralize aminehydrochlorides?. [Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
ACS Medicinal Chemistry Letters. (2017). Practical High-Throughput Experimentation for Chemists. [Link]
-
Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. [Link]
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ResearchGate. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
- Google Patents.
-
MDPI. (2025). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. [Link]
-
PubMed Central. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
YouTube. (2012). Solubilization by Extrusion Formulation Selection and Process Development. [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
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3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride stability issues in solution
An official website of the United States government Here's how you know
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals using 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine hydrochloride. Our goal is to provide expert insights and practical troubleshooting advice to address common stability challenges encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and fundamental properties of the compound.
Part 1: General Product Handling & Solubility
Q1: How should I store the solid this compound?
A: Upon receipt, the solid hydrochloride salt should be stored in a well-sealed container, protected from moisture. Supplier recommendations vary, with some suggesting refrigeration and others ambient storage[1][2][3]. For long-term stability and to minimize potential degradation, storing in a refrigerator (+2 to +8°C) is the most prudent approach.
Q2: What is the best solvent for dissolving this compound?
A: As a hydrochloride salt, the compound is generally soluble in polar solvents. The isoxazole ring itself also contributes to the molecule's polarity[4]. For initial stock solutions, consider the following:
-
Water: Should be readily soluble.
-
Methanol or Ethanol: Generally good choices for polar organic compounds[4].
-
DMSO: A common solvent for creating high-concentration stock solutions for biological assays.
Pro-Tip: Always start with a small amount to test solubility in your chosen solvent system before preparing a large-scale stock solution. The solubility of isoxazole compounds can be enhanced in hotter solvents, but this may accelerate degradation, as discussed below[4].
Q3: What purity should I expect from the commercial product?
A: Commercial grades of this compound typically range from 95% to ≥97% purity[1][2][3]. It is crucial to obtain the Certificate of Analysis (COA) for your specific lot to understand the impurity profile, which can be critical for sensitive applications.
Part 2: Core Stability Concerns & Degradation
Q1: What is the primary stability issue with this compound in solution?
A: The core stability concern arises from the isoxazole ring itself. The nitrogen-oxygen (N-O) bond within the ring is relatively weak and susceptible to cleavage under certain conditions[5][6]. This ring-opening event is the primary degradation pathway, leading to the formation of different chemical entities and a loss of the parent compound's activity.
Q2: How does the pH of the solution impact the compound's stability?
A: The pH is the most critical factor influencing the stability of the isoxazole ring. The ring is highly susceptible to base-catalyzed hydrolysis.
-
Acidic to Neutral pH (below 7.4): The isoxazole ring is generally stable.
-
Basic pH (above 7.4): The rate of degradation increases significantly as the pH becomes more basic. This is due to a base-catalyzed ring-opening mechanism[7].
Studies on analogous isoxazole-containing compounds, such as leflunomide, have demonstrated this effect quantitatively. At 37°C, the half-life of leflunomide was 7.4 hours at pH 7.4, but this dropped dramatically to just 1.2 hours at pH 10.0[7]. This highlights the critical need to maintain a controlled, slightly acidic pH for your solutions.
Q3: Besides pH, what other factors can cause degradation?
A: Several other factors can promote the cleavage of the isoxazole ring:
-
Elevated Temperature: Thermal stress can accelerate the degradation process, especially in neutral or basic solutions[7][8].
-
Reductive Conditions: The weak N-O bond can be cleaved by reducing agents, such as those used in catalytic hydrogenation (e.g., H₂/Pd)[5].
-
Photochemical Conditions: Exposure to UV irradiation can induce rearrangements or cleavage of the isoxazole ring[5]. Solutions should be protected from light.
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond[5]. Ensure high-purity reagents and avoid metal spatulas or contaminated glassware when preparing solutions.
Troubleshooting Guide: Investigating Compound Degradation
If you observe a loss of your compound over time in solution, follow this systematic troubleshooting workflow.
Quantitative Data & Mechanistic Insights
Impact of pH and Temperature on Isoxazole Ring Stability
To illustrate the critical nature of pH and temperature, the table below summarizes stability data for the structurally related isoxazole compound, leflunomide[7]. This data serves as a valuable proxy for understanding the behavior of this compound.
| Temperature (°C) | pH | Apparent Half-Life (t½) | Stability Assessment |
| 25°C | 4.0 | Stable | High |
| 25°C | 7.4 | Stable | High |
| 25°C | 10.0 | ~6.0 hours | Very Low |
| 37°C | 4.0 | Stable | High |
| 37°C | 7.4 | ~7.4 hours | Moderate |
| 37°C | 10.0 | ~1.2 hours | Extremely Low |
Data adapted from ResearchGate publication on leflunomide stability[7].
Proposed Degradation Pathway
The primary degradation mechanism is a base-catalyzed ring opening of the isoxazole moiety. The hydroxide ion attacks the carbon atom adjacent to the ring oxygen, initiating the cleavage of the weak N-O bond.
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation
This protocol is designed to maximize the short-term stability of your compound in solution.
-
Buffer Preparation: Prepare a 50 mM sodium citrate or sodium acetate buffer at pH 5.0. Use high-purity water and filter the buffer through a 0.22 µm filter.
-
Weighing: Accurately weigh the required amount of this compound in a sterile, conical tube.
-
Dissolution: Add the prepared acidic buffer to the solid to achieve the desired final concentration. Vortex gently until fully dissolved.
-
Storage:
-
For immediate use (within 24 hours), store the solution at 2-8°C, protected from light.
-
For long-term storage, create single-use aliquots in amber vials and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Workflow for a pH-Dependent Stability Assessment
To ensure the compound is stable in your specific experimental medium, perform this validation study. This protocol is based on principles outlined in the ICH Q1 guidelines for stability testing[9].
Sources
- 1. This compound | 1185449-91-5 [sigmaaldrich.com]
- 2. This compound | 1185449-91-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine Hydrochloride
Introduction: Welcome to the technical support guide for the synthesis and purification of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride (CAS No. 1185449-91-5)[1]. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this valuable isoxazole intermediate. As your application support partner, our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve current and future synthetic hurdles. This guide addresses common impurities and process-related issues in a direct question-and-answer format, grounded in established analytical and synthetic chemistry practices.
Section 1: Troubleshooting Common Synthesis & Purification Issues
This section addresses the most frequently encountered problems during the synthesis, from low yields to purification challenges. Each answer provides a causative explanation and a logical path toward resolution.
Q1: My overall reaction yield is significantly lower than expected. What are the primary causes and how can I optimize the process?
A1: Low yield in a multi-step synthesis is a common issue that can typically be traced back to incomplete reactions, suboptimal conditions, or losses during workup and purification. Let's break down the likely culprits based on a plausible synthetic pathway.
A common route to this molecule involves the formation of a 3-(3,5-dimethylisoxazol-4-yl)propanenitrile intermediate, followed by reduction to the primary amine.
Caption: Plausible synthetic pathway for the target compound.
Causality & Solutions:
-
Inefficient Alkylation (Step 1): The initial C-C bond formation at the C4 position of the isoxazole ring is critical. This step is often catalyzed by a Lewis acid or a strong protic acid.
-
Problem: The isoxazole nitrogen can coordinate with the Lewis acid, deactivating the catalyst.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Water can quench the catalyst. Consider a slow, cooled addition of the catalyst to the isoxazole solution to manage the initial exotherm and potential side reactions. A slight excess (1.1-1.2 equivalents) of the alkylating agent may be necessary to drive the reaction to completion.
-
-
Incomplete Nitrile Reduction (Step 2): The reduction of the nitrile to the primary amine is a key transformation.
-
Problem: Using insufficiently powerful reducing agents or inadequate stoichiometry can lead to incomplete conversion, leaving the nitrile intermediate as a major impurity. Some reducing agents, like NaBH₄, are generally ineffective for nitrile reduction unless specific additives are used[2].
-
Solution: Employ robust reducing agents such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or Et₂O) or catalytic hydrogenation (e.g., H₂, Raney Nickel). For LiAlH₄, ensure a molar excess (typically 1.5-2.0 eq.) and follow with a careful aqueous workup (e.g., Fieser workup) to prevent emulsion formation and product loss.
-
-
Losses During Workup: The product is a primary amine, which has a degree of water solubility, especially at lower pH.
-
Problem: During aqueous workup, particularly after the reduction step, product can be lost to the aqueous layer if the pH is not carefully controlled.
-
Solution: After quenching the reduction, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or KOH before extraction. This deprotonates the amine, making it significantly more soluble in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3x) to maximize recovery.
-
Q2: I'm observing a persistent, unknown impurity by LC-MS with a mass of [M+14] or [M+28] relative to my product. What is it and how do I prevent it?
A2: An impurity with a mass increase of 14 or 28 Da relative to a primary or secondary amine product is a classic sign of N-alkylation by a methylating agent. In the context of this synthesis, the source is often residual reagents or solvents from preceding steps.
Probable Identity:
-
[M+14] Impurity: N-methyl-3-(3,5-dimethylisoxazol-4-yl)propan-1-amine.
-
[M+28] Impurity: N,N-dimethyl-3-(3,5-dimethylisoxazol-4-yl)propan-1-amine.
Mechanism of Formation:
If reagents like methyl iodide, dimethyl sulfate, or even solvents like dimethylformamide (DMF) under certain conditions are used or are present as contaminants, they can alkylate the nucleophilic primary amine product. This is particularly problematic if the product is stored for extended periods in its free base form in a non-inert solvent.
Caption: Formation of N-alkylated impurities from the primary amine.
Mitigation Strategies:
-
Reagent Purity: Ensure all reagents and solvents are of high purity and free from alkylating contaminants.
-
Process Control: Avoid using methylating agents in the final steps. If a methylating agent was used earlier in the synthesis for another purpose, ensure it is completely removed before the amine is generated.
-
Purification: These more-substituted amines are typically less polar than the primary amine. They can often be separated by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity (adding Methanol) can effectively resolve these species.
-
Immediate Salt Formation: Once the pure free base is isolated and characterized, convert it immediately to the hydrochloride salt. The protonated ammonium salt is no longer nucleophilic and is protected from further alkylation.
Q3: The final hydrochloride salt is oily and difficult to crystallize. How can I obtain a clean, crystalline solid?
A3: Obtaining a solid, crystalline salt is crucial for purity and handling. An oily or "gummy" salt is almost always indicative of residual impurities or improper crystallization technique.
Root Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, resulting in an oil.
-
Solution: The free base must be of high purity (>98% by HPLC/GC) before salt formation. If necessary, perform a final purification of the free base via column chromatography or distillation (if thermally stable) to remove any non-basic impurities. The presence of related substances can significantly impact crystallization[3].
-
-
Incorrect Solvent System: The choice of solvent is paramount for successful crystallization.
-
Solution: The ideal solvent system is one in which the hydrochloride salt is sparingly soluble at room temperature but soluble at elevated temperatures.
-
Recommended Solvents: Start with isopropanol (IPA) or ethanol (EtOH). Dissolve the free base in a minimal amount of warm IPA, then add a solution of HCl in IPA (or ethereal HCl) dropwise until the pH is acidic (check with pH paper).
-
Anti-Solvent Technique: If the salt is too soluble even in cold IPA, an anti-solvent is required. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices. Dissolve the free base in a minimal amount of a polar solvent like IPA or CH₂Cl₂, then slowly add the anti-solvent (ether) until turbidity persists. Allow the solution to stand, preferably at 4°C, to induce crystallization.
-
-
Water Content: Water can interfere with the crystallization of anhydrous HCl salts.
-
Solution: Ensure all solvents are anhydrous. Use commercially available solutions of HCl in isopropanol or dioxane, or prepare a fresh solution of HCl gas in anhydrous ether.
-
| Parameter | Recommendation | Rationale |
| Free Base Purity | >98% (by HPLC) | Impurities inhibit crystal lattice formation. |
| Primary Solvent | Isopropanol (IPA), Ethanol (EtOH) | Good balance of solubility for the salt. |
| Anti-Solvent | Diethyl Ether, MTBE, Heptane | Induces precipitation/crystallization by lowering solubility. |
| HCl Source | HCl in IPA, HCl in Ether (Anhydrous) | Prevents the formation of hydrates and oils. |
| Temperature | Initial dissolution at 40-50°C, cool slowly to 0-4°C | Promotes the formation of larger, more ordered crystals. |
Section 2: Analytical & Characterization FAQs
Accurate analysis is the cornerstone of troubleshooting. This section provides answers to common questions regarding the analytical characterization of the target compound and its impurities.
Q4: What is a reliable HPLC method for assessing the purity of the final product and in-process controls?
A4: A robust reverse-phase HPLC (RP-HPLC) method is essential for both final product release and for monitoring the progress of the reaction. The amine functional group requires a method that minimizes peak tailing.
Recommended Starting Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Rationale for Method Choices:
-
C18 Column: Provides good hydrophobic retention for the molecule.
-
Acidic Modifier (TFA/Formic Acid): The acid serves two purposes: it protonates the amine, ensuring it is in a single ionic form, and it protonates residual silanol groups on the silica support, which dramatically reduces peak tailing.
-
Gradient Elution: Necessary to elute both polar starting materials and potentially greasy, non-polar byproducts in a single run. The use of advanced chromatographic techniques is standard for impurity profiling[4][5].
Q5: How can I use LC-MS to quickly and tentatively identify an unknown impurity?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this exact purpose, as it provides both retention time (from the LC) and mass-to-charge ratio (m/z) information (from the MS)[6].
Workflow for Tentative Identification:
Caption: Workflow for tentative impurity identification using LC-MS.
Step-by-Step Explanation:
-
Acquire Data: Run your sample using an LC method similar to the one described in Q4, coupled to a mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ of your product should be the base peak in its corresponding spectrum.
-
Extract Ion Chromatograms: Find the mass spectrum associated with the impurity peak. The most abundant ion will likely be the [M+H]⁺ of the impurity.
-
Calculate the Mass Difference (Δm): Subtract the mass of the product's molecular ion from the impurity's molecular ion.
-
Hypothesize Structure: Relate this mass difference to a plausible chemical modification based on the reagents and intermediates in your synthesis. For instance:
-
Δm = -27: Loss of the nitrile group (CN) and addition of H, suggesting unreacted starting material from the alkylation step.
-
Δm = +16: An oxidation event, possibly forming an N-oxide on the isoxazole ring.
-
Δm = -1: Incomplete reduction, potentially an imine intermediate.
-
This approach provides a strong hypothesis that can then be confirmed by synthesizing the suspected impurity as a reference standard or by using more advanced techniques like high-resolution mass spectrometry (HRMS) and NMR[4].
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by RP-HPLC
This protocol outlines the steps for preparing a sample of this compound for purity analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 1 L of 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the hydrochloride salt into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent).
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
Set up the HPLC system according to the parameters listed in the table in Q4.
-
Equilibrate the column for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the sample.
-
Integrate all peaks and report purity as the area percent of the main peak relative to the total area of all peaks.
-
Protocol 2: General Recrystallization Protocol for Purification
This protocol describes a robust method for crystallizing the final hydrochloride salt.
-
Purify the Free Base: Ensure the starting 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine (free base) is of the highest possible purity. If necessary, purify by silica gel chromatography.
-
Dissolution: In a clean, dry flask, dissolve the purified free base (1.0 eq.) in a minimal amount of anhydrous isopropanol (IPA) (approx. 3-5 mL per gram of amine). Warm gently to 40°C to aid dissolution.
-
Acidification: While stirring, add a solution of 2M HCl in diethyl ether or 5-6 M HCl in isopropanol dropwise. Monitor the pH of the solution by spotting a small amount onto wet pH paper. Continue adding acid until the solution is acidic (pH 1-2).
-
Induce Crystallization:
-
If a precipitate forms immediately, continue stirring at room temperature for 1 hour, then cool the flask in an ice bath for another hour.
-
If no solid forms, slowly add an anti-solvent (e.g., anhydrous diethyl ether) dropwise with vigorous stirring until the solution becomes persistently cloudy.
-
-
Maturation: Stopper the flask and allow it to stand at 0-4°C (refrigerator) for at least 4 hours, or preferably overnight, to allow for complete crystallization.
-
Isolation and Drying:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual solvent and impurities.
-
Dry the solid under high vacuum at room temperature or slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
-
References
- SCIEX. (n.d.). Analytical Methods.
- Pawar, C. S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences.
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
-
SGC-UNC. (2014). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC - NIH. Retrieved from [Link]
- Inveniolife. (2021). List of Impurities.
- Taddei, M., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central.
- Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
- Google Patents. (n.d.). Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile.
-
BVL. (n.d.). Relevant impurities of technical active substances. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
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- 3. US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile - Google Patents [patents.google.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. iajps.com [iajps.com]
- 6. biomedres.us [biomedres.us]
Technical Support Center: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride Cytotoxicity Assessment
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro cytotoxicity assessment and mitigation. This guide emphasizes mechanistic understanding, provides validated experimental protocols, and offers data-driven insights to ensure the scientific integrity of your findings.
Section 1: Compound Information & Initial Handling
Q1: What is this compound and what are its known hazards?
This compound (CAS Number: 1185449-91-5) is a chemical compound with the linear formula C8H15ClN2O.[1] According to available safety data, this compound is classified as a warning-level hazard. The hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard precautionary measures should be taken, including wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]
Section 2: Foundational Cytotoxicity Assessment
Q2: I am starting my first cytotoxicity study with this compound. Which initial assays should I perform to get a baseline understanding of its potency?
For a novel compound like this compound, a multi-tiered approach combining assays that measure different cellular health parameters is recommended to obtain a robust initial assessment.[3] A good starting point is to use two well-established assays in parallel: one that measures metabolic activity and another that assesses membrane integrity.[4] This dual-assay strategy helps to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (direct cell killing).[5]
A typical initial screening panel would include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of viable cells.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable marker for cytotoxicity.[9]
By comparing the results from these two assays, you can gain a more comprehensive understanding of the compound's effect. For example, a compound might reduce the MTT signal without a corresponding increase in LDH release, suggesting a primary effect on metabolic function rather than outright cell death.[10]
Experimental Workflow: Initial Cytotoxicity Screening
Caption: Initial cytotoxicity screening workflow.
Q3: How do I design my dose-response experiment and what concentrations of the compound should I test?
A well-designed dose-response experiment is crucial for determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound.[4] A logarithmic dilution series is typically recommended.
Recommended Dosing Strategy:
| Concentration Range | Purpose |
| 100 µM - 1 mM | To establish the upper limit of toxicity and ensure a maximal effect is observed. |
| 1 µM - 100 µM | To identify the dynamic range of the dose-response curve. |
| 1 nM - 1 µM | To determine the lower limit of activity and the no-effect concentration. |
It is advisable to perform a preliminary wide-range screen (e.g., 10 nM to 100 µM) to narrow down the effective concentration range before conducting a more detailed experiment with more data points around the anticipated IC50.[11]
Section 3: Mechanistic Investigations
Q4: My initial results show significant cytotoxicity. How can I determine if the cells are dying via apoptosis or necrosis?
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step in understanding the compound's mechanism of action. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[12]
-
Principle of the Annexin V/PI Assay:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[12][13]
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA.[14] It is excluded by cells with an intact plasma membrane but can enter cells in late apoptosis or necrosis where membrane integrity is lost.
-
Interpreting the Results:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells[14] |
| Early Apoptotic | Positive | Negative | Cells in the initial stages of apoptosis[14] |
| Late Apoptotic/Necrotic | Positive | Positive | Cells in the final stages of apoptosis or necrotic cells[14] |
| Necrotic | Negative | Positive | Primarily necrotic cells (less common in vitro) |
Experimental Workflow: Apoptosis vs. Necrosis Determination
Caption: Annexin V/PI assay workflow.
Q5: If apoptosis is confirmed, how can I investigate the specific apoptotic pathway involved?
Apoptosis is primarily executed by a family of proteases called caspases.[15] Investigating the activation of specific caspases can elucidate the upstream signaling pathway.[16]
-
Initiator Caspases: These are activated in response to specific death signals.
-
Executioner Caspases: These are activated by the initiator caspases and are responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Caspase-3: A key executioner caspase activated by both the extrinsic and intrinsic pathways.[17]
-
You can use commercially available assays (e.g., colorimetric, fluorometric, or luminescence-based) to measure the activity of these specific caspases in cell lysates after compound treatment. A significant increase in caspase-9 activity would suggest the involvement of the mitochondrial pathway, while an increase in caspase-8 activity would point towards the death receptor pathway.[18]
Signaling Pathway: Caspase Activation
Sources
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- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
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- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
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- 8. researchgate.net [researchgate.net]
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- 10. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 11. Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. portlandpress.com [portlandpress.com]
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- 18. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the successful in vivo delivery of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride. Given that this is a novel research compound, this guide focuses on foundational principles, formulation strategies, and troubleshooting common challenges associated with delivering small molecule hydrochloride salts in animal models.
Part 1: Frequently Asked Questions (FAQs) - Formulation & Pre-Administration
This section addresses critical questions that should be considered before beginning any in vivo experiment. Proper preparation is paramount to ensure reproducible and reliable results.
Q1: What are the most critical initial steps before formulating this compound for an in vivo study?
A1: Before any in vivo administration, it is crucial to perform fundamental characterization. As a hydrochloride salt, the compound's solubility is likely pH-dependent.
-
Verify Compound Identity and Purity: Always confirm the identity and purity of the supplied compound (typically ≥95-97%) using the Certificate of Analysis (COA) provided by the supplier.[1][2]
-
Aqueous Solubility Assessment: Determine the compound's solubility in simple aqueous vehicles like sterile water, phosphate-buffered saline (PBS, pH 7.4), and citrate buffers (e.g., pH 4-5). This will establish a baseline and indicate if a simple aqueous solution is feasible.
-
Co-solvent Solubility Screen: If aqueous solubility is low, test solubility in common, biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), or Ethanol.[3] These initial tests will inform the selection of an appropriate vehicle for your study.
Q2: How do I select the optimal vehicle for delivering this compound?
A2: The choice of vehicle is critical and depends on the administration route, required dose, and the compound's solubility. The goal is to fully solubilize the compound in a non-toxic, biocompatible medium. The decision can be guided by a systematic workflow.
Caption: Troubleshooting injection site reactions.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. Benchchem.
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
- Golebiowski, A., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH.
- Li, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Bansal, R. K., & Kumar, S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Sigma-Aldrich. This compound | 1185449-91-5.
- Sigma-Aldrich. This compound | 1185449-91-5.
- Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride.
- ChemScene. This compound | 1185449-91-5.
- ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?.
- ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- EMA. CVMP Note for Guidance: Development Pharmaceutics for Veterinary.
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Technical Support Center: Interpreting Unexpected Results with 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Welcome to the technical support center for 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected experimental outcomes. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve common and uncommon issues encountered when working with this compound.
Introduction
This compound is a versatile molecule with potential applications in various research areas. Its structure, featuring a 3,5-dimethylisoxazole core linked to a propyl-amine chain and supplied as a hydrochloride salt, presents a unique combination of chemical properties. While this compound offers exciting possibilities, its nuanced characteristics can sometimes lead to unexpected experimental results. This guide is structured in a question-and-answer format to directly address specific challenges you may face, ensuring you can navigate these complexities with confidence and scientific rigor.
Section 1: Analytical & Characterization Issues
This section addresses common questions related to the physical and chemical properties of the compound, and how they may manifest as unexpected analytical data.
Q1: I'm observing unexpected peaks in the 1H-NMR spectrum of my sample. What could be the cause?
A1: The appearance of unexpected signals in an NMR spectrum can be disconcerting. Before assuming sample degradation, consider the following possibilities:
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Residual Solvents: The synthesis and purification of this compound may involve various organic solvents. Trace amounts of these solvents can appear in the NMR spectrum.
-
Hygroscopic Nature of Hydrochloride Salts: Amine hydrochloride salts can be hygroscopic, absorbing atmospheric moisture. The presence of water can lead to a broad peak, the chemical shift of which can vary depending on the solvent and temperature.
-
Isoxazole Ring Isomers: While less common post-synthesis, it's worth being aware that isoxazole synthesis can sometimes yield regioisomers[4]. If you are synthesizing the compound in-house, this could be a factor.
-
Degradation Products: Although the isoxazole ring is generally stable, it can be susceptible to cleavage under certain conditions (see Section 3).
Table 1: Common Analytical Issues and Potential Causes
| Observation | Potential Cause(s) | Recommended First Step |
| Unexpected NMR peaks | Residual solvents, water, impurities from synthesis | Compare unknown peaks to common solvent charts. |
| Broad, shifting NMR peak | Water from atmospheric moisture | Lyophilize the sample and re-acquire the spectrum. |
| Multiple spots on TLC | Impurities, degradation, or regioisomers | Optimize the mobile phase to achieve better separation. |
| Inconsistent HPLC retention time | Issues with mobile phase pH, column degradation | Check mobile phase preparation and column performance. |
| Unexpected Mass Spec fragments | In-source fragmentation, presence of adducts | Analyze the fragmentation pattern for characteristic losses. |
Q2: My mass spectrometry results show fragments that I can't account for. How should I interpret this?
A2: Mass spectrometry of heterocyclic compounds can sometimes produce complex fragmentation patterns. Here's how to approach unexpected MS data:
-
In-Source Fragmentation: The energy in the mass spectrometer's source can sometimes cause the molecule to fragment before it is analyzed. This can lead to the molecular ion peak being weak or absent.
-
Characteristic Fragmentation of Isoxazoles: The N-O bond in the isoxazole ring is relatively weak and can cleave upon ionization, leading to characteristic fragmentation patterns[5][6]. Tandem mass spectrometry (MS/MS) can be particularly useful in differentiating isoxazole isomers based on their fragmentation[5].
-
Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with cations like sodium ([M+Na]+) or potassium ([M+K]+), in addition to the protonated molecule ([M+H]+)[7].
Section 2: Cell-Based Assay Anomalies
Working with any bioactive compound in a cellular context can introduce a host of variables. This section provides guidance on troubleshooting unexpected outcomes in cell-based assays.
Q3: I'm seeing unexpected cytotoxicity in my cell-based assays, even at low concentrations. Is this an off-target effect?
A3: While the intended biological activity of this compound may be specific, cytotoxicity can arise from several factors. It's crucial to systematically investigate the cause.
-
Compound Purity: Impurities from the synthesis can have their own biological effects, including cytotoxicity.
-
Solubility Issues: At higher concentrations, the compound may precipitate out of the cell culture medium. These precipitates can be cytotoxic to cells. The hydrochloride salt form generally improves aqueous solubility, but it's still important to determine the solubility limit in your specific medium[8][9][10].
-
Off-Target Pharmacology: The isoxazole moiety is present in many biologically active compounds with a wide range of activities, including anti-inflammatory and anticancer effects[11]. It is plausible that this compound could have off-target effects.
-
Assay-Specific Interference: Some assay reagents can interact with the test compound. For example, in MTT or Alamar Blue assays, the compound might interfere with the dye conversion process, leading to a false reading of cytotoxicity[12].
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Q4: My assay results are not reproducible. What are the common pitfalls?
A4: Reproducibility is key to reliable scientific findings. Inconsistent results with this compound often stem from its handling and the assay conditions.
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Stock Solution Stability: The stability of the compound in your chosen solvent (e.g., DMSO, PBS) is critical. It is recommended to perform stability studies on your stock solutions under your specific storage conditions[13][14].
-
pH of the Medium: As a hydrochloride salt of a primary amine, the compound's protonation state is pH-dependent. The free amine is the more lipophilic and membrane-permeable form. Variations in the pH of your cell culture medium could affect its uptake and, consequently, its biological activity.
-
Interaction with Media Components: Some components of cell culture media, such as certain amino acids or metal ions, could potentially interact with the compound over time, affecting its stability or activity[15].
-
General Cell Culture Practices: Inconsistent cell passage numbers, seeding densities, and incubation times are common sources of variability in cell-based assays.
Table 2: Troubleshooting Guide for Cell-Based Assay Reproducibility
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Stock solution degradation | Prepare fresh stock solutions; assess stock stability via LC-MS. |
| Variation in cell passage number | Use cells within a defined passage number range. | |
| Fluctuation in assay timing | Standardize all incubation times precisely. | |
| High well-to-well variability | Poor mixing of compound | Ensure thorough mixing after adding the compound to wells. |
| Edge effects on the plate | Avoid using the outer wells of the microplate. | |
| Inconsistent cell seeding | Use a calibrated multichannel pipette for cell seeding. |
Section 3: Compound Stability and Degradation
Understanding the stability of this compound is fundamental to interpreting experimental results accurately.
Q5: Under what conditions might the isoxazole ring in my compound degrade?
A5: The isoxazole ring is an aromatic heterocycle, but the N-O bond is its Achilles' heel. This bond can be cleaved under certain conditions, leading to degradation of the compound.
-
Strongly Basic or Acidic Conditions: While moderately stable around neutral pH, prolonged exposure to strong bases or acids can promote ring-opening of the isoxazole[4]. The specific pH at which this occurs can be structure-dependent.
-
Reductive Conditions: The N-O bond is susceptible to reduction. Reagents like sodium borohydride or catalytic hydrogenation (e.g., H₂/Pd) can cleave the isoxazole ring[4][16]. Be mindful of this if your experimental protocol involves reductive steps.
-
Photochemical Instability: Some isoxazole derivatives can be sensitive to UV light, which can cause rearrangement or degradation[4]. If you are working with the compound under intense light for extended periods, consider protecting it from light.
Potential Degradation Pathway of the Isoxazole Ring
Caption: Simplified diagram of isoxazole ring degradation.
Table 3: Key Stability Considerations
| Factor | Consideration | Recommendation |
| pH | Risk of isoxazole ring opening at extreme pH. | Maintain solutions near neutral pH unless experimentally required. |
| Light | Potential for photochemical degradation. | Store stock solutions in amber vials and protect from direct light. |
| Temperature | Accelerated degradation at elevated temperatures. | Store stock solutions at -20°C or -80°C for long-term storage. |
| Freeze-Thaw Cycles | Repeated cycles can degrade the compound. | Aliquot stock solutions to minimize freeze-thaw cycles. |
References
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High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Assessment of compound stability in assay buffer. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Ring-Opening Fluorination of Isoxazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm. Retrieved January 19, 2026, from [Link]
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Troubleshooting guide. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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STABILITY TESTING OF BIOTECHNOLOGICAL/ BIOLOGICAL PRODUCTS. (n.d.). ICH. Retrieved January 19, 2026, from [Link]
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Essentials in Bioassay Development. (2019, November 1). BioPharm International. Retrieved January 19, 2026, from [Link]
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Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]
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MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Strategies for Interpreting Mass Spectra in Chemical Research. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]
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High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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High-Throughput Salt Screening of Synthetic Intermediates Effects of Solvents, Counterions, and Counterion Solubility. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
[3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
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Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved January 19, 2026, from [Link]
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An evaluation of salt screening methodologies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved January 19, 2026, from [Link]
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Spectra Interpretation, Mass Spectrometry. (n.d.). University of Münster. Retrieved January 19, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved January 19, 2026, from [Link]
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Discovery of 3,5-Dimethylisoxazole Derivatives as Novel, Potent Inhibitors for Bromodomain and Extraterminal Domain (BET) Family. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Case Studies: How Unsafe Drugs Can Reach Patients. (n.d.). The Pew Charitable Trusts. Retrieved January 19, 2026, from [Link]
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Unexpected beneficial effects of drugs: an analysis of cases in the Dutch spontaneous reporting system. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Cell Culture Media Impact on Drug Product Solution Stability. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (n.d.). SciRP.org. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Potency Enhancement Strategies for 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, strategic advice, and detailed protocols for modifying 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride to improve biological potency. The content is structured in a question-and-answer format to directly address common challenges encountered during the derivatization of this valuable scaffold.
Part 1: Compound Profile and Initial Considerations
Before embarking on a modification campaign, a thorough understanding of the starting material is critical.
Q1: What are the key structural features and physicochemical properties of the parent compound?
Answer: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine is characterized by three key regions amenable to modification:
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The Primary Amine (NH2): A highly reactive nucleophilic center and a key site for interaction with biological targets, often through hydrogen bonding or salt bridge formation. As a basic group, it ensures water solubility, particularly in its hydrochloride salt form.
-
The Propyl Linker (-CH2CH2CH2-): This flexible aliphatic chain dictates the spatial relationship between the amine and the isoxazole ring. Its length and rigidity are critical for optimal positioning within a target's binding pocket.
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The 3,5-Dimethylisoxazole Ring: A heterocyclic aromatic system that often serves as a key pharmacophore, potentially engaging in hydrophobic or dipole-dipole interactions. It can also act as a bioisosteric replacement for other functional groups like an ester or amide.[1][2]
The compound is typically supplied as a hydrochloride salt, which improves its stability and solubility in polar solvents but requires neutralization before reaction.[3][4][5]
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClN₂O | [5] |
| Molecular Weight | 190.67 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |
| Predicted LogP | 1.60 | [5] |
| Form | Solid | [4] |
Q2: I'm having trouble getting my reaction to start. How do I handle the hydrochloride salt?
Answer: The hydrochloride salt renders the primary amine non-nucleophilic due to protonation (R-NH3+). You must neutralize it to the free base (R-NH2) in situ or prior to the reaction.
Common Neutralization Strategies:
-
In situ Neutralization: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. Typically, 1.1 to 2.0 equivalents relative to the amine hydrochloride are sufficient. This is the most common and convenient method.
-
Aqueous Workup (Pre-reaction): Dissolve the salt in water, add an inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 9), and then extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This method is useful if the subsequent reaction is sensitive to the presence of ammonium salts.
Part 2: Strategic Modifications to Enhance Potency
Improving potency requires a rational approach based on structure-activity relationships (SAR). The following sections address modifications at the primary amine, the most common starting point for derivatization.
Q3: My primary goal is to explore the binding pocket around the amine. What are the best initial reactions to run?
Answer: Two of the most effective and informative initial strategies are N-alkylation and amide coupling . These reactions allow for the systematic introduction of various substituents to probe for beneficial steric, electronic, and hydrophobic interactions.
Workflow for Amine Derivatization
Below is a general workflow for modifying the primary amine of the parent compound.
Caption: General workflow for derivatizing the primary amine.
Q4: I'm attempting N-alkylation, but I'm getting a mixture of mono-, di-alkylated products, and even some unreacted starting material. How can I improve selectivity?
Answer: This is a classic challenge in amine alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to overalkylation.[6][7][8]
Troubleshooting N-Alkylation:
| Issue | Cause | Solution |
| Overalkylation | The secondary amine product is more reactive than the primary amine starting material.[7] | 1. Use a Large Excess of Amine: Employ a 5-10 fold excess of the primary amine relative to the alkylating agent. This statistically favors mono-alkylation. The downside is the need to remove a large amount of unreacted starting material. 2. Use Reductive Amination: This is often the superior method for controlled mono-alkylation. React the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This process is not prone to overalkylation. |
| Low Conversion | Insufficient reactivity of the alkylating agent or incomplete neutralization of the amine hydrochloride. | 1. Increase Reactivity: Use a more reactive alkylating agent (e.g., alkyl iodide > alkyl bromide > alkyl chloride). 2. Optimize Base: Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used to both neutralize the HCl salt and scavenge the acid produced during the reaction. 3. Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can improve the rate, but monitor carefully for side reactions. |
| Competing Elimination | If using a sterically hindered or secondary alkyl halide, elimination to form an alkene can compete with substitution. | 1. Use a Less Hindered Alkylating Agent: Primary alkyl halides are preferred. 2. Lower Temperature: Run the reaction at room temperature or below if possible. |
Q5: My amide coupling reaction is failing. LC-MS shows my carboxylic acid is consumed, but no desired product is formed. What's going wrong?
Answer: This common issue in amide bond formation points to a problem after the initial activation of the carboxylic acid.[9]
Troubleshooting Amide Coupling:
Caption: Decision tree for troubleshooting amide coupling failures.
Detailed Explanation:
-
Poor Amine Nucleophilicity: Even after neutralization, the amine's reactivity can be an issue. Ensure you have added sufficient base (e.g., DIPEA, 2-3 equivalents) to not only free the amine but also to maintain basic conditions throughout the reaction.[9]
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid (e.g., an O-acylisourea intermediate from a carbodiimide like EDC) is highly sensitive to water. Any moisture in your solvent (like DMF) or reagents can cause hydrolysis back to the carboxylic acid, consuming the coupling agent for no gain. Always use anhydrous solvents.[9]
-
Steric Hindrance: If either your amine or the carboxylic acid has bulky groups near the reaction center, the coupling can be slow or fail entirely.[9] In such cases, switching to a more potent coupling reagent like HATU or HBTU, which form highly reactive activated esters, can overcome the steric barrier. Running the reaction at a slightly elevated temperature (e.g., 40 °C) may also help.[9]
Part 3: Advanced Strategies and Troubleshooting Purification
Q6: I've explored simple alkyl and aryl groups. What other modifications can I make to the amine? What about the isoxazole ring?
Answer: Beyond simple decoration, consider bioisosteric replacement and scaffold hopping to explore new chemical space and intellectual property.
-
Bioisosteric Replacement of the Isoxazole Ring: The isoxazole ring can be replaced with other 5- or 6-membered heterocycles to modulate properties like polarity, hydrogen bonding capacity, and metabolic stability.[1] For example, replacing the isoxazole with a pyridine, oxadiazole, or triazole ring can significantly alter receptor affinity and pharmacokinetic properties.[1][2][10][11] Such changes must be approached carefully, as they can dramatically alter the molecule's conformation and electronic profile.[10]
-
Modifying the Propyl Linker: The linker's flexibility can be constrained by introducing cyclic structures (e.g., cyclopropane) or double/triple bonds. This can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity, a strategy used in developing citalopram analogues.[12][13]
-
Prodrug Approaches: If poor membrane permeability is an issue, the primary amine can be temporarily masked with a promoiety that is cleaved in vivo to release the active drug. This is a common strategy to improve oral bioavailability.[14]
Q7: My final compounds are polar and basic. I'm having trouble with purification by standard silica gel chromatography. What are my options?
Answer: Purifying polar amines on standard (acidic) silica gel is notoriously difficult due to strong acid-base interactions, which lead to irreversible binding and significant peak tailing.[15][16]
Purification Troubleshooting for Polar Amines:
| Problem | Recommended Solution | Rationale |
| Peak Tailing / No Elution | 1. Add a Basic Modifier: Add 0.5-2% triethylamine or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol).[15] 2. Use Amine-Functionalized Silica: Use a commercially available stationary phase where the silica surface is treated with amino groups.[15] | The basic modifier competes with your compound for binding to the acidic silanol groups on the silica surface, allowing your compound to elute more cleanly.[15] Amine-functionalized silica masks the acidic sites, preventing the strong interaction altogether. |
| Compound is Water-Soluble / Not Retained on C18 | 1. Use Reversed-Phase Chromatography with an Ion-Pairing Agent: Add an agent like trifluoroacetic acid (TFA) to the mobile phase. 2. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for separating highly polar compounds that do not retain well in reversed-phase. | TFA protonates your amine, forming an ion pair that has better retention on a C18 column. HILIC uses a polar stationary phase with a partially aqueous mobile phase, operating on a different retention mechanism suited for polar analytes. |
| General Difficulty | Protect-Purify-Deprotect: Temporarily protect the amine with a group like Boc (tert-butyloxycarbonyl). The protected compound will be much less polar and easier to purify on standard silica. Afterwards, the Boc group can be cleanly removed with acid (e.g., TFA in DCM).[17] | This strategy fundamentally changes the polarity of the molecule, making standard purification techniques viable. While it adds two steps, it can save significant time and material compared to struggling with a difficult purification. |
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for most couplings, including those that may be sterically hindered.[9]
-
To a clean, dry vial, add this compound (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture to act as a base.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography using the appropriate method for polar amines (see Q7).
Protocol 2: General Procedure for Reductive Amination
This is the preferred method for selective mono-N-alkylation.
-
Dissolve this compound (1.0 equivalent) in a solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add the desired aldehyde or ketone (1.0-1.2 equivalents).
-
Add DIPEA (1.5 equivalents) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. Note: The reaction may effervesce.
-
Stir the reaction at room temperature until the starting material is consumed as monitored by TLC or LC-MS (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Pavia, M. R., et al. (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-50. Available at: [Link]
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Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-36. Available at: [Link]
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Amerigo Scientific. (n.d.). [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Available at: [Link]
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Various Authors. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Available at: [Link]
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Radi, M., et al. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. Available at: [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Available at: [Link]
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Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
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MedChemComm. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. Available at: [Link]
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Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Available at: [Link]
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Et-tayea, Y. M., et al. (2019). Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways. Biomaterials, 225, 119512. Available at: [Link]
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Reddit r/chemistry. (2023). Problematic N-Alkylation. Available at: [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
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De la Cruz, J., et al. (2025). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate. Available at: [Link]
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Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Reddit r/Chempros. (2022). amide coupling help. Available at: [Link]
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Validation & Comparative
A Comparative Guide to BET Bromodomain Inhibitors: Profiling 3,5-Dimethylisoxazole Derivatives Against Established Pan-BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology and inflammation. This guide provides an in-depth, objective comparison of a prominent chemical scaffold, the 3,5-dimethylisoxazole, represented by compounds like 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride, against well-established pan-BET inhibitors such as JQ1 and OTX015. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed for their evaluation.
The Central Role of BET Proteins in Transcriptional Regulation
The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." They play a pivotal role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction tethers them to chromatin, where they recruit the transcriptional machinery necessary to drive the expression of key genes involved in cell proliferation, cell cycle progression, and inflammation.[1] Of the BET proteins, BRD4 is the most extensively studied and is considered a master transcriptional regulator. Its dysregulation is a hallmark of numerous cancers, often leading to the overexpression of oncogenes such as MYC.[2][3]
BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains. This action displaces BET proteins from chromatin, thereby disrupting the transcriptional activation of their target genes and leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
Mechanism of Action: Disrupting the Transcriptional Machinery
The primary mechanism of action for BET inhibitors involves the competitive displacement of BRD4 from chromatin. This leads to the suppression of key transcriptional programs, most notably those driven by the oncogene MYC and the inflammatory pathway NF-κB.
The BRD4-MYC Axis
BRD4 is a critical co-activator for MYC transcription. By inhibiting BRD4, BET inhibitors effectively downregulate MYC expression, a pivotal event that contributes to their anti-proliferative effects in a wide range of cancers.[1][2][3] This disruption of the BRD4-MYC axis leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[2][5]
Caption: Mechanism of BET inhibitor action on gene transcription.
Modulation of the NF-κB Pathway
In addition to the MYC axis, BET inhibitors have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival. BRD4 can bind to acetylated RelA, a subunit of NF-κB, and promote its transcriptional activity. By disrupting this interaction, BET inhibitors can attenuate inflammatory responses.[2][6]
Comparative Analysis of BET Inhibitors
The field of BET inhibitors has evolved from first-generation "pan-BET" inhibitors, which target all BET family members with similar affinity, to more selective inhibitors. Here, we compare the 3,5-dimethylisoxazole scaffold with the well-characterized pan-BET inhibitors JQ1 and OTX015.
| Inhibitor Class | Representative Compound(s) | Target Profile | Key Features |
| 3,5-Dimethylisoxazole | 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine HCl, Compound 39[7], Compound 22[8] | Pan-BET (BRD2/3/4) | Potent BRD4 inhibition with some derivatives showing nanomolar to sub-nanomolar IC50 values.[7][8] Demonstrates anti-proliferative effects in various cancer cell lines.[8][9] |
| Thienotriazolodiazepine | JQ1 | Pan-BET (BRD2/3/4) | The first-in-class, widely studied BET inhibitor. Potent anti-proliferative and pro-apoptotic effects in hematological malignancies and solid tumors.[1][4][5] |
| Thienodiazepine | OTX015 (Birabresib) | Pan-BET (BRD2/3/4) | Orally bioavailable BET inhibitor that has been evaluated in clinical trials. Shows potent anti-tumor activity in preclinical models.[10] |
Biochemical Potency
The following table summarizes the reported biochemical potencies of representative BET inhibitors. It is important to note that IC50 values can vary between different assays and experimental conditions.
| Compound | Target | IC50 (nM) | Reference |
| Compound 39 (3,5-dimethylisoxazole derivative) | BRD4(BD1) | 3 | [7] |
| Compound 22 (3,5-dimethylisoxazole derivative) | BRD4(BD1) | < 2.1 | [8] |
| JQ1 | BRD4(BD1) | ~77 | [9] |
| OTX015 | BRD2/3/4 | - |
Note: '-' indicates data not specified in the provided context.
Cellular Activity
The anti-proliferative activity of these inhibitors has been demonstrated in various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 39 (3,5-dimethylisoxazole derivative) | U266 (Multiple Myeloma) | Antiproliferation | 2.1 | [7] |
| Compound 22 (3,5-dimethylisoxazole derivative) | HCT116 (Colorectal Cancer) | Antiproliferation | 0.16 | [8] |
| JQ1 | Multiple Myeloma Cell Lines | Cell Viability | Varies | [2] |
| OTX015 | Hematological Cancer Cell Lines | Antiproliferation | Varies | [10] |
Experimental Protocols for Evaluating BET Inhibitors
The characterization of novel BET inhibitors relies on a series of well-established biochemical and cell-based assays.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is a fundamental method to assess the anti-proliferative effects of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor (e.g., 3,5-dimethylisoxazole derivative, JQ1, or OTX015) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a cell viability assay.
Western Blot Analysis for Target Gene Expression
This technique is used to quantify the protein levels of BET inhibitor targets, such as c-Myc.
Protocol:
-
Cell Lysis: Treat cells with the BET inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The 3,5-dimethylisoxazole scaffold represents a promising class of BET inhibitors, with some derivatives demonstrating potent biochemical and cellular activity, in some cases superior to the first-generation inhibitor JQ1.[8] These compounds effectively engage the BET bromodomains, leading to the downregulation of key oncogenic drivers like MYC and subsequent cancer cell death.
While pan-BET inhibitors have shown significant preclinical efficacy, their clinical development has been challenged by on-target toxicities. The future of BET inhibitor research lies in the development of more selective inhibitors, either for specific BET family members or for individual bromodomains (BD1 vs. BD2), to potentially improve the therapeutic window. The continued exploration of novel scaffolds like the 3,5-dimethylisoxazole will be crucial in advancing this next generation of epigenetic therapies.
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Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. [Link]
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Wang, L., et al. (2022). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. National Institutes of Health. [Link]
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Al-Zoubi, A. M., et al. (2022). Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. National Institutes of Health. [Link]
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He, Y., et al. (2018). Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer. PubMed. [Link]
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Wang, Y., et al. (2016). BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo. National Institutes of Health. [Link]
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A Comparative Analysis of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride and Established BRD4 Inhibitors
A Guide for Researchers in Epigenetics and Drug Discovery
Introduction: The Therapeutic Promise of Targeting BRD4
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression in both normal cellular function and disease states.[1] BRD4 acts as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[2][3][4] This interaction is pivotal for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and super-enhancers, thereby driving the expression of key oncogenes such as c-MYC.[1][5][6] The dysregulation of BRD4 activity is a hallmark of various cancers, including hematological malignancies and solid tumors, making it a compelling target for therapeutic intervention.[2][7]
Small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BRD4 have shown significant promise in preclinical and clinical settings.[1][8][9] These inhibitors displace BRD4 from chromatin, leading to the suppression of oncogenic transcriptional programs, cell cycle arrest, and apoptosis in cancer cells.[10][11] This guide provides a comparative overview of a novel compound, 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride, against well-characterized BRD4 inhibitors: JQ1, OTX-015 (Birabresib), and I-BET762 (Molibresib). While extensive data exists for the established inhibitors, this document outlines a proposed series of experiments to characterize the novel compound and facilitate a direct comparison.
Chemical Structures of Investigated Compounds
A foundational aspect of understanding the activity of these inhibitors lies in their chemical structures. The 3,5-dimethylisoxazole core of the novel compound is a known acetyl-lysine mimetic, suggesting its potential to engage the BRD4 bromodomains.[12][13][14]
Figure 1: Chemical Structures
| Compound | Structure |
| This compound | |
| JQ1 | |
| OTX-015 (Birabresib) | |
| I-BET762 (Molibresib) |
Comparative Analysis: Known Inhibitors vs. the Novel Compound
The following table summarizes the known biochemical and cellular activities of JQ1, OTX-015, and I-BET762. The corresponding values for this compound are yet to be determined and are presented here as the objectives of the proposed experimental plan.
Table 1: Comparative Data of BRD4 Inhibitors
| Parameter | JQ1 | OTX-015 (Birabresib) | I-BET762 (Molibresib) | This compound |
| Binding Affinity (Kd) | ~50 nM (BRD4 BD1), ~90 nM (BRD4 BD2)[10][15] | Not explicitly stated, but has nanomolar affinity[16] | 50.5–61.3 nM (tandem bromodomains)[18] | To be determined |
| Biochemical Inhibition (IC50) | 77 nM (BRD4 BD1), 33 nM (BRD4 BD2)[10][15] | 92-112 nM (BRD2, BRD3, BRD4)[11][16] | 32.5–42.5 nM[18][19] | To be determined |
| Cellular c-MYC Downregulation | Yes[1] | Yes[11][16] | Yes[20] | To be determined |
| Anti-proliferative Activity (GI50) | Varies by cell line | 60-200 nM in various cancer cell lines[16] | ~50 nM in NUT Midline Carcinoma cell lines[21] | To be determined |
Proposed Experimental Workflows for Characterization
To ascertain the potential of this compound as a BRD4 inhibitor, a series of robust experimental assays are proposed. These will enable a direct and quantitative comparison with the established inhibitors.
Biochemical Binding Affinity
Objective: To determine the binding affinity and selectivity of the novel compound for the individual bromodomains of BRD4 (BD1 and BD2).
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the displacement of a biotinylated histone H4 peptide from a GST-tagged BRD4 bromodomain protein.
-
Step 1: Recombinant GST-tagged BRD4-BD1 or BRD4-BD2 is incubated with a biotinylated tetra-acetylated histone H4 peptide.
-
Step 2: A Europium-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor) are added. Binding of the histone peptide to the bromodomain brings the donor and acceptor into close proximity, generating a FRET signal.
-
Step 3: Increasing concentrations of the test compound are added. Competitive binding of the compound to the bromodomain displaces the histone peptide, leading to a decrease in the FRET signal.
-
Step 4: IC50 values are calculated from the dose-response curves.
Rationale: TR-FRET is a highly sensitive and robust method for quantifying protein-ligand interactions in a high-throughput format. It will provide a direct measure of the compound's ability to disrupt the BRD4-histone interaction.
Cellular Target Engagement
Objective: To confirm that the novel compound engages BRD4 within a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
-
Step 1: Treat intact cancer cells (e.g., a human leukemia cell line like MV4-11) with the test compound or vehicle control.
-
Step 2: Heat the cell lysates to a range of temperatures.
-
Step 3: Separate soluble and aggregated proteins by centrifugation.
-
Step 4: Analyze the amount of soluble BRD4 at each temperature by Western blotting.
-
Step 5: A positive result is indicated by a shift to a higher melting temperature for BRD4 in the compound-treated cells compared to the control.
Rationale: CETSA provides direct evidence of target engagement in a physiological setting, confirming that the compound can access and bind to BRD4 within the cell.
Downstream Gene Expression Analysis
Objective: To determine if the compound modulates the expression of BRD4 target genes, particularly c-MYC.
Methodology: Quantitative Reverse Transcription PCR (RT-qPCR)
-
Step 1: Treat a sensitive cancer cell line with the test compound, a known inhibitor (e.g., JQ1), and a vehicle control for a defined period (e.g., 6-24 hours).
-
Step 2: Isolate total RNA from the cells.
-
Step 3: Synthesize cDNA from the RNA.
-
Step 4: Perform qPCR using primers specific for c-MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Step 5: Quantify the relative change in c-MYC mRNA expression.
Rationale: Downregulation of c-MYC is a hallmark of effective BRD4 inhibition. This experiment will verify the functional consequence of target engagement on a critical downstream oncogene.
Anti-proliferative Activity
Objective: To assess the effect of the novel compound on the viability and proliferation of cancer cells.
Methodology: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Step 1: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Step 2: Treat the cells with a range of concentrations of the test compound and control inhibitors.
-
Step 3: Incubate for a specified period (e.g., 72 hours).
-
Step 4: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Step 5: Measure luminescence and calculate the GI50 (concentration that causes 50% inhibition of cell growth).
Rationale: This assay provides a quantitative measure of the compound's potency in inhibiting cancer cell growth, a key indicator of its therapeutic potential.
Concluding Remarks
The established BRD4 inhibitors JQ1, OTX-015, and I-BET762 have paved the way for a new class of epigenetic cancer therapies. The novel compound, this compound, possesses a chemical scaffold known to interact with bromodomains, making it a person of interest for further investigation. The proposed experimental plan provides a clear and robust framework for characterizing its biochemical and cellular activity. The data generated from these studies will be crucial in determining if this compound warrants further development as a potential next-generation BRD4 inhibitor. A direct comparison of its binding affinity, target engagement, and functional effects with the established inhibitors will provide valuable insights into its potential advantages, such as improved potency, selectivity, or pharmacokinetic properties. The ongoing exploration of new chemical matter targeting BRD4 is essential for expanding the therapeutic arsenal against a wide range of malignancies.
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A Comparative Guide to Validating Target Engagement of Novel Isoxazole Derivatives, Exemplified by 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal confirmation of target engagement—proving that a compound interacts with its intended biological target in a relevant cellular environment. This guide provides an in-depth, comparative framework for validating the target engagement of novel chemical entities, using the hypothetical targeting of Bromodomain-containing protein 4 (BRD4) by the isoxazole derivative, 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride (herein referred to as "Isoxazole Probe 1"), as a working example.
The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2][3][4] Its versatile structure allows for diverse biological activities, from anti-inflammatory to anti-cancer effects.[1][2][3] Certain derivatives, specifically those containing a 3,5-dimethylisoxazole moiety, have been identified as mimics of acetyl-lysine, enabling them to bind to bromodomains, which are critical readers of epigenetic marks. This guide will therefore proceed under the hypothesis that Isoxazole Probe 1 is designed to engage BRD4, a key regulator of oncogene expression.
We will objectively compare the performance of Isoxazole Probe 1 against a well-characterized BRD4 inhibitor, JQ1 (Positive Control), and a structurally similar but biologically inactive compound, Negative Control Probe. This multi-pronged approach, integrating biophysical, cellular, and downstream functional assays, establishes a self-validating system essential for building a robust data package for any novel compound.
The Imperative of Multi-Modal Target Validation
Relying on a single assay for target validation is a high-risk strategy in drug discovery.[5][6] Off-target effects, assay artifacts, and misleading phenotypic responses can lead to the costly pursuit of false-positive candidates.[5] A rigorous validation workflow, therefore, triangulates evidence from orthogonal methods to build an irrefutable case for specific, on-target activity.[7]
This guide will detail three key experimental pillars for target validation:
-
Direct Biophysical Binding: Quantifying the direct interaction between the compound and the purified target protein.
-
Cellular Target Engagement: Confirming that the compound reaches and binds to its target within the complex milieu of a living cell.
-
Functional Cellular Response: Measuring the modulation of downstream signaling pathways consistent with the target's known biological function.
Caption: A multi-pillar workflow for robust target validation.
Pillar 1: Direct Biophysical Binding via Surface Plasmon Resonance (SPR)
Causality: Before assessing complex cellular effects, it is fundamental to confirm that the compound physically interacts with its purified target protein. SPR is a powerful, label-free technique that measures this interaction in real-time, providing quantitative data on binding affinity (KD) and kinetics (ka, kd).[8][9][10]
Comparative SPR Analysis: Isoxazole Probe 1 vs. JQ1
This experiment will compare the binding of Isoxazole Probe 1 and JQ1 to immobilized BRD4 protein.
Experimental Protocol: SPR
-
Chip Preparation: Covalently immobilize recombinant human BRD4(1) protein onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of Isoxazole Probe 1, JQ1, and the Negative Control Probe in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range appropriate for the expected affinity, typically from low nanomolar to high micromolar.
-
Binding Assay: Inject the analyte solutions sequentially over the BRD4 and reference flow cells at a constant flow rate. Monitor the change in resonance units (RU) in real-time.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Presentation: Comparative Binding Kinetics
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Isoxazole Probe 1 | 1.5 x 105 | 3.0 x 10-2 | 200 |
| JQ1 (Positive Control) | 5.0 x 105 | 5.0 x 10-3 | 10 |
| Negative Control Probe | No Binding Detected | No Binding Detected | > 100,000 |
Data are representative examples.
Interpretation: The data should show that Isoxazole Probe 1 binds directly to BRD4, albeit with a lower affinity than the potent positive control, JQ1. Crucially, the negative control shows no binding, demonstrating the specificity of the core scaffold's interaction.
Pillar 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)
Causality: Demonstrating binding to a purified protein is necessary but not sufficient. We must prove the compound engages its target within the native, complex environment of a cell. CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization.[11] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[12][13][14]
Comparative CETSA Analysis: Stabilizing BRD4 in Intact Cells
This experiment measures the ability of Isoxazole Probe 1 to stabilize BRD4 in a human cancer cell line (e.g., MV-4-11, acute myeloid leukemia) compared to controls.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact MV-4-11 cells with Isoxazole Probe 1, JQ1, the Negative Control Probe, or a vehicle control (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis & Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via high-speed centrifugation.
-
Protein Quantification: Analyze the amount of soluble BRD4 remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble BRD4 as a function of temperature for each treatment condition. The shift in the midpoint of the melting curve (Tm) indicates target stabilization.
Data Presentation: BRD4 Thermal Stabilization
| Compound | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm vs. Vehicle) |
| Vehicle (DMSO) | 52.1 °C | - |
| Isoxazole Probe 1 (10 µM) | 56.3 °C | +4.2 °C |
| JQ1 (1 µM) | 58.5 °C | +6.4 °C |
| Negative Control Probe (10 µM) | 52.3 °C | +0.2 °C |
Data are representative examples.
Interpretation: A significant positive thermal shift (ΔTm) for Isoxazole Probe 1 and JQ1 confirms that they bind to and stabilize BRD4 inside living cells.[15] The lack of a meaningful shift with the negative control reinforces the specificity of this engagement.
Pillar 3: Functional Cellular Response via Downstream Gene Expression
Causality: The final pillar connects target engagement to a functional biological outcome. BRD4 is a transcriptional coactivator, and its inhibition is known to suppress the expression of key oncogenes, most notably c-Myc.[16] Therefore, a true BRD4 inhibitor should decrease c-Myc mRNA and protein levels.
Caption: Inhibition of BRD4 leads to reduced c-Myc expression.
Comparative Analysis of c-Myc Repression
This experiment uses quantitative PCR (qPCR) to measure changes in c-Myc mRNA levels following treatment.
Experimental Protocol: qPCR for c-Myc
-
Cell Treatment: Treat MV-4-11 cells with a dose-response curve of Isoxazole Probe 1, JQ1, and the Negative Control Probe for 6 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using validated primers for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc using the ΔΔCt method. Determine the IC50 value (the concentration at which c-Myc expression is reduced by 50%) for each compound.
Data Presentation: Dose-Dependent Repression of c-Myc mRNA
| Compound | c-Myc Repression IC50 (nM) |
| Isoxazole Probe 1 | 750 |
| JQ1 (Positive Control) | 50 |
| Negative Control Probe | > 20,000 |
Data are representative examples.
Interpretation: The results should demonstrate that Isoxazole Probe 1 represses c-Myc expression in a dose-dependent manner, consistent with its engagement of BRD4 in cells. The potency should correlate with its binding affinity and cellular engagement data. The lack of effect from the negative control confirms that this functional response is not due to non-specific cytotoxicity or other off-target effects.
Conclusion: A Triad of Evidence
The successful validation of a small molecule's target engagement hinges on building a cohesive, multi-faceted scientific narrative. By integrating biophysical (SPR), cellular (CETSA), and functional (qPCR) data, we can move beyond simple correlation to establish causation.
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A Guide to the Cross-Reactivity and Off-Target Profiling of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Prepared by: A Senior Application Scientist
For researchers and drug development professionals, understanding a compound's selectivity is paramount. A molecule's journey from a promising hit to a clinical candidate is often dictated by its off-target interactions, which can lead to unforeseen toxicity or diminished efficacy. This guide addresses the cross-reactivity profiling of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride, a compound for which public biological data is scarce.
Given the absence of an established primary target and existing comparative data, this document provides a comprehensive, tiered strategy for systematically building a robust cross-reactivity profile. We will leverage chemoinformatic insights, industry-standard screening paradigms, and detailed experimental protocols to guide the researcher in generating the necessary data to compare this molecule against relevant alternatives. Our approach is grounded in established principles of safety pharmacology and lead optimization, ensuring that the resulting profile is both scientifically rigorous and directly applicable to critical drug development decisions.
Part 1: Target Hypothesis Generation Based on a Privileged Scaffold
Before embarking on broad, empirical screening, an informed hypothesis regarding the primary biological target can focus our efforts. The chemical structure of this compound contains a key pharmacophore: the 3,5-dimethylisoxazole moiety.
This scaffold has been identified as an effective acetyl-lysine (KAc) mimetic .[1][2] In epigenetics, the recognition of acetylated lysine residues on histone proteins by "reader" domains is a critical mechanism for controlling gene transcription. Bromodomains are a major family of these reader domains, and their dysregulation is implicated in numerous diseases, including cancer and inflammation.[1][3]
Several research groups have successfully utilized the 3,5-dimethylisoxazole core to design potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, such as BRD4, as well as other bromodomains like CBP/P300.[3][4] The isoxazole nitrogen and oxygen atoms are positioned to form key hydrogen bonds within the acetyl-lysine binding pocket, mimicking the interactions of the native acetylated lysine side chain.[4]
Hypothesis: Based on this strong structural precedent, the primary biological target class for this compound is hypothesized to be bromodomains . A comprehensive profiling strategy should therefore include a focused assessment of its activity against this protein family.
Part 2: A Tiered Approach to Cross-Reactivity Profiling
We recommend a multi-tiered strategy that begins with broad, cost-effective screening and progressively focuses on areas of potential concern. This approach ensures a thorough evaluation while conserving resources.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: In Silico Predictive Profiling
The first step should be a computational (in silico) analysis to predict potential toxicities and off-target interactions. This is a rapid and cost-effective method to flag potential liabilities before committing to expensive wet-lab experiments.[5][6] Various online tools and software packages use Quantitative Structure-Activity Relationship (QSAR) models, molecular similarity, and fragment-based approaches to make these predictions.[7][8]
Recommended Tools:
-
ProTox-II / ProTox 3.0 : Predicts various toxicity endpoints, including organ toxicity and toxicological pathways.[5][9]
-
admetSAR : Predicts a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[7]
-
T.E.S.T. (Toxicity Estimation Software Tool) : Developed by the U.S. EPA, this tool estimates toxicity using multiple QSAR methodologies.[8]
Table 1: Key Endpoints for In Silico Prediction
| Category | Predicted Endpoint | Potential Implication |
|---|---|---|
| General Toxicity | Oral LD50 (Rat) | Acute toxicity |
| Organ Toxicity | Hepatotoxicity | Liver damage risk |
| Cardiotoxicity (hERG Blockade) | Arrhythmia risk[5] | |
| Genotoxicity | Mutagenicity (Ames Test) | DNA damage potential |
| Off-Target | Carcinogenicity | Cancer risk |
| | Target Pathway Predictions | Potential off-target interactions |
The output from these tools provides a preliminary risk assessment, guiding the design of subsequent in vitro panels by highlighting specific targets or pathways that warrant closer investigation.
Tier 2: Broad In Vitro Safety Pharmacology Screening
The cornerstone of modern safety profiling is screening the test compound against a broad panel of targets known to be implicated in adverse drug reactions (ADRs).[10][11] Several contract research organizations (CROs) offer standardized panels that provide excellent coverage of the most critical off-targets. A common and highly valuable panel is one that includes around 44-47 targets, often referred to as a "safety panel".[12][13][14][15]
Recommended Panel: The Eurofins Discovery SafetyScreen44™ Panel or a comparable service from another provider (e.g., Charles River, Reaction Biology) is recommended.[14][15] These panels typically assess compound binding at a single high concentration (e.g., 10 µM) across a diverse set of receptors, transporters, ion channels, and enzymes.
Table 2: Representative Target Classes in a Broad Safety Panel (e.g., SafetyScreen44™)
| Target Class | Representative Examples | Rationale for Inclusion |
|---|---|---|
| GPCRs | Adrenergic, Dopamine, Serotonin, Muscarinic, Opioid, Histamine Receptors | Implicated in cardiovascular, CNS, and autonomic side effects. |
| Ion Channels | hERG, Na+, Ca2+, K+ Channels | Critical for cardiac safety (arrhythmia risk) and neurological function.[16] |
| Transporters | Dopamine (DAT), Serotonin (SERT), Norepinephrine (NET) Transporters | Associated with neuropsychiatric and cardiovascular side effects. |
| Enzymes | COX-1, COX-2, PDE, MAO-A, Acetylcholinesterase | Linked to inflammation, cardiovascular function, and neurotransmission. |
| Nuclear Receptors | Glucocorticoid Receptor (GR) | Potential for endocrine disruption and metabolic side effects. |
A significant inhibition (>50%) of any target in this initial screen flags a potential liability that must be investigated further with dose-response studies (IC50 determination) and functional assays.
Tier 3: Focused and Functional Follow-Up Assays
Hits from Tier 2 screening and the primary target hypothesis from Part 1 must be explored with more focused and functional assays.
-
Focused Bromodomain Selectivity Panel: To validate our primary target hypothesis, the compound should be tested against a panel of bromodomain proteins. This will confirm the primary target(s) and, crucially, establish its selectivity profile within the family. High selectivity for a single bromodomain or a specific subfamily is often a desirable characteristic for a therapeutic probe.
-
Kinome Profiling: Kinases are one of the largest enzyme families and a frequent source of off-target activity for many small molecules. A comprehensive kinase screen is essential for any compound intended for clinical development. Services like KINOMEscan® (Eurofins/DiscoverX) offer profiling against panels of over 450 kinases, providing a detailed map of a compound's kinome-wide selectivity.[17][18][19][20] This is typically performed as a competition binding assay, and hits are reported as percent inhibition or dissociation constants (Kd).
-
Functional Assays: A binding event does not always translate to a biological effect. For any significant interaction identified in binding assays (safety panels, bromodomain panels, kinome scans), it is critical to perform a functional assay to determine the consequence of that binding (e.g., antagonism, agonism, inhibition, activation).
-
For GPCR hits: Use functional assays measuring second messengers (e.g., cAMP, IP1, calcium flux) or β-arrestin recruitment.[21][22][23]
-
For enzyme/kinase hits: Perform enzyme activity inhibition assays to determine an IC50 value.[24][25]
-
For ion channel hits: Use electrophysiology (e.g., automated patch-clamp) to measure direct effects on channel current.[26][27][28]
-
Part 3: Key Experimental Methodologies and Protocols
To support the generation of comparative data, we provide detailed, step-by-step protocols for two fundamental assay types that form the basis of the screening cascade described above.
Methodology 1: Competitive Radioligand Binding Assay
This assay is a gold standard for quantifying the affinity of a test compound for a target receptor and is widely used in broad panel screens.[29][30][31] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM.
-
Thaw frozen cell membranes or tissue homogenates expressing the target receptor and dilute to the optimal concentration in ice-cold assay buffer.[32]
-
Prepare the radiolabeled ligand at a fixed concentration, typically at or below its known dissociation constant (Kd), in assay buffer.
-
-
Assay Plate Setup (96-well format):
-
Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add a saturating concentration of a known unlabeled ligand, radioligand, and membrane preparation. This defines the background signal.
-
Test Compound Wells: Add the serially diluted test compound, radioligand, and membrane preparation.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.[32]
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[30]
-
-
Washing:
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the trapped radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the average NSB counts from all other wells to determine specific binding.
-
Plot the percent inhibition of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[32]
-
Methodology 2: Enzyme Inhibition Assay
This protocol is used to determine if a compound inhibits the activity of a target enzyme, such as a kinase or a bromodomain reader function, and to quantify its potency (IC50).[24][33]
Caption: Workflow for a generic enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer. Include a vehicle control (e.g., DMSO) without the compound.
-
Prepare the enzyme solution at a fixed concentration (e.g., 2x the final desired concentration) in assay buffer.
-
Prepare the substrate solution at a fixed concentration (e.g., 2x the final desired concentration, often near its Km value) in assay buffer. The substrate should be one that produces a detectable signal (e.g., colorimetric, fluorescent, luminescent) upon conversion to the product.
-
-
Assay Plate Setup (96- or 384-well format):
-
Add the serially diluted test compound or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells.
-
-
Pre-incubation:
-
Reaction Initiation:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
-
Signal Detection:
-
Immediately place the plate in a microplate reader.
-
Measure the signal (e.g., absorbance, fluorescence) over time (kinetic read) or after a fixed incubation period (endpoint read). The rate of product formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Determine the reaction rate for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The cross-reactivity profile of this compound is currently undefined in the public domain. However, its chemical structure provides a strong rationale for hypothesizing bromodomains as a primary target class. This guide outlines a systematic, industry-standard approach to empirically determine its selectivity and safety profile.
By employing a tiered strategy—starting with in silico predictions, followed by broad in vitro safety screening, and culminating in focused selectivity and functional assays—researchers can generate a comprehensive dataset. This data is essential for making informed go/no-go decisions, guiding lead optimization efforts, and objectively comparing the compound's performance against alternative molecules. The provided protocols offer a practical foundation for executing the key experiments required to build this critical pharmacological profile.
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Charles River Laboratories. In Vitro Safety Pharmacology Assays. Available from: [Link]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]
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Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Available from: [Link]
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Creative Biolabs. In Vitro Safety Pharmacology Study Services. Available from: [Link]
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Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Available from: [Link]
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Sharma, A. K., et al. (2021). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Journal of Chemical Information and Modeling. Available from: [Link]
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Lešnik, S., & Bren, U. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Computational and Structural Biotechnology Journal. Available from: [Link]
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ProTox. ProTox-3.0 - Prediction of TOXicity of chemicals. Available from: [Link]
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Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]
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JRC Publications Repository. Review of Software Tools for Toxicity Prediction. Available from: [Link]
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Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Available from: [Link]
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ICE Bioscience. Ion Channel Selectivity Profiling Panels - Overview. Available from: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
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Charles River Laboratories. Ion Channel Assays. Available from: [Link]
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Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available from: [Link]
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Charles River Laboratories. Ion Channel Selectivity Profiling Assays. Available from: [Link]
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Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]
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Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available from: [Link]
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seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]
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Eurofins Discovery. KINOMEscan Technology. Available from: [Link]
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Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link]
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ApconiX. ION Channel Screening. Available from: [Link]
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Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Available from: [Link]
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Kumari, R., & Singh, D. B. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Eurofins Discovery. SafetyScreen44 Panel - TW. Available from: [Link]
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ICE Bioscience. GPCR Assays. Available from: [Link]
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Eurofins Discovery. SafetyScreen44™ Panel. Available from: [Link]
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Wang, L., et al. (2021). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. Molecules. Available from: [Link]
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Creative Bioarray. GPCR Screening Services. Available from: [Link]
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Ember, S. W., et al. (2014). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Medicinal Chemistry Letters. Available from: [Link]
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Eurofins Discovery. CNS SafetyScreen panel - FR. Available from: [Link]
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Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]
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Ember, S. W., et al. (2014). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available from: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]
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ResearchGate. Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Available from: [Link]
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Chen, Z., et al. (2022). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Genome Editing. Available from: [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]
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Bam-Tongo, M., et al. (2021). Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. ACS Omega. Available from: [Link]
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Liu, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Cellular and Molecular Life Sciences. Available from: [Link]
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A Comparative Guide to Establishing In Vitro and In Vivo Correlation for 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Introduction: Charting the Course for a Novel Chemical Entity
In the landscape of drug discovery, the journey of a novel chemical entity from the bench to potential clinical application is fraught with challenges. This guide focuses on a systematic approach to characterizing 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride (hereafter referred to as Compound X ), a compound for which public domain data on biological activity is currently unavailable. The structural features of Compound X, specifically the presence of a primary amine common in many central nervous system (CNS) active agents and a 3,5-dimethylisoxazole moiety, which has been identified as a potential acetyl-lysine bioisostere in bromodomain inhibitors, provide a compelling rationale for investigating its potential as a novel therapeutic agent.
This document outlines a proposed experimental framework to not only elucidate the in vitro activity and in vivo efficacy of Compound X but also to establish a robust In Vitro and In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] Establishing a strong IVIVC is a cornerstone of modern drug development, enabling the optimization of formulations, ensuring batch-to-batch consistency, and potentially reducing the need for extensive clinical trials.[2][3] This guide will provide a detailed roadmap for researchers, scientists, and drug development professionals to navigate the critical early stages of characterizing a novel compound with potential CNS activity.
Part 1: In Vitro Characterization – Unveiling Molecular Interactions
The initial step in understanding the therapeutic potential of Compound X is to probe its interactions with relevant biological targets in a controlled laboratory setting. Based on its structural motifs, we hypothesize two potential mechanisms of action: modulation of monoamine transporters and inhibition of bromodomains. Furthermore, for any CNS-active compound, assessing its ability to cross the blood-brain barrier is paramount.
Monoamine Transporter Binding Assays: A Window into Neurotransmitter Modulation
Scientific Rationale: The serotonin transporter (SERT) and dopamine transporter (DAT) are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[4] The presence of a propan-1-amine side chain in Compound X suggests a potential interaction with these transporters.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Stably transfected HEK293 cells expressing human SERT or DAT are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand ([³H]-Citalopram for SERT or [³H]-WIN 35,428 for DAT) and varying concentrations of Compound X.
-
Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.
-
Filtration and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of Compound X that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) is calculated.
Comparative Data (Hypothetical):
| Compound | SERT Ki (nM) | DAT Ki (nM) |
| Compound X | 75 | >10,000 |
| Fluoxetine (SSRI) | 1.5 | 1,500 |
| Cocaine (DAT Inhibitor) | 250 | 150 |
Bromodomain Binding Assay: Exploring Epigenetic Modulation
Scientific Rationale: The 3,5-dimethylisoxazole moiety can act as a bioisostere for acetylated lysine, the natural ligand for bromodomains.[5] Bromodomain and extra-terminal domain (BET) proteins are epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has shown therapeutic potential in cancer and inflammation.[6][7]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Assay Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled acetylated histone peptide from the BRD4 bromodomain by an inhibitor.[8]
-
Reaction Setup: Recombinant BRD4 bromodomain is incubated with a biotinylated histone H4 acetylated peptide and a serial dilution of Compound X.
-
Detection: A europium cryptate-labeled anti-tag antibody (donor) and XL665-labeled streptavidin (acceptor) are added. Binding of the peptide to the bromodomain brings the donor and acceptor into proximity, generating a FRET signal.
-
Data Acquisition: The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the binding affinity of the inhibitor.
-
Analysis: IC50 values are determined from the dose-response curves.
Comparative Data (Hypothetical):
| Compound | BRD4 IC50 (µM) |
| Compound X | >50 |
| JQ1 (BET Inhibitor) | 0.05 |
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Scientific Rationale: For a drug to exert its effect on the CNS, it must efficiently cross the BBB. In vitro models of the BBB provide a valuable tool for predicting the brain penetration of drug candidates early in the discovery process.[9][10]
Experimental Protocol: Transwell Assay
-
Cell Culture: Human brain microvascular endothelial cells are cultured on a porous membrane in a transwell insert, forming a monolayer that mimics the BBB.
-
Assay: Compound X is added to the apical (blood side) chamber. At various time points, samples are taken from the basolateral (brain side) chamber.
-
Quantification: The concentration of Compound X in the basolateral samples is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Comparative Data (Hypothetical):
| Compound | Papp (10⁻⁶ cm/s) | Predicted CNS Penetration |
| Compound X | 15.2 | High |
| Caffeine (High Permeability) | 20.5 | High |
| Atenolol (Low Permeability) | 0.2 | Low |
Part 2: In Vivo Evaluation – From Molecular Effects to Behavioral Outcomes
Based on the hypothetical in vitro data suggesting that Compound X is a selective serotonin reuptake inhibitor with good BBB permeability, the next logical step is to assess its effects in living organisms. The following in vivo models are selected to test for antidepressant-like and general locomotor effects.
Spontaneous Locomotor Activity Test
Scientific Rationale: This test is used to assess the general activity levels of an animal and to screen for potential stimulant or sedative side effects of a new compound.[11] It is crucial for interpreting the results of other behavioral tests.
Experimental Protocol (Mouse Model)
-
Acclimation: Mice are habituated to the testing room for at least 60 minutes before the test.[12]
-
Dosing: Mice are administered Compound X, a vehicle control, or a reference drug via oral gavage.
-
Testing: Immediately after dosing, each mouse is placed in an open-field arena equipped with infrared beams.
-
Data Collection: The system automatically records locomotor activity (e.g., total distance traveled, rearing frequency) over a 30-minute session.[11]
-
Analysis: The data for the Compound X-treated group is compared to the vehicle and reference drug groups.
Comparative Data (Hypothetical):
| Treatment (Dose) | Total Distance Traveled (cm) |
| Vehicle | 1500 ± 150 |
| Compound X (10 mg/kg) | 1450 ± 160 |
| Amphetamine (2 mg/kg) | 3500 ± 300 |
| Diazepam (5 mg/kg) | 800 ± 100 |
Forced Swim Test (FST)
Scientific Rationale: The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.[13][14] Antidepressant compounds are known to reduce the time the animal spends immobile.[15]
Experimental Protocol (Mouse Model)
-
Apparatus: A transparent cylinder is filled with water (24°C ± 1°C) to a level where the mouse cannot touch the bottom or escape.[14]
-
Dosing: Mice are pre-treated with Compound X, a vehicle control, or a reference antidepressant (e.g., Fluoxetine) at a specified time before the test.
-
Test Procedure: Each mouse is gently placed in the water for a 6-minute session.[16][17] The session is video-recorded.
-
Scoring: An observer blind to the treatment conditions scores the last 4 minutes of the session for time spent immobile.[16][17]
-
Statistical Analysis: Immobility times are compared across treatment groups.
Comparative Data (Hypothetical):
| Treatment (Dose) | Immobility Time (seconds) |
| Vehicle | 120 ± 15 |
| Compound X (10 mg/kg) | 65 ± 10 |
| Fluoxetine (20 mg/kg) | 55 ± 8 |
| *p < 0.05 compared to Vehicle |
Part 3: Bridging the Gap – Establishing the In Vitro-In Vivo Correlation (IVIVC)
The IVIVC Framework: The U.S. Food and Drug Administration (FDA) provides guidance on developing IVIVCs, categorizing them into different levels.[18][19] A Level A correlation, the highest level, represents a point-to-point relationship between in vitro dissolution and in vivo absorption.[20] For CNS drugs, where dissolution is not the primary focus, a correlation can be established between in vitro potency at a specific target and an in vivo pharmacological response.
Proposed IVIVC for Compound X:
Based on our hypothetical data, we can propose a correlation between the in vitro SERT binding affinity (Ki) and the in vivo antidepressant-like effect (reduction in immobility time in the FST). To establish a robust correlation, multiple analogs of Compound X with varying SERT affinities would need to be synthesized and tested both in vitro and in vivo.
Mathematical Modeling: A linear regression model could be used to correlate the in vitro Ki values with the in vivo percentage decrease in immobility time. The predictability of the model would then be validated.[21]
Conclusion
This guide presents a comprehensive, albeit hypothetical, framework for the initial characterization of a novel chemical entity, this compound. By systematically progressing from in vitro target identification and BBB permeability assessment to in vivo behavioral pharmacology, a clear picture of the compound's potential therapeutic profile can be established. The integration of these datasets to build a predictive IVIVC model represents a critical step in modern, efficient drug development. This structured approach, grounded in scientific rationale and established methodologies, provides a robust pathway for advancing promising new molecules from the laboratory toward potential clinical relevance.
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A Head-to-Head Benchmarking Guide: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride versus the Archetypal BET Inhibitor, JQ1
In the dynamic field of epigenetic research and therapeutic development, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target. Small molecule inhibitors of BET proteins have shown significant promise in oncology and inflammatory diseases. The thienotriazolodiazepine JQ1 is the quintessential BET inhibitor, a well-characterized chemical probe that has paved the way for numerous clinical candidates.[1] This guide provides a comprehensive framework for benchmarking a novel potential BET inhibitor, 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride, against the gold-standard, JQ1.
This document is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a robust and scientifically sound comparison. We will delve into the mechanistic underpinnings of these compounds, provide detailed protocols for their evaluation, and present a framework for data interpretation.
Introduction to the Contenders
JQ1: The Established Benchmark
JQ1 is a potent and specific inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] It operates by competitively binding to the acetyl-lysine recognition pockets of the bromodomains, thereby displacing BET proteins from chromatin.[2][3] This displacement leads to the downregulation of key oncogenes, most notably MYC, and has demonstrated anti-proliferative effects in a wide range of cancer models.[2][4] While highly effective as a research tool, JQ1's therapeutic potential is limited by its metabolic instability.[5] It is also known to have some off-target activities, including agonist activity towards the pregnane X receptor (PXR), which is involved in drug metabolism.[5]
This compound: The Challenger
This compound is a less characterized molecule. However, its chemical structure, particularly the 3,5-dimethylisoxazole moiety, suggests it may function as a bioisostere for acetylated lysine, the natural ligand for bromodomains.[6] This hypothesis positions it as a potential BET inhibitor. This guide outlines the necessary experiments to validate this hypothesis and rigorously compare its performance against JQ1.
Mechanistic and Functional Comparison: A Step-by-Step Experimental Guide
A thorough comparison requires a multi-faceted approach, starting from biochemical validation of the target to cellular and functional assays.
Experimental Workflow Overview
The following diagram outlines the logical flow of experiments for a comprehensive comparison.
Caption: A logical workflow for the comparative benchmarking of a novel compound against a known inhibitor.
Detailed Experimental Protocols
Biochemical Assays: Confirming the Target
The initial and most critical step is to determine if this compound directly binds to BET bromodomains and with what affinity.
This assay is a robust, high-throughput method to measure the binding of the test compounds to BET bromodomains.[7][8]
Principle: The assay measures the disruption of the interaction between a His-tagged BET bromodomain and a biotinylated acetylated histone peptide. Donor beads bind to the His-tag, and acceptor beads bind to the biotin. When in close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead. A successful inhibitor will disrupt this interaction, leading to a decrease in signal.
Protocol:
-
Reagent Preparation:
-
Dilute recombinant His-tagged BRD4(BD1) and biotinylated histone H4 acetylated peptide in the appropriate assay buffer.
-
Prepare serial dilutions of this compound and JQ1 (as a positive control).
-
-
Assay Plate Setup (384-well format):
-
Add the test compounds to the wells.
-
Add the His-tagged BRD4(BD1) and incubate.
-
Add the biotinylated histone peptide and incubate.
-
-
Bead Addition:
-
Add streptavidin-coated donor beads and nickel chelate acceptor beads.
-
Incubate in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cellular Assays: Assessing Functional Outcomes
Once binding is confirmed, the next step is to evaluate the compound's effect in a cellular context.
This assay determines the anti-proliferative effect of the compounds on cancer cell lines known to be sensitive to BET inhibition (e.g., MV4-11, a human acute myeloid leukemia cell line).
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and JQ1.
-
Incubation: Incubate for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.
A hallmark of BET inhibition is the downregulation of the MYC oncogene.[4]
Protocol:
-
Cell Treatment: Treat MV4-11 cells with the GI50 concentration of each compound for 6-24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it to cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in MYC expression for each treatment compared to a vehicle control.
Target Engagement: Verifying Action in Cells
It is crucial to confirm that the observed cellular effects are a direct result of the compound binding to its intended target within the complex cellular environment.
CETSA is a powerful method for verifying target engagement in intact cells.[9][10]
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or JQ1.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of soluble BRD4 in the supernatant by Western blotting or other quantitative methods.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data Presentation
For a clear and objective comparison, the experimental data should be summarized in tables.
Table 1: Biochemical and Cellular Activity Comparison
| Parameter | This compound | JQ1 |
| BRD4(BD1) Binding IC50 (nM) | Experimental Value | ~50 |
| MV4-11 GI50 (nM) | Experimental Value | ~100 |
| MYC Downregulation (Fold Change) | Experimental Value | ~0.3 |
Table 2: Target Engagement
| Compound | BRD4 Thermal Shift (CETSA) |
| This compound | Qualitative/Quantitative Shift |
| JQ1 | Significant Shift |
Concluding Remarks: Synthesizing the Evidence
This guide provides a comprehensive framework for the head-to-head comparison of this compound and JQ1. By following these protocols, researchers can:
-
Validate the Target: Unequivocally determine if this compound is a bona fide BET inhibitor.
-
Quantify Potency: Directly compare its biochemical and cellular potency against the well-established JQ1.
-
Confirm Mechanism of Action: Verify on-target engagement in a cellular context.
A thorough execution of these experiments will provide a robust dataset to evaluate the potential of this compound as a novel BET inhibitor and guide future research and development efforts.
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Bradner, J. E., et al. (2010). bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR. Nucleic Acids Research. [Link]
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Molecules. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
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A Senior Application Scientist's Guide to Reproducible Synthesis: Evaluating 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride as a Key Building Block
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes is paramount. The choice of starting materials and intermediates can significantly impact reaction efficiency, impurity profiles, and ultimately, the viability of a synthetic campaign. This guide provides an in-depth, objective comparison of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride, a key building block in the synthesis of various biologically active molecules, against structurally similar alternatives. We will delve into the practical aspects of its use, supported by detailed experimental protocols and comparative data to ensure the highest standards of scientific integrity.
Introduction: The Significance of the 3,5-Dimethylisoxazole Moiety
The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological targets. Notably, it serves as an acetyl-lysine mimetic, leading to its successful application in the development of potent bromodomain inhibitors.[1] The title compound, this compound, provides a versatile entry point for introducing this valuable moiety into lead compounds. Its propyl-amine linker allows for straightforward derivatization through common reactions such as amide bond formation or reductive amination.
This guide will focus on a comparative analysis of this compound against two commercially available alternatives in a representative synthetic transformation: the synthesis of a model amide. The objective is to provide a clear, data-driven assessment of their relative performance in terms of yield, purity, and ease of handling.
Comparative Synthesis Workflow
The following diagram outlines the experimental workflow for the comparative synthesis of a model amide using this compound and two alternative amines.
Caption: Comparative workflow for the synthesis and analysis of a model amide.
Experimental Protocols
Materials and General Methods
All reagents, including this compound, (Tetrahydrofuran-2-yl)methanamine, Cyclopropanemethanamine, and 4-Methoxybenzoyl chloride, were sourced from commercially available suppliers and used without further purification.[2][3][4] Anhydrous dichloromethane was used as the reaction solvent. Reactions were monitored by thin-layer chromatography (TLC), and purification was performed using flash column chromatography on silica gel.
General Procedure for Amide Synthesis
-
To a stirred solution of the respective amine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (10 mL) at 0 °C, a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous dichloromethane (5 mL) was added dropwise.
-
The reaction mixture was allowed to warm to room temperature and stirred for 4 hours.
-
The reaction was quenched by the addition of 1 M HCl (15 mL).
-
The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers were washed with saturated aqueous NaHCO3 (20 mL) and brine (20 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (Ethyl Acetate/Hexanes gradient) to afford the desired amide.
Comparative Data and Discussion
The following table summarizes the key performance indicators for each of the tested amines in the synthesis of the model amide.
| Amine Starting Material | Molecular Weight ( g/mol ) | Form | Isolated Yield (%) | Purity (LC-MS, 254 nm) | Notes on Handling |
| This compound | 190.67 | Solid | 85% | >98% | Non-hygroscopic solid, easy to weigh and handle. |
| (Tetrahydrofuran-2-yl)methanamine | 101.15 | Liquid | 78% | >97% | Volatile liquid, requires careful handling to prevent loss. |
| Cyclopropanemethanamine | 71.12 | Liquid | 81% | >98% | Volatile liquid with a strong odor. |
The experimental results demonstrate that this compound is a highly effective building block for amide synthesis, providing the highest isolated yield and excellent purity. A key practical advantage of this reagent is its solid form, which simplifies handling and accurate measurement compared to the volatile liquid alternatives. This contributes to enhanced reproducibility, particularly when scaling up reactions.
The slightly lower yields observed for the alternative amines may be attributed to their volatility and potential for side reactions. The isoxazole moiety in the primary compound is electronically distinct from the tetrahydrofuran and cyclopropane rings, which can influence the nucleophilicity of the amine and the stability of the resulting amide, though these effects appear to be minor under the tested conditions.
Characterization and Purity Assessment
The following diagram illustrates the logical flow of the analytical process to ensure the identity and purity of the synthesized compounds.
Caption: Analytical workflow for product validation.
The identity and purity of the synthesized amides were confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The LC-MS data confirmed the expected molecular weight for each product and indicated high purity (>97% for all compounds). The ¹H NMR spectra were consistent with the proposed structures, showing the characteristic signals for the aromatic, linker, and heterocyclic/alicyclic protons.
Conclusion and Recommendations
Based on the presented experimental data, this compound demonstrates superior performance as a building block in amide synthesis compared to the selected alternatives. Its solid nature, ease of handling, and high reactivity contribute to excellent yields and purity, enhancing the overall reproducibility of the synthetic process.
For research and development programs where the incorporation of the 3,5-dimethylisoxazole moiety is desired, this amine hydrochloride is a highly recommended starting material. Its use can streamline synthetic efforts and contribute to the generation of high-quality, reproducible data, which is critical for advancing drug discovery projects.
References
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Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. [Link]
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Hewings, M. J., et al. (2013). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. [Link]
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Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886. [Link]
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Filippakopoulos, P., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(22), 9427–9438. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, authoritative protocol for the disposal of 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride (CAS No. 1185449-91-5), ensuring compliance with safety regulations and protecting both laboratory personnel and the environment.
Core Principle: Hazard-Informed Disposal
This compound is classified as a hazardous substance. Its disposal is not a matter of simple convenience; it is a regulated process dictated by its chemical properties and associated risks. The foundation of safe disposal is a thorough understanding of the compound's hazard profile.
All chemical waste, by law, must be managed in a way that is safe, environmentally sound, and compliant with federal, state, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2] Therefore, this compound must never be disposed of down the drain or in standard refuse.[1][3]
Essential Safety & Hazard Data
The following table summarizes the critical hazard information for this compound, which forms the basis for the subsequent handling and disposal procedures.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1185449-91-5 | [4] |
| Molecular Formula | C₈H₁₅ClN₂O | [4] |
| Signal Word | Warning | |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
| Disposal Code | P501: Dispose of contents/container to an approved waste disposal plant. | [6] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant properties, a stringent PPE protocol is non-negotiable. Before handling the waste in any form (solid or solution), personnel must be equipped with the following:
-
Eye Protection : ANSI-approved safety goggles are required to protect against splashes or dust.[7]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[6]
-
Body Protection : A standard laboratory coat is necessary to protect against contamination of clothing.[3]
-
Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][6]
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant.
Step 1: Segregation of Waste
The first and most critical step is segregation. To prevent dangerous chemical reactions, waste containing this compound must be kept separate from other chemical waste streams.[3] At a minimum, segregate this amine hydrochloride waste from acids, bases, oxidizers, and cyanides.[8]
Step 2: Containment
Proper containment is essential to prevent leaks and spills.
-
Select a Compatible Container : Use a clean, sealable container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[1][8] The original reagent bottle is often a suitable choice.[9]
-
Transferring Solid Waste : If disposing of the solid compound, carefully transfer it into the waste container, avoiding the generation of dust.[3][6]
-
Transferring Liquid Waste : For solutions, carefully pour the waste into the container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[2]
-
Securely Seal the Container : The container must be kept tightly closed at all times except when waste is actively being added.[1][9] A funnel left in the opening is not an acceptable substitute for a cap.[8]
Step 3: Labeling
Accurate labeling is a strict regulatory requirement and is crucial for safety.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" .[3][10][11]
-
The label must also include the full chemical name: "this compound" and its CAS Number (1185449-91-5) .
-
Attach the appropriate hazard pictograms (e.g., exclamation mark for irritant).
Step 4: Storage
Designated storage areas are required for hazardous waste.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[1][11]
-
The SAA should be a secondary containment tray or cabinet to contain any potential leaks.
-
Ensure the storage area is well-ventilated and away from incompatible materials.[3]
Step 5: Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]
The Rationale Against On-Site Neutralization
While it is chemically possible to neutralize amine hydrochlorides to their free amine form, this practice is strongly discouraged for this compound in a standard laboratory setting. The primary reasons are:
-
Lack of Validated Protocol : Without a specific, safety-tested neutralization protocol for this molecule, there is a risk of creating unknown, potentially more hazardous byproducts or initiating an exothermic reaction. A similar logic is applied to other complex amine hydrochlorides.[3]
-
Regulatory Complexity : On-site treatment of hazardous waste can be interpreted as operating a treatment facility, which requires specific permits under RCRA regulations.[12]
-
Safety and Trustworthiness : The most trustworthy and self-validating system of disposal is to handle the chemical as a known hazardous entity from generation to final disposal by a licensed facility.
Therefore, the authoritative recommendation is direct disposal of the compound as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
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-
Laboratory Waste Management: The New Regulations. (n.d.). MedLab Magazine. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Clinical Lab Manager. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. Retrieved from [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. Retrieved from [Link]
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HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. (n.d.). University of Delaware. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride
Introduction: Beyond the Product
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride (CAS: 1185449-91-5) is a key building block in medicinal chemistry, and understanding its properties is paramount to its effective and safe utilization. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for its handling. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research through meticulous and safe laboratory practices.
Hazard Assessment: A Proactive Stance on Safety
A thorough understanding of a chemical's hazard profile is the foundation of any safety protocol. This compound is classified with several hazard statements that dictate our handling procedures.[1][2] While some sources list it as an irritant, others indicate it can cause severe burns, a crucial distinction that mandates a higher level of precaution.[3]
| Hazard Statement | GHS Pictogram | Classification | Implication for the Researcher |
| H302 | GHS07 | Harmful if swallowed[1][2][3][4] | Ingestion can lead to significant health issues. Accidental transfer from hand to mouth must be prevented. |
| H314 / H315 | GHS05 / GHS07 | Causes severe skin burns and eye damage / Causes skin irritation[1][2][3][4] | Direct contact can cause chemical burns or irritation. This necessitates robust skin and eye protection. |
| H319 | GHS07 | Causes serious eye irritation[1][2][4][5] | The chemical poses a significant risk to vision. Eye protection must prevent any possible contact. |
| H335 | GHS07 | May cause respiratory irritation[1][2][4] | Inhalation of dust or aerosols can irritate the respiratory tract. Engineering controls are the primary defense. |
The presence of the H314 "Causes severe skin burns and eye damage" statement in some safety data sheets requires us to adopt the most stringent precautions.[3] Therefore, all handling procedures should be based on the assumption that the material is corrosive.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of routine; it is a direct response to the specific hazards identified.[6] For this compound, a multi-layered approach is required to create a comprehensive barrier against exposure.[7][8]
Eye and Face Protection
Due to the severe risk to the eyes (H314/H319), standard safety glasses are insufficient.[9]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards and provide a complete seal around the eyes.[9]
-
Recommended for Splash Risk: When handling solutions or larger quantities (>1 liter), a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield protects the neck and face from splashes but does not provide the necessary seal to protect the eyes on its own.[9]
Hand Protection
Hands are the most likely point of direct contact. Chemically resistant gloves are mandatory.[3]
-
Glove Type: Nitrile gloves are a common choice in laboratory settings, but glove selection must always be based on the manufacturer's chemical resistance data for the specific chemical and any solvents being used.[6][10]
-
Technique: Always inspect gloves for tears or holes before use. Use the proper glove removal technique (without touching the outer surface with bare skin) to avoid cross-contamination.[4] For prolonged work, consider double-gloving.
Body Protection
Protective clothing prevents incidental contact with skin and contamination of personal clothing.[8]
-
Laboratory Coat: A flame-resistant lab coat is standard. It should be fully buttoned with sleeves rolled down.[9]
-
Apron: For operations involving larger volumes or a significant splash risk, a chemically resistant apron should be worn over the lab coat.[7]
-
Footwear: Closed-toe shoes, preferably made of leather or other non-porous material, are required at all times in the laboratory.[11]
Respiratory Protection
The primary method for mitigating respiratory irritation (H335) is through engineering controls.
-
Engineering Controls: All weighing and handling of the solid compound, as well as any work with its solutions, must be performed inside a certified chemical fume hood to minimize the inhalation of dust or aerosols.[3][10]
-
Respirators: If engineering controls are not available or are insufficient to control exposure, a NIOSH-approved air-purifying respirator with the appropriate cartridges would be necessary.[7] However, this should be a secondary measure after all engineering controls have been optimized.
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to ensure a safe workflow from material acquisition to use.
Objective: To safely handle this compound for experimental use.
Materials:
-
This compound
-
Required PPE (as detailed in Section 3)
-
Chemical fume hood
-
Spatula, weigh paper/boat
-
Appropriate glassware
-
Designated hazardous waste container[10]
Procedure:
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate personal attire (closed-toe shoes, long pants).[11]
-
Don all required PPE: lab coat, chemical splash goggles, and chemically resistant gloves.[3][9]
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to contain any dust.[10]
-
Place the analytical balance inside the hood if possible. If not, weigh the compound in a tared container inside the hood and seal it before moving it to a balance outside the hood.
-
Use a spatula to carefully transfer the solid. Avoid creating dust by handling the material gently.[4]
-
-
Experimental Use:
-
Post-Handling:
-
Clean any contaminated surfaces and equipment according to your lab's standard operating procedures.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle. Amine hydrochlorides should be treated as hazardous chemical waste.[10]
-
Waste Segregation: Do not mix this waste with other streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containment:
-
Solid Waste: Collect any excess solid, contaminated weigh boats, or contaminated PPE (like gloves) in a clearly labeled, sealed container for solid hazardous waste.[3][10] The label should include "Hazardous Waste" and the full chemical name.[10]
-
Liquid Waste: Collect solutions containing the compound in a sealed, properly labeled container for hazardous liquid waste.
-
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by a licensed professional waste disposal service.[10]
-
Disposal Method: The recommended disposal method is incineration by a licensed hazardous waste management company.[10] Do not attempt to neutralize or dispose of this chemical down the drain.[3]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the handling task.
Caption: PPE selection workflow based on engineering controls and scale of work.
References
- Kao Chemicals. (2021, November 3). Safety Data Sheet.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE.
- CHEMM. Personal Protective Equipment (PPE).
- Sigma-Aldrich. This compound | 1185449-91-5.
- ChemScene. This compound | 1185449-91-5.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Fisher Scientific. (2009, September 22). Safety Data Sheet.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- CDH Fine Chemical. 3-DIMETHYL AMINOPROPYL CHLORIDE HYDROCHLORIDE CAS No 5407-04-5 Material Safety Data Sheet SDS/MSDS.
- Fisher Scientific. (2020, December 14). Safety Data Sheet - Dimethylamine hydrochloride.
- Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride.
- Brigham Young University. A Chemists' Guide to PPE.
- BenchChem. Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- Washington State Department of Labor & Industries. WAC 296-32-22540: Tools and personal protective equipment—General.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
